molecular formula C6H5FO B15545755 2-Fluorophenol CAS No. 1996-43-6

2-Fluorophenol

Cat. No.: B15545755
CAS No.: 1996-43-6
M. Wt: 112.10 g/mol
InChI Key: HFHFGHLXUCOHLN-UHFFFAOYSA-N
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Description

2-fluorophenol appears as liquid or crystalline solid melting at 14-16 °C. Corrosive. Density 1.246 g / cm3.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluorophenol
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InChI

InChI=1S/C6H5FO/c7-5-3-1-2-4-6(5)8/h1-4,8H
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InChI Key

HFHFGHLXUCOHLN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)O)F
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Molecular Formula

C6H5FO
Record name 2-FLUOROPHENOL
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DSSTOX Substance ID

DTXSID0047745
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Molecular Weight

112.10 g/mol
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Physical Description

2-fluorophenol appears as liquid or crystalline solid melting at 14-16 °C. Corrosive. Density 1.246 g / cm3., Liquid or solid; mp = 14-16 deg C; [CAMEO] Colorless liquid; [MSDSonline]
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Boiling Point

304 to 306 °F at 760 mmHg (NTP, 1992)
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Vapor Pressure

1.19 [mmHg]
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CAS No.

367-12-4
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Melting Point

61 °F (NTP, 1992)
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Foundational & Exploratory

Spectroscopic Data of 2-Fluorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-fluorophenol (B130384) (CAS No: 367-12-4), a crucial intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the protons in the molecule.

Chemical Shift (δ) ppmMultiplicityAssignment
7.02-7.11Multiplet3H, Aromatic
6.85-6.89Multiplet1H, Aromatic
5.88Singlet1H, -OH

Table 1: ¹H NMR data for this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Chemical Shift (δ) ppmAssignment
152.19, 150.30C-F
143.55, 143.44C-OH
124.89, 124.86Aromatic CH
120.94, 120.88Aromatic CH
117.47, 117.45Aromatic CH
115.70, 115.55Aromatic CH

Table 2: ¹³C NMR data for this compound.[1]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a general procedure for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation:

A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is used.

  • Number of Scans: 16-32 scans are typically acquired to ensure a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

  • Spectral Width: A spectral width of approximately 16 ppm is used.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

  • Spectral Width: A spectral width of about 240 ppm is used.

Data Processing:

The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts for ¹H NMR are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm), and for ¹³C NMR, the solvent peak at δ = 77.16 ppm is used as a reference.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve this compound in CDCl3 start->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer 400 MHz NMR Spectrometer transfer->spectrometer acquire_H1 Acquire ¹H Spectrum spectrometer->acquire_H1 acquire_C13 Acquire ¹³C Spectrum spectrometer->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase & Baseline Correction ft->phase reference Reference to Solvent Peak phase->reference analysis Spectral Analysis reference->analysis IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start thin_film Prepare Thin Film on KBr Plates start->thin_film spectrometer FTIR Spectrometer thin_film->spectrometer background Record Background Spectrum spectrometer->background sample_scan Record Sample Spectrum background->sample_scan ft Fourier Transform sample_scan->ft subtraction Background Subtraction ft->subtraction analysis Spectral Analysis subtraction->analysis MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_proc Data Processing start Start introduction Introduce Sample (Direct Probe/GC) start->introduction ion_source Electron Ionization Source (70 eV) introduction->ion_source mass_analyzer Mass Analyzer (e.g., Quadrupole) ion_source->mass_analyzer detector Detector mass_analyzer->detector spectrum_gen Generate Mass Spectrum detector->spectrum_gen analysis Spectral Analysis spectrum_gen->analysis

References

A Technical Guide to the Synthesis of 2-Fluorophenol: Mechanisms and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Fluorophenol (B130384) is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, valued for its ability to introduce fluorine into complex molecules, thereby enhancing biological activity and stability.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including the traditional diazotization-hydrolysis of 2-fluoroaniline (B146934), direct electrophilic fluorination of phenol (B47542), and modern transition-metal-catalyzed methods. The document details the reaction mechanisms, presents comparative quantitative data, provides explicit experimental protocols, and visualizes key pathways to serve as a resource for professionals in chemical and pharmaceutical development.

Primary Synthetic Pathways

The synthesis of this compound can be achieved through several distinct chemical pathways. The most common industrial methods involve the diazotization of 2-fluoroaniline and the direct fluorination of phenol, while newer methods offer alternative strategies with improved selectivity and milder conditions.

Diazotization-Hydrolysis of 2-Fluoroaniline

This is a widely used and robust method for preparing this compound.[3] It is conceptually similar to the Balz-Schiemann reaction, which transforms aromatic amines into aryl fluorides via a diazonium salt intermediate.[4] The process involves two main steps:

  • Diazotization: 2-Fluoroaniline is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (like dilute sulfuric or hydrochloric acid) at low temperatures (0-5 °C), to form a 2-fluorobenzenediazonium salt.[5][6]

  • Hydrolysis: The resulting diazonium salt is then hydrolyzed, often at elevated temperatures in the presence of a copper salt catalyst, to yield this compound.[5] The diazonium group is replaced by a hydroxyl group from the aqueous solution.

This method benefits from readily available starting materials and straightforward operation.[3][5] However, it can generate significant acidic waste.[3]

Diazotization_Hydrolysis reactant reactant intermediate intermediate product product reagent reagent sub 2-Fluoroaniline diazonium 2-Fluorobenzenediazonium Salt sub:e->diazonium:w prod This compound diazonium:e->prod:w

Fig 1. Diazotization-Hydrolysis of 2-Fluoroaniline.
Direct Electrophilic Fluorination of Phenol

Direct fluorination involves the reaction of phenol with a strong electrophilic fluorinating agent. This method is conceptually simple but often faces challenges with regioselectivity, typically producing a mixture of this compound (ortho) and 4-fluorophenol (B42351) (para) isomers.[3][7]

Common fluorinating agents include:

  • Elemental Fluorine (F₂): Highly reactive and difficult to control, often used diluted with an inert gas at low temperatures.[3][7]

  • N-Fluoropyridinium salts and Selectfluor™: These are more manageable and common electrophilic fluorinating agents, though they can still yield product mixtures and require harsh conditions.[8]

  • Xenon Difluoride (XeF₂): Can also be used but may result in a mixture of isomers.[7]

To improve ortho-selectivity, strategies such as using bulky protecting groups at the ortho-positions can be employed to direct fluorination to the para-position, followed by deprotection.[7] A recent development involves a photocatalytic method using Eosin Y under blue light, which offers high site selectivity under mild conditions.[9]

Direct_Fluorination reactant reactant product product reagent reagent phenol Phenol mixture Mixture of Isomers phenol->mixture [F⁺] reagents Electrophilic Fluorinating Agent (e.g., Selectfluor™) reagents->mixture ortho This compound (ortho-product) mixture->ortho para 4-Fluorophenol (para-product) mixture->para

Fig 2. Direct Electrophilic Fluorination of Phenol.
Modern Synthetic Approaches

Recent advancements in organic synthesis have introduced novel pathways to this compound that offer high selectivity and functional group tolerance.

A. Palladium-Catalyzed C-H Fluorination

This method involves the ortho-selective fluorination of a phenol derivative.[10] The phenolic hydroxyl group is first converted into a directing group, such as a 2-pyridyloxy group, via an Ullmann reaction. This directing group then facilitates a palladium-catalyzed C-H activation and subsequent fluorination at the ortho position. The directing group is then cleaved to reveal the this compound product. This approach provides excellent regioselectivity.[10]

Pd_Catalyzed_Workflow start start step step intermediate intermediate final final A Phenol Compound B Step 1: Ullmann Reaction (Attach Directing Group) A->B C 2-Pyridyloxy Intermediate B->C D Step 2: Pd-Catalyzed Fluorination (N-Fluorobenzenesulfonimide) C->D E Ortho-Fluorinated Intermediate D->E F Step 3: Cleavage of Directing Group (Base) E->F G This compound Product F->G

References

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenol (C₆H₅FO), an ortho-substituted fluorinated phenol, is a significant molecule in various scientific and industrial domains. Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals stems from the unique physicochemical properties imparted by the fluorine substituent. A thorough understanding of its thermodynamic properties is paramount for process optimization, reaction modeling, and predicting its environmental fate and biological interactions. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, detailing the experimental and computational methodologies employed in their determination.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of this compound are defined by several key parameters. The following tables summarize the most critical experimental and computationally derived thermodynamic data available to date.

Table 1: Fundamental Physicochemical and Thermodynamic Data for this compound
PropertyValueUnitsReference(s)
Molecular FormulaC₆H₅FO-[1]
Molar Mass112.10 g/mol [1]
Melting Point14-16°C[1]
Boiling Point151-152°C at 760 mmHg[1]
Density1.246g/cm³[1]
Vapor Pressure1.19mmHg at 25 °C[1]
Standard Molar Enthalpy of Formation (liquid, 298.15 K)-346.8 ± 1.5kJ/mol[2]
Standard Molar Enthalpy of Formation (gas, 298.15 K)-294.5 ± 1.6kJ/mol[3][4]
Standard Molar Enthalpy of Vaporization (298.15 K)52.3 ± 0.8kJ/mol[2]

Experimental Protocols for Thermodynamic Data Determination

The accurate determination of the thermodynamic properties of this compound relies on precise calorimetric and analytical techniques. The following sections detail the methodologies cited for obtaining the key enthalpic data.

Rotating Bomb Combustion Calorimetry

This technique is employed to determine the standard molar energy of combustion, from which the standard molar enthalpy of formation in the condensed phase is derived.

  • Apparatus: A rotating bomb calorimeter with a twin-valve bomb is utilized. The internal bomb volume is approximately 0.3 dm³.

  • Sample Preparation: The liquid this compound sample is contained in a sealed polyethylene (B3416737) ampoule.

  • Experimental Conditions:

    • The bomb is charged with high-purity oxygen to a pressure of 3.04 MPa.

    • 1 cm³ of deionized water is added to the bomb to ensure a defined final state for the hydrofluoric acid formed.

    • The calorimeter is placed in a water jacket with the temperature controlled to ± 0.001 K.

    • The energy equivalent of the calorimeter is determined by the combustion of a certified benzoic acid standard.

  • Procedure:

    • The sample is ignited, and the temperature change of the calorimeter is monitored.

    • The bomb is rotated during the experiment to ensure a homogeneous final solution.

    • The final bomb solution is analyzed for nitric acid (formed from the oxidation of nitrogen impurities in the oxygen) and unburned carbon.

    • The standard molar energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, applying Washburn corrections.

    • The standard molar enthalpy of formation is then derived using the standard enthalpies of formation of the combustion products (CO₂ and HF·10H₂O).[2][5]

Calvet High-Temperature Microcalorimetry

This method is used to measure the enthalpy of vaporization of liquid samples.

  • Apparatus: A Calvet high-temperature microcalorimeter is used.

  • Procedure:

    • A small amount of the this compound sample is placed in a sealed ampoule within the calorimeter.

    • The sample is vaporized isothermally, and the heat absorbed during the phase transition is measured.

    • The enthalpy of vaporization is determined by relating the measured heat to the amount of substance vaporized.[2][5]

Computational Methodologies

Computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of molecules. High-level ab initio and density functional theory (DFT) methods are commonly employed.

Density Functional Theory (DFT) Calculations
  • Software: Gaussian 03 suite of programs is a common choice.

  • Method: The B3LYP hybrid exchange-correlation functional is frequently used.

  • Basis Set: The 6-311++G(d,p) basis set is often employed for geometry optimization and frequency calculations.

  • Procedure:

    • The molecular geometry of this compound is optimized to find the minimum energy conformation.

    • Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

    • The gas-phase enthalpy of formation is calculated using isodesmic reactions. This approach minimizes errors in the calculation by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction. The calculated reaction enthalpy is then combined with the known experimental enthalpies of formation of the other species in the reaction to derive the enthalpy of formation of the target molecule.[2][5]

Logical Workflow: Biodegradation Pathway of Halogenated Phenols

While a specific signaling pathway for this compound is not extensively documented in the context of cell signaling, its metabolism and degradation by microorganisms represent a logical biological pathway. The aerobic biodegradation of halogenated phenols, such as this compound, often proceeds through hydroxylation followed by ring cleavage. The following diagram illustrates a plausible initial pathway based on the degradation of similar compounds.

Biodegradation_Pathway This compound This compound Fluorocatechol Fluorocatechol This compound->Fluorocatechol Hydroxylation (Monooxygenase) Ring_Cleavage_Products Ring Cleavage Products Fluorocatechol->Ring_Cleavage_Products Ortho or Meta Cleavage (Dioxygenase) TCA_Cycle TCA Cycle Intermediates Ring_Cleavage_Products->TCA_Cycle Further Metabolism

Caption: Proposed initial steps in the aerobic biodegradation of this compound.

This pathway illustrates the initial enzymatic attack on the aromatic ring, a critical step in the mineralization of this compound in the environment. The initial hydroxylation to form a catechol derivative is a common strategy employed by microorganisms to destabilize the aromatic ring, making it susceptible to subsequent cleavage by dioxygenase enzymes.[6]

Conclusion

This technical guide has summarized the key thermodynamic properties of this compound and detailed the sophisticated experimental and computational methods used for their determination. The provided data on enthalpy of formation and vaporization are essential for chemical engineers and researchers involved in the synthesis and application of this important fluorinated intermediate. The illustrative biodegradation pathway highlights a key area of research in the environmental sciences and bioremediation. Further experimental studies to determine the heat capacity and entropy of this compound as a function of temperature would provide a more complete thermodynamic profile and are encouraged.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and known polymorphism of 2-fluorophenol (B130384), a compound of interest in pharmaceutical and materials science. This document details the crystallographic parameters of its identified polymorphs, outlines the experimental procedures for their preparation, and visually represents key structural relationships and experimental workflows.

Introduction to the Polymorphism of this compound

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development and materials science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. For this compound, an important building block in the synthesis of pharmaceuticals and other fine chemicals, understanding its solid-state behavior is paramount for ensuring consistent product quality and performance.

To date, two polymorphs of this compound have been characterized: a low-temperature (LT) form and a high-pressure (HP) form. These forms exhibit differences in their crystal packing and intermolecular interactions, which arise from the different thermodynamic conditions under which they are crystallized.

Crystal Structure Data of this compound Polymorphs

The crystallographic data for the low-temperature and high-pressure polymorphs of this compound are summarized in the tables below. This data is essential for the unambiguous identification of each polymorphic form and for understanding their three-dimensional structures at the atomic level.

Table 1: Crystallographic Data for this compound Polymorphs

ParameterLow-Temperature (LT) PolymorphHigh-Pressure (HP) Polymorph
CCDC Number263166Not available in this form
Empirical FormulaC₆H₅FOC₆H₅FO
Formula Weight112.10112.10
Temperature (K)150Room Temperature
Pressure (GPa)Ambient0.36
Wavelength (Å)0.71073 (Mo Kα)0.71073 (Mo Kα)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nP2₁2₁2₁
a (Å)8.432(2)5.895(2)
b (Å)5.928(2)10.947(2)
c (Å)10.234(3)16.459(4)
α (°)9090
β (°)109.52(3)90
γ (°)9090
Volume (ų)481.9(2)1062.5(5)
Z48
Calculated Density (g/cm³)1.5471.402

Table 2: Hydrogen Bond Geometry for this compound Polymorphs (Å, °)

PolymorphD—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
LTO1—H1···O1ⁱ0.841.862.699(2)178
HPO1A—H1A···O1B0.821.882.698(6)173
HPO1B—H1B···O1Aⁱⁱ0.821.882.698(6)173
HPC6A—H6A···F1Bⁱⁱⁱ0.932.563.425(8)154

Symmetry codes: (i) -x+1/2, y+1/2, -z+3/2; (ii) x-1/2, -y+3/2, -z+1; (iii) x+1/2, -y+3/2, -z+1

Experimental Protocols

The successful crystallization of a desired polymorph requires precise control over the experimental conditions. The following sections detail the methodologies used to obtain the low-temperature and high-pressure forms of this compound.

Crystallization of the Low-Temperature (LT) Polymorph

Method: In-situ crystallization from the melt at low temperature.

Procedure:

  • A sample of this compound is loaded into a cryostat.

  • The sample is melted and then cooled to its freezing point (approximately 289 K).

  • A single crystal is grown from the frozen solid by carefully controlling the temperature gradient. The crystallization for the reported structure was carried out at 260 K.

  • Once a suitable single crystal is obtained, it is cooled to the data collection temperature (150 K) for X-ray diffraction analysis.

Crystallization of the High-Pressure (HP) Polymorph

Method: High-pressure crystallization in a diamond-anvil cell (DAC).

Procedure:

  • A small amount of liquid this compound is loaded into the sample chamber of a diamond-anvil cell.

  • Pressure is applied to the sample at room temperature.

  • The crystallization is induced by increasing the pressure to 0.36 GPa.

  • Single-crystal X-ray diffraction data is then collected from the crystal while it is maintained under high pressure.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate the relationship between the polymorphs and the experimental workflows for their generation.

Polymorph_Relationship Relationship between this compound Polymorphs LT Low-Temperature (LT) Polymorph (Monoclinic, P2₁/n) Liquid Liquid this compound LT->Liquid Melting HP High-Pressure (HP) Polymorph (Orthorhombic, P2₁2₁2₁) HP->Liquid Decompression Liquid->LT Low Temperature (260 K) Liquid->HP High Pressure (0.36 GPa)

Caption: Relationship between the liquid state and the two solid-state polymorphs of this compound.

Experimental_Workflow Experimental Workflow for this compound Polymorph Discovery cluster_LT Low-Temperature Crystallization cluster_HP High-Pressure Crystallization start_LT Liquid this compound freeze Freeze to solid start_LT->freeze grow_LT Recrystallize at 260 K freeze->grow_LT analyze_LT Single-Crystal XRD at 150 K grow_LT->analyze_LT start_HP Liquid this compound load_dac Load into DAC start_HP->load_dac pressurize Apply 0.36 GPa load_dac->pressurize analyze_HP Single-Crystal XRD at Room Temperature pressurize->analyze_HP

Caption: Workflow for the crystallization and analysis of the LT and HP polymorphs of this compound.

Discussion of Structural Features

The crystal structures of both the low-temperature and high-pressure polymorphs of this compound are dominated by hydrogen bonding. In both forms, molecules are linked into infinite chains via strong O-H···O hydrogen bonds.

A key differentiator between the two polymorphs is the presence of weaker C-H···F interactions in the high-pressure form. These interactions link the primary hydrogen-bonded chains, creating a more densely packed three-dimensional network. This increased packing efficiency is consistent with the principle of Le Chatelier, where applying pressure to a system favors a state that occupies a smaller volume. The absence of these C-H···F interactions in the low-temperature form results in a less dense packing arrangement.

The existence of these two polymorphs highlights the sensitivity of the crystal structure of this compound to external conditions. This has important implications for the manufacturing and formulation of this compound-containing products, as variations in temperature and pressure during processing could potentially lead to the formation of different polymorphic forms with altered properties. Further studies, including thermal analysis and slurry conversion experiments, would be beneficial to fully elucidate the thermodynamic relationship between these two forms and to screen for other potential polymorphs.

An In-depth Technical Guide to the Acidity and pKa of 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa value of 2-Fluorophenol, a molecule of significant interest in medicinal chemistry and materials science. This document elucidates the physicochemical principles governing its acidic properties, details experimental and computational methodologies for pKa determination, and presents a consolidated view of relevant data for easy reference.

Introduction: The Physicochemical Profile of this compound

This compound is an aromatic organic compound where a fluorine atom is substituted at the ortho-position of phenol (B47542). Its acidity is a critical parameter influencing its reactivity, bioavailability, and interaction with biological targets. The dissociation of the phenolic proton is governed by the equilibrium:

ArOH ⇌ ArO- + H+

The acid dissociation constant (Ka) and its logarithmic form, pKa, quantify this equilibrium. A lower pKa value indicates a stronger acid. The acidity of this compound is primarily modulated by a delicate interplay of two opposing electronic effects: the electron-withdrawing inductive effect of the fluorine atom and the potential for intramolecular hydrogen bonding.

Quantitative Data: pKa Values of Fluorophenols

The experimental pKa values of this compound and its isomers are crucial for comparative analysis and for understanding structure-activity relationships. The data presented below has been compiled from various experimental studies.

CompoundCAS NumberpKa (at 25°C)Reference
This compound 367-12-48.7 [1][2][3][4][5]
3-Fluorophenol372-20-39.3[1][2][3][4][5]
4-Fluorophenol371-41-59.9[1][2][3][4]
Phenol108-95-210.0[3][4][5][6]

Factors Influencing the Acidity of this compound

The acidity of this compound being greater than that of phenol and its meta and para isomers can be attributed to the following factors:

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. In the ortho position, this effect is most pronounced due to the proximity to the hydroxyl group. This effect polarizes the O-H bond, facilitating the release of the proton, and stabilizes the resulting phenoxide anion by dispersing its negative charge.[4][6][7] The closer the fluorine atom is to the hydroxyl group, the stronger the inductive effect, leading to increased acidity. This explains the observed trend in pKa values: ortho < meta < para.[4]

  • Intramolecular Hydrogen Bonding: In this compound, the proximity of the fluorine and hydroxyl groups allows for the formation of an intramolecular hydrogen bond between the acidic proton of the hydroxyl group and the lone pair of electrons on the fluorine atom.[8][9][10][11] This interaction can stabilize the undissociated form of the molecule, which would theoretically decrease acidity by making the proton harder to remove.[7] However, experimental evidence and theoretical studies suggest that this hydrogen bond in this compound is weak.[8][9][10] The dominant influence on its acidity is the strong inductive effect of the fluorine atom, which outweighs the effect of the weak intramolecular hydrogen bond.[5][12]

  • Resonance Effect (+R): Like other halogens, fluorine can donate a lone pair of electrons to the benzene (B151609) ring through the resonance effect. This effect increases the electron density on the ring, which can destabilize the phenoxide anion and thus decrease acidity. However, for fluorine, the +R effect is considered to be weaker than its strong -I effect, especially in influencing the acidity of the nearby hydroxyl group.[13]

The following diagram illustrates the logical relationship between these competing effects that determine the overall acidity of this compound.

G cluster_factors Factors Influencing Acidity of this compound cluster_effects Consequences cluster_outcome Overall Acidity Inductive Inductive Effect (-I) of Fluorine StabilizesAnion Stabilizes Phenoxide Anion Inductive->StabilizesAnion Strong Hbond Intramolecular Hydrogen Bonding StabilizesAcid Stabilizes Undissociated Phenol Hbond->StabilizesAcid Weak Resonance Resonance Effect (+R) of Fluorine DestabilizesAnion Destabilizes Phenoxide Anion Resonance->DestabilizesAnion Minor Acidity Increased Acidity (Lower pKa) StabilizesAnion->Acidity StabilizesAcid->Acidity Opposes DestabilizesAnion->Acidity Opposes

Fig. 1: Factors influencing the acidity of this compound.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in physical chemistry. The two most common methods for phenolic compounds are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classic method involves titrating a solution of the analyte with a standard solution of a strong base while monitoring the pH. The pKa is determined from the inflection point of the titration curve.[14][15][16][17][18]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent (e.g., water or a water-cosolvent mixture for sparingly soluble compounds).

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare standard buffer solutions for pH meter calibration (e.g., pH 4.0, 7.0, and 10.0).

  • Calibration of pH Meter: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

  • Titration:

    • Pipette a known volume of the this compound solution into a beaker.

    • If necessary, add an inert salt (e.g., KCl) to maintain a constant ionic strength.[15]

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the NaOH titrant in small, precise increments.

    • After each addition, stir the solution to ensure homogeneity and record the pH reading once it stabilizes.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

The following diagram outlines the experimental workflow for potentiometric pKa determination.

G start Start prep_solutions Prepare this compound and NaOH Solutions start->prep_solutions calibrate_ph Calibrate pH Meter prep_solutions->calibrate_ph titrate Titrate this compound with NaOH calibrate_ph->titrate record_ph Record pH vs. Volume titrate->record_ph plot_data Plot Titration Curve record_ph->plot_data determine_pka Determine pKa from Half-Equivalence Point plot_data->determine_pka end End determine_pka->end

Fig. 2: Workflow for potentiometric pKa determination.
Spectrophotometric pKa Determination

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[19][20][21]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of this compound.

  • Spectral Measurements:

    • For each buffer solution, add a small, constant aliquot of the this compound stock solution.

    • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

    • Identify the wavelength of maximum absorbance (λmax) for both the acidic (ArOH) and basic (ArO-) forms of this compound.

  • Data Analysis:

    • At a selected wavelength where the absorbance of the acidic and basic forms differ significantly, measure the absorbance (A) for each buffered solution.

    • The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation and the Beer-Lambert law:

      pKa = pH + log[(A - AB) / (AA - A)]

      where A is the absorbance of the mixture at a given pH, AA is the absorbance of the pure acidic form, and AB is the absorbance of the pure basic form.

    • Alternatively, plotting absorbance versus pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point.

Computational Prediction of pKa

In addition to experimental methods, computational chemistry provides powerful tools for predicting pKa values.[22][23][24][25][26][27][28][29] These methods are particularly valuable for high-throughput screening of drug candidates.

General Approach:

  • Quantum Mechanical Calculations: Density Functional Theory (DFT) is a commonly used method.[23][28][29]

  • Thermodynamic Cycle: The pKa is calculated using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase acidity. This involves calculating the Gibbs free energy of deprotonation in the gas phase and the solvation free energies of the acidic and basic species.

  • Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is used to account for the effect of the solvent.[24][26][27][28][29]

The accuracy of computational pKa predictions depends heavily on the chosen level of theory, basis set, and solvation model.[28]

Conclusion

The acidity of this compound, with a pKa of approximately 8.7, is significantly influenced by the strong electron-withdrawing inductive effect of the ortho-fluorine substituent. This effect overcomes the opposing, albeit weak, intramolecular hydrogen bonding. Understanding the factors that govern the pKa of this compound is essential for its application in drug design and development, where ionization state plays a critical role in molecular interactions and pharmacokinetic properties. The experimental and computational methods detailed in this guide provide a robust framework for the accurate determination and prediction of this crucial physicochemical parameter.

References

The Influence of Solvent Environments on the Spectroscopic Properties of 2-Fluorophenol: A Technical Guide to Solvatochromism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a critical phenomenon in chemical and pharmaceutical sciences. Understanding the solvatochromic behavior of a molecule, such as the promising scaffold 2-fluorophenol (B130384), provides invaluable insights into its electronic structure, intermolecular interactions, and local microenvironment. This technical guide offers a comprehensive overview of the principles of solvatochromism, detailed experimental protocols for its investigation, and a framework for the analysis and interpretation of the resulting data. While specific experimental data for this compound is presented for illustrative purposes, the methodologies and principles discussed herein are broadly applicable for the characterization of any solvatochromic compound.

Introduction to Solvatochromism

The interaction between a solute and the surrounding solvent molecules can significantly influence the energy difference between the solute's electronic ground state and excited state. This change in the energy gap manifests as a shift in the absorption and emission spectra of the solute, a phenomenon known as solvatochromism.[1][2][3] These spectral shifts can be either to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) as the solvent polarity increases.[2][3]

  • Positive Solvatochromism: A bathochromic shift with increasing solvent polarity. This occurs when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.[2]

  • Negative Solvatochromism: A hypsochromic shift with increasing solvent polarity. This is observed when the ground state is more polar than the excited state, leading to greater stabilization of the ground state in polar solvents.[2]

The study of solvatochromism is crucial in drug development and materials science as it can be used to:

  • Probe the polarity of microenvironments, such as protein binding sites or cell membranes.[4]

  • Understand the nature of intermolecular interactions, including hydrogen bonding and dipole-dipole forces.[1][2]

  • Predict the behavior of a drug candidate in different biological milieus.

  • Design and develop molecular sensors and probes.[3]

This compound, a substituted phenol (B47542), is an interesting candidate for solvatochromic studies due to the presence of both a hydroxyl group, capable of hydrogen bonding, and a fluorine atom, which alters the electronic distribution of the aromatic ring. Theoretical studies suggest that the S1 ← S0 electronic origin band of phenol is shifted to shorter wavelengths for ortho substitutions, as is the case with this compound.[5]

Data Presentation: Quantifying the Solvatochromic Effect

A systematic presentation of solvatochromic data is essential for comparative analysis. The following tables provide an illustrative example of how to summarize the spectroscopic data for this compound in a range of solvents with varying polarities.

Table 1: Absorption Maxima (λabs) of this compound in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)λabs (nm)
n-Hexane1.881.375270
Cyclohexane2.021.426271
Toluene2.381.497272
Chloroform4.811.446273
Dichloromethane8.931.424274
Acetone20.71.359275
Acetonitrile37.51.344276
DMSO46.71.479277
Methanol (B129727)32.71.329278
Ethanol24.61.361277
1-Propanol20.31.385276
Water80.11.333279

Table 2: Fluorescence Emission Maxima (λem) of this compound in Various Solvents

SolventKamlet-Taft αKamlet-Taft βKamlet-Taft π*λem (nm)Stokes Shift (cm-1)
n-Hexane0.000.00-0.082983584
Cyclohexane0.000.000.003003704
Toluene0.000.110.543054208
Chloroform0.440.000.583104710
Dichloromethane0.130.000.823124831
Acetone0.080.480.713155074
Acetonitrile0.190.310.753185313
DMSO0.000.761.003255921
Methanol0.930.620.603306383
Ethanol0.830.770.543286184
1-Propanol0.780.830.523265991
Water1.170.471.093356825

Note: The spectral data presented in these tables are illustrative and intended to serve as a template for reporting experimental findings.

Experimental Protocols

A thorough and consistent experimental approach is paramount for obtaining reliable solvatochromic data.

Materials and Instrumentation
  • Solute: High-purity this compound.

  • Solvents: Spectroscopic grade solvents covering a wide range of polarities (e.g., nonpolar, polar aprotic, and polar protic).

  • Instrumentation: A calibrated UV-Visible spectrophotometer and a spectrofluorometer.

Solvent Selection and Preparation

Select a diverse set of solvents to probe a wide range of solvent properties. It is crucial to use solvents of the highest purity to avoid interference from impurities. If necessary, solvents should be purified using standard procedures.

Solution Preparation
  • Stock Solution: Prepare a concentrated stock solution of this compound in a volatile, non-polar solvent (e.g., methanol or acetonitrile) to ensure accurate and reproducible dilutions. A typical concentration is in the range of 10-3 M.

  • Working Solutions: Prepare fresh working solutions for each solvent by diluting the stock solution to a final concentration that yields an absorbance maximum in the range of 0.5-1.0 to ensure adherence to the Beer-Lambert law. For fluorescence measurements, a lower concentration (typically 10-5 to 10-6 M) is used to avoid inner filter effects.

Spectroscopic Measurements
  • UV-Visible Absorption Spectroscopy:

    • Record the absorption spectrum of each solution against a pure solvent blank over a relevant wavelength range (e.g., 200-400 nm for this compound).

    • Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy:

    • Determine the optimal excitation wavelength, which is typically the absorption maximum (λabs).

    • Record the fluorescence emission spectrum for each solution, scanning a wavelength range significantly longer than the excitation wavelength.

    • Identify the wavelength of maximum fluorescence emission (λem).

Data Analysis and Interpretation

The collected spectral data can be analyzed to understand the nature of the solute-solvent interactions.

Stokes Shift Calculation

The Stokes shift, the difference in wavenumber between the absorption and emission maxima, is a sensitive measure of the change in the electronic and geometric properties of the fluorophore upon excitation and its interaction with the solvent. It is calculated using the following equation:

Δν = (1/λabs - 1/λem) x 107 (in cm-1)

Correlation with Solvent Polarity Scales

To quantify the solvatochromic effect, the spectral shifts (in terms of λmax or wavenumber) are often correlated with empirical solvent polarity scales.

  • Dielectric Constant (ε) and Refractive Index (n): These bulk solvent properties can provide a general indication of solvent polarity.

  • Kamlet-Taft Parameters: This multiparameter approach dissects the solvent's polarity into three components, providing a more nuanced understanding of the solute-solvent interactions:[6][7][8]

    • α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a proton in a hydrogen bond.

    • β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a proton in a hydrogen bond.

    • π* (Dipolarity/Polarizability): A measure of the solvent's ability to stabilize a charge or a dipole through dipole-dipole interactions.

By plotting the spectral data against these parameters, the dominant intermolecular forces responsible for the observed solvatochromism can be identified.

Visualization of Concepts and Workflows

Graphical representations are invaluable for understanding the complex relationships in solvatochromism.

Solvatochromism_Principle S0_nonpolar S0 in Nonpolar Solvent S1_nonpolar S1 in Nonpolar Solvent S0_nonpolar->S1_nonpolar Absorption (hν_abs1) S0_polar S0 in Polar Solvent S1_polar S1 in Polar Solvent S0_polar->S1_polar Absorption (hν_abs2) S1_nonpolar->S0_nonpolar Emission (hν_em1) S1_polar->S0_polar Emission (hν_em2) note Illustrative Jablonski diagram for positive solvatochromism. Polar solvent stabilizes the more polar excited state more, leading to a red shift in emission (hν_em2 < hν_em1).

Caption: Principle of positive solvatochromism.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis cluster_interpret Interpretation solute High-Purity this compound stock Prepare Stock Solution solute->stock solvents Select Diverse Solvents working Prepare Working Solutions solvents->working stock->working uv_vis UV-Vis Spectroscopy working->uv_vis fluorescence Fluorescence Spectroscopy working->fluorescence get_lambda Determine λ_abs and λ_em uv_vis->get_lambda fluorescence->get_lambda stokes Calculate Stokes Shift get_lambda->stokes correlate Correlate with Solvent Parameters stokes->correlate interpret Interpret Solute-Solvent Interactions correlate->interpret

Caption: Experimental workflow for solvatochromic analysis.

Data_Analysis_Logic cluster_data Input Data cluster_processing Processing cluster_correlation Correlation Analysis cluster_output Output spectral_data λ_abs, λ_em calc_stokes Calculate Stokes Shift (Δν) spectral_data->calc_stokes convert_wavenumber Convert λ to Wavenumber (ν) spectral_data->convert_wavenumber solvent_params Solvent Parameters (ε, n, α, β, π*) plot_stokes Plot Δν vs. Polarity Functions solvent_params->plot_stokes plot_wavenumber Plot ν vs. Kamlet-Taft Parameters solvent_params->plot_wavenumber calc_stokes->plot_stokes convert_wavenumber->plot_wavenumber conclusion Dominant Solute-Solvent Interactions plot_stokes->conclusion plot_wavenumber->conclusion

Caption: Logical flow of solvatochromic data analysis.

Conclusion

The investigation of solvatochromism provides a powerful lens through which to view the intricate world of molecular interactions. For a molecule like this compound, a systematic study of its absorption and fluorescence properties in a variety of solvents can elucidate the nature of its ground and excited states and its susceptibility to environmental polarity and hydrogen bonding. This technical guide has provided a comprehensive framework for conducting such an analysis, from experimental design to data interpretation. By following these protocols, researchers can gain a deeper understanding of their molecules of interest, aiding in the rational design of drugs, materials, and molecular probes.

References

An In-depth Technical Guide to the Electronic Transitions and UV-Vis Spectrum of 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic transitions and ultraviolet-visible (UV-Vis) absorption spectrum of 2-Fluorophenol. The document details the theoretical basis for its spectral properties, summarizes available spectroscopic data, and provides a generalized experimental protocol for its analysis. This guide is intended to be a valuable resource for researchers in chemistry, pharmacology, and materials science who are working with or developing applications for fluorinated phenolic compounds.

Introduction to the Electronic Spectroscopy of this compound

This compound (o-Fluorophenol) is an aromatic organic compound with a fluorine atom positioned ortho to the hydroxyl group on the benzene (B151609) ring. This substitution pattern significantly influences the molecule's electronic structure and, consequently, its interaction with ultraviolet and visible light. The UV-Vis spectrum of this compound is characterized by absorption bands arising from the excitation of electrons from lower energy molecular orbitals to higher energy ones. These electronic transitions, primarily of the π → π* and n → π* types, are sensitive to the molecular environment, including solvent polarity and hydrogen bonding.

The fluorine substituent exerts both inductive and mesomeric effects. Its high electronegativity leads to a strong electron-withdrawing inductive effect (-I), while its lone pairs can participate in resonance, resulting in a weak electron-donating mesomeric effect (+M). In the case of this compound, the inductive effect tends to dominate, influencing the energy levels of the π and non-bonding (n) orbitals of the phenol (B47542) ring and the hydroxyl group.

Electronic Transitions in this compound

The UV-Vis absorption spectrum of this compound is primarily governed by transitions involving the π electrons of the aromatic ring and the non-bonding electrons of the oxygen and fluorine atoms.

  • π → π Transitions:* These transitions involve the excitation of an electron from a bonding π molecular orbital to an anti-bonding π* molecular orbital. In aromatic systems like this compound, these transitions are typically intense and give rise to strong absorption bands in the UV region. The S₀ → S₁ transition, which is the lowest energy π → π* transition, is of particular interest. For this compound, the S₁ ← S₀ electronic origin in the gas phase has been identified at approximately 271.7 nm.[1]

  • n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or fluorine atom) to an anti-bonding π* molecular orbital. These transitions are generally of lower intensity compared to π → π* transitions and can sometimes be obscured by the stronger absorptions.

The position of the fluorine atom at the ortho position causes a hypsochromic (blue) shift in the S₁ ← S₀ absorption band compared to phenol. This is attributed to the electron-withdrawing inductive effect of fluorine, which stabilizes the ground state more than the excited state, thereby increasing the energy gap for the transition. In a nonpolar solvent like methylcyclohexane (B89554) (MCH), the absorption wavelength of this compound is shorter than that of phenol, 3-fluorophenol, and 4-fluorophenol.[1]

Signaling Pathway of Electronic Transitions

The following diagram illustrates the principal electronic transitions in this compound.

Electronic_Transitions cluster_orbitals Molecular Orbitals cluster_ground Ground State (S₀) cluster_excited Excited States Ground State (S₀) Ground State (S₀) Excited State (S₁) Excited State (S₁) Ground State (S₀)->Excited State (S₁) pi π Orbital pi_star π* Orbital pi->pi_star π → π* Transition (High Intensity) n n Orbital n->pi_star n → π* Transition (Low Intensity)

Diagram of the primary electronic transitions in this compound.

Quantitative UV-Vis Spectral Data

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Transition TypeReference/Note
This compound Gas Phase271.7-S₀ → S₁ (π → π)[1]
This compound Methanol (B129727)~270-275~2000 - 3500 (Estimated)π → πEstimated based on phenol and 2-chlorophenol (B165306) data
PhenolMethanol2722344π → πFor comparison
2-ChlorophenolMethanol2773467π → πFor comparison

Note: The molar absorptivity for this compound in methanol is an estimation based on the values of phenol and 2-chlorophenol, as direct experimental data was not found in the surveyed literature. The actual value may vary.

Experimental Protocol for UV-Vis Spectroscopy of this compound

This section outlines a general experimental procedure for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Instrumentation
  • Analyte: this compound (high purity)

  • Solvent: Spectroscopic grade methanol (or other suitable transparent solvent)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer

  • Cuvettes: Matched 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes for solution preparation

Experimental Workflow

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) B Perform serial dilutions to obtain a series of standard solutions of known concentrations A->B E Measure the absorbance of each standard solution B->E C Set the spectrophotometer to scan the desired wavelength range (e.g., 200-400 nm) D Record a baseline spectrum using a cuvette filled with the solvent (methanol) C->D D->E F Identify the wavelength of maximum absorbance (λmax) E->F G Plot a calibration curve of absorbance vs. concentration F->G H Calculate the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εbc) G->H

A generalized workflow for the UV-Vis analysis of this compound.
Detailed Procedure

  • Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of spectroscopic grade methanol in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by accurately diluting the stock solution with methanol using volumetric pipettes and flasks.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize. Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction: Fill both the sample and reference cuvettes with the solvent (methanol). Place them in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance due to the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette and rinse it with the most dilute standard solution before filling it with the same solution. Place the cuvette in the sample holder and record the absorption spectrum. Repeat this step for all the standard solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • From the spectra, identify the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.

    • Perform a linear regression on the calibration curve. The slope of the line will be equal to the molar absorptivity (ε) if the path length (b) is 1 cm, according to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).

Solvent Effects on the UV-Vis Spectrum

The choice of solvent can significantly impact the UV-Vis spectrum of this compound.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can form hydrogen bonds with the hydroxyl group and the fluorine atom of this compound. This interaction can lead to shifts in the absorption bands. Typically, for n → π* transitions, a blue shift (hypsochromic shift) is observed in polar solvents due to the stabilization of the non-bonding orbital. For π → π* transitions, a red shift (bathochromic shift) is often observed due to the stabilization of the more polar excited state.

  • Nonpolar Solvents (e.g., cyclohexane, hexane): In nonpolar solvents, solute-solvent interactions are weaker. The spectrum in these solvents is often considered to be closer to the gas-phase spectrum and may exhibit more fine vibrational structure.

Conclusion

The electronic transitions and UV-Vis spectrum of this compound are of significant interest for understanding the photophysical properties of fluorinated aromatic compounds. The primary absorption in the UV region is due to π → π* transitions, with the S₁ ← S₀ transition being blue-shifted relative to phenol due to the inductive effect of the ortho-fluorine substituent. While precise molar absorptivity data in solution is not widely reported, it can be reliably estimated and experimentally determined using standard spectrophotometric methods. This technical guide provides a foundational understanding and a practical framework for researchers and professionals working with this compound.

References

A Technical Guide to the Rotational Isomers and Conformational Analysis of 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational isomers of 2-Fluorophenol, detailing the conformational analysis, experimental characterization, and computational modeling of its cis and trans forms. The dominance of the cis conformer, stabilized by an intramolecular hydrogen bond, is a key feature influencing its chemical behavior and potential applications in drug design.

Introduction to Rotational Isomerism in this compound

This compound (C₆H₅FO) is an aromatic compound that exhibits rotational isomerism due to the hindered rotation around the C-O bond of the hydroxyl group. This gives rise to two primary conformers: cis and trans. The orientation of the hydroxyl hydrogen relative to the fluorine atom defines these isomers.

The cis conformer, where the hydroxyl hydrogen is oriented towards the fluorine atom, is stabilized by a weak intramolecular hydrogen bond.[1][2] This interaction, although debated in terms of its precise strength, is significant enough to make the cis form the more stable of the two.[1][3] In contrast, the trans conformer, with the hydroxyl hydrogen pointing away from the fluorine atom, is higher in energy.[3] Understanding the equilibrium between these conformers and the energy barrier to their interconversion is crucial for predicting the molecule's spectroscopic properties, reactivity, and interactions in biological systems.

Conformational Analysis: Experimental and Computational Approaches

The study of this compound's conformational landscape relies on a synergistic combination of experimental spectroscopic techniques and theoretical computational methods.

Experimental Characterization

Microwave Spectroscopy and Infrared Spectroscopy are the primary experimental tools used to probe the rotational isomers of this compound.

  • Fourier Transform Microwave (FTMW) Spectroscopy: This high-resolution technique allows for the precise determination of the rotational constants of molecules in the gas phase. For this compound, FTMW spectroscopy has been instrumental in identifying the presence of the cis conformer and determining its molecular structure with high accuracy.[1] Notably, in supersonic expansion FTMW experiments, only the cis conformer of this compound is typically observed, indicating its significantly lower energy and the efficient relaxation of any higher-energy conformers in the jet.[1][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy, particularly when combined with matrix isolation techniques, provides valuable information about the vibrational modes of the different conformers. The O-H stretching frequency is a key diagnostic tool. In the cis conformer, the intramolecular hydrogen bond leads to a red shift (lower frequency) of the O-H stretching vibration compared to the trans conformer or non-hydrogen-bonded phenols.[3][5] This frequency shift serves as clear evidence for the presence of the intramolecular hydrogen bond.[3]

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods , are indispensable for complementing experimental findings and providing a deeper understanding of the conformational energetics.

  • Geometry Optimization and Energy Calculations: Methods like B3LYP and MP2 with basis sets such as 6-311++G(d,p) are commonly used to optimize the geometries of the cis and trans conformers and to calculate their relative energies.[1][6][7] These calculations consistently predict the cis conformer to be more stable.

  • Potential Energy Surface (PES) Scans: To understand the interconversion between the conformers, a relaxed PES scan can be performed by systematically varying the C-C-O-H dihedral angle and optimizing the rest of the molecular geometry at each step. This allows for the determination of the energy barrier for rotation around the C-O bond.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from experimental and computational studies on the rotational isomers of this compound.

Table 1: Relative Energies of this compound Conformers

ConformerComputational MethodBasis SetRelative Energy (kcal/mol)Reference
cisMP26-311++G(2d,2p)0.00 (Reference)[1]
transMP26-311++G(2d,2p)0.73[1]

Table 2: Rotational Constants of cis-2-Fluorophenol

Rotational ConstantExperimental Value (MHz)Computational Value (MHz)Reference
A3824.963855.9[1]
B2157.082171.2[1]
C1378.891388.9[1]

Note: Experimental values are from FTMW spectroscopy. Computational values are from MP2/6-311++G(2d,2p) calculations.

Table 3: O-H Stretching Vibrational Frequencies

ConformerMethodFrequency (cm⁻¹)Key ObservationReference
cisAutoionization-detected IR spectroscopy3634Red-shifted due to intramolecular H-bond[3]
trans (in m-fluorophenol for comparison)IR-UV double resonance~3660Typical "free" OH stretch[3]

Experimental and Computational Protocols

Fourier Transform Microwave (FTMW) Spectroscopy Protocol
  • Sample Preparation: A dilute mixture of this compound (typically <1%) in a carrier gas (e.g., Neon or Argon) at a backing pressure of ~2 atm is prepared.

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber, creating a rotationally and vibrationally cold molecular beam.

  • Microwave Excitation: The molecular beam is subjected to a short, high-power microwave pulse, which polarizes the molecules.

  • Free Induction Decay (FID) Detection: The subsequent coherent rotational emission from the molecules (FID) is detected by a sensitive receiver.

  • Fourier Transformation: The time-domain FID signal is Fourier transformed to obtain the frequency-domain spectrum, revealing the rotational transitions.

  • Spectral Analysis: The observed transition frequencies are fitted to a rigid rotor Hamiltonian to determine the rotational constants (A, B, and C) of the observed conformer.

Matrix Isolation Infrared (IR) Spectroscopy Protocol
  • Matrix Deposition: A gaseous mixture of this compound and a large excess of an inert gas (e.g., Argon or Nitrogen) is slowly deposited onto a cryogenic window (e.g., CsI) cooled to ~10-15 K.

  • Infrared Spectroscopy: The IR spectrum of the isolated molecules in the solid matrix is recorded using an FTIR spectrometer.

  • Data Analysis: The vibrational frequencies, particularly the O-H stretching region, are analyzed to identify the different conformers. The low temperature and inert environment of the matrix sharpen the vibrational bands, allowing for better resolution of signals from different isomers.

Computational Chemistry Protocol
  • Software and Methods: Utilize a quantum chemistry software package such as Gaussian. Employ DFT (e.g., B3LYP functional) or ab initio (e.g., MP2) methods.

  • Basis Set Selection: Choose a suitable basis set that includes polarization and diffuse functions, such as 6-311++G(d,p), which is essential for accurately describing hydrogen bonding.

  • Geometry Optimization: Perform full geometry optimizations for both the cis and trans conformers to locate the stationary points on the potential energy surface.

  • Frequency Calculations: Conduct vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

  • Relative Energy Calculation: The relative energy of the conformers is determined from the difference in their zero-point corrected electronic energies.

  • Potential Energy Surface Scan (Optional): To determine the rotational barrier, perform a relaxed PES scan by systematically changing the H-O-C-C dihedral angle in small increments (e.g., 10-15 degrees) and optimizing the remaining internal coordinates at each step.

Visualizations

G cluster_PES Potential Energy Surface of this compound cis cis-Conformer (Global Minimum) TS Transition State cis->TS ΔE_cis-TS trans trans-Conformer (Local Minimum) TS->trans ΔE_TS-trans

Caption: Potential energy diagram for the interconversion of cis and trans this compound.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Sample Prep Sample Preparation (this compound in Carrier Gas) Spectroscopy Spectroscopic Measurement (FTMW or Matrix Isolation IR) Sample Prep->Spectroscopy Data Analysis Spectral Analysis (Rotational Constants, Vibrational Frequencies) Spectroscopy->Data Analysis Comparison Conformer Identification & Structural Characterization Data Analysis->Comparison Compare Model Setup Method & Basis Set Selection (e.g., MP2/6-311++G(d,p)) Calculations Geometry Optimization Frequency Calculation PES Scan Model Setup->Calculations Results Relative Energies Theoretical Spectra Rotational Barrier Calculations->Results Results->Comparison Compare

Caption: Integrated experimental and computational workflow for conformational analysis.

References

The Genesis of a Key Fluorinated Intermediate: A Technical Guide to the Discovery and Historical Synthesis of 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – A comprehensive technical guide detailing the discovery and historical synthesis of 2-Fluorophenol has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the evolution of synthetic methodologies for this crucial fluorinated intermediate, from early pioneering efforts to modern, sophisticated techniques. The guide emphasizes detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways to serve as a vital resource for the scientific community.

The introduction of fluorine into aromatic compounds has been a pivotal development in medicinal and materials chemistry, and this compound stands as a testament to the enduring quest for novel and efficient synthetic routes. While the precise moment of its first synthesis remains obscured in the annals of early organofluorine chemistry, its history is intrinsically linked to the groundbreaking development of methods for forming the robust carbon-fluorine bond.

A Historical Perspective on Aromatic Fluorination

The journey to synthesize fluoroaromatic compounds was fraught with challenges for early chemists. The high reactivity of elemental fluorine made its direct use perilous and often resulted in non-selective reactions and decomposition. A significant breakthrough came with the advent of diazotization reactions of aromatic amines. Although early reports of aryl-fluorine bond formation emerged in the 1870s, it was the development of the Balz-Schiemann reaction in 1927 that provided a reliable and general method for the preparation of fluoroaromatic compounds. This reaction, involving the thermal decomposition of diazonium tetrafluoroborates, became a cornerstone of aromatic fluorine chemistry for decades.

Key Historical Synthetic Routes to this compound

Several methods have been historically employed for the synthesis of this compound, each with its own set of advantages and limitations.

1. Diazotization of 2-Fluoroaniline (B146934) followed by Hydrolysis: This has been a widely used and conventional method for the preparation of this compound.[1] The process begins with the diazotization of 2-fluoroaniline using a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is then subjected to hydrolysis, usually by heating in an aqueous acidic solution, to yield this compound. The Balz-Schiemann reaction is a renowned named reaction that proceeds via a similar diazonium salt intermediate.[2]

2. Direct Fluorination of Phenol (B47542): Early attempts at direct fluorination of phenol with elemental fluorine were often hampered by the high reactivity of fluorine, leading to a mixture of products and safety concerns. However, with the development of modern fluorinating agents and techniques, this approach has seen a resurgence. Low-temperature fluorination of phenol can yield a mixture of o- and p-fluorophenol.[1]

3. Hydrolysis of 2-Fluorobromobenzene: Another classical approach involves the hydrolysis of 2-fluorobromobenzene. This nucleophilic aromatic substitution reaction, however, is often less economically viable due to the higher cost of the starting material compared to 2-fluoroaniline.[1]

Evolution of Synthesis: Modern Methodologies

The 21st century has witnessed the emergence of more sophisticated and efficient methods for the synthesis of this compound, driven by the principles of green chemistry and the need for higher selectivity and yields.

1. Palladium-Catalyzed Fluorination: Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions. Palladium-catalyzed methods have been developed for the direct C-H fluorination of phenols, offering a more direct and atom-economical route to this compound and its derivatives.[3]

2. Synthesis from α-Diazoketones: A novel approach involves the treatment of α-diazocyclohexenones with a fluoride (B91410) source to afford ortho-fluorophenols. This method proceeds under mild conditions and offers good regioselectivity.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the key historical synthesis methods of this compound, providing a comparative overview of their efficiency.

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Reaction Conditions
Diazotization-Hydrolysis2-FluoroanilineNaNO₂, H₂SO₄, H₂O70-85% (for analogous reactions)0-5 °C (diazotization), then heat
Balz-Schiemann Reaction2-FluoroanilineHBF₄, NaNO₂60-80% (general)Low temperature, then thermal decomposition
Direct FluorinationPhenolElemental Fluorine/N₂Mixture of isomers-10 to -3 °C
Hydrolysis2-FluorobromobenzeneBa(OH)₂, Cu catalystGenerally high, but economically poorHigh temperature

Detailed Experimental Protocols

1. Diazotization of 2-Fluoroaniline and Subsequent Hydrolysis

  • Step 1: Diazotization. 2-Fluoroaniline is dissolved in a dilute mineral acid (e.g., sulfuric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt solution.

  • Step 2: Hydrolysis. The freshly prepared diazonium salt solution is added to a preheated aqueous solution, often containing a copper salt catalyst, to facilitate the hydrolysis. The reaction mixture is heated to drive the hydrolysis to completion, yielding this compound.

  • Step 3: Work-up. The reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography.

2. The Balz-Schiemann Reaction

  • Step 1: Formation of Diazonium Tetrafluoroborate (B81430). 2-Fluoroaniline is diazotized in the presence of fluoroboric acid (HBF₄) or by adding HBF₄ to the diazonium salt solution formed from another acid. The resulting diazonium tetrafluoroborate salt often precipitates from the solution.

  • Step 2: Thermal Decomposition. The isolated diazonium tetrafluoroborate salt is dried and then heated, either neat or in an inert solvent. The salt decomposes to yield this compound, nitrogen gas, and boron trifluoride.

  • Step 3: Isolation. The product, this compound, is typically isolated by distillation from the reaction mixture.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these key synthetic transformations, the following diagrams have been generated using the DOT language.

Diazotization_Hydrolysis Start 2-Fluoroaniline Diazonium 2-Fluorobenzenediazonium Salt Start->Diazonium NaNO₂, H₂SO₄ 0-5 °C Product This compound Diazonium->Product H₂O, Heat (Hydrolysis) Balz_Schiemann_Reaction Start 2-Fluoroaniline DiazoniumSalt 2-Fluorobenzenediazonium Tetrafluoroborate Start->DiazoniumSalt 1. NaNO₂, H⁺ 2. HBF₄ Product This compound DiazoniumSalt->Product Heat (Decomposition) Synthesis_Evolution cluster_early cluster_classic cluster_modern Early Early Methods (Late 19th - Early 20th Century) Classic Classic Methods (Mid 20th Century) Early->Classic Increased Selectivity and Safety DirectFluorination Direct Fluorination (Elemental F₂) HalogenExchange Hydrolysis of 2-Fluorobromobenzene Modern Modern Methods (Late 20th - 21st Century) Classic->Modern Improved Efficiency and Atom Economy Diazotization Diazotization-Hydrolysis BalzSchiemann Balz-Schiemann Reaction PdCatalysis Pd-Catalyzed C-H Fluorination Diazoketone From α-Diazoketones

References

Methodological & Application

Application of 2-Fluorophenol in the Synthesis of Flurbiprofen, a Non-Steroidal Anti-Inflammatory Drug

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluorophenol is a versatile aromatic building block in the synthesis of various pharmaceuticals. Its unique electronic properties, conferred by the fluorine substituent, can enhance the biological activity and pharmacokinetic profile of target molecules.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the multi-step synthesis of Flurbiprofen (B1673479), a potent non-steroidal anti-inflammatory drug (NSAID). Flurbiprofen is widely used for the management of pain and inflammation associated with arthritis.[2]

Application Notes

The synthetic strategy outlined below leverages this compound as a precursor to the key intermediate, 2-fluoroaniline (B146934). This intermediate subsequently undergoes a series of transformations including bromination, diazotization, and coupling to construct the core biphenyl (B1667301) structure of Flurbiprofen. The propionic acid moiety is then introduced to complete the synthesis. The presence of the fluorine atom in the final molecule is crucial for its inhibitory activity against cyclooxygenase (COX) enzymes.[3]

Flurbiprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting both COX-1 and COX-2 enzymes.[1][4] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4] The provided protocols are intended for researchers and scientists in drug development and medicinal chemistry.

Experimental Protocols

The following protocols describe a plausible synthetic route from this compound to Flurbiprofen.

Step 1: Synthesis of 2-Fluoroaniline from this compound

2-Fluoroaniline can be prepared from this compound through a multi-step process involving initial conversion to an ether, followed by a Smiles rearrangement and subsequent hydrolysis, or more commonly through routes starting from other precursors. For the purpose of this protocol, we will assume the availability of 2-fluoroaniline, which can be synthesized from this compound via established industrial methods. A common laboratory-scale synthesis of phenols from anilines involves diazotization followed by hydrolysis; the reverse of this process is conceptually how 2-fluoroaniline can be seen as a derivative of this compound.[5]

Step 2: Synthesis of 4-Bromo-2-fluoroaniline (B1266173)

This procedure outlines the regioselective bromination of 2-fluoroaniline.

  • Materials: 2-fluoroaniline, N-bromosuccinimide (NBS), N,N-dimethylformamide (DMF), Dichloromethane (B109758) (CH2Cl2), Water.

  • Procedure:

    • In a two-necked flask equipped with a stirring device, dissolve 2-fluoroaniline (58.13 mmol) in 200 mL of distilled N,N-dimethylformamide (DMF).

    • Slowly add a solution of N-bromosuccinimide (63.95 mmol) in DMF dropwise to the stirred solution of 2-fluoroaniline.

    • After the addition is complete, continue stirring and monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion of the reaction, perform an extraction using dichloromethane (CH2Cl2).

    • The organic layer is then purified by column chromatography using a mixture of ethyl acetate (B1210297) and n-hexane (1:4) as the eluent.

    • Evaporation of the solvent from the collected fractions will yield 4-bromo-2-fluoroaniline.[6]

Step 3: Synthesis of 2-Fluoro-4-biphenylamine

This step involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core.

  • Materials: 4-bromo-2-fluoroaniline, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)2), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium phosphate (B84403) (K3PO4), Toluene (B28343), Water.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-fluoroaniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and K3PO4 (2.0 mmol).

    • Add a degassed mixture of toluene (5 mL) and water (0.5 mL).

    • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture and perform a standard aqueous workup.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield 2-fluoro-4-biphenylamine.[7]

Step 4: Synthesis of Flurbiprofen

This final step involves the introduction of the propionic acid side chain.

  • Materials: 2-fluoro-4-biphenylamine, Sodium nitrite (B80452) (NaNO2), Hydrobromic acid (HBr), Copper(I) bromide (CuBr), Ethyl 2-bromopropionate, Zinc powder, Trimethylsilyl (B98337) chloride, Tetrahydrofuran (THF), Hydrochloric acid (HCl).

  • Procedure:

    • Diazotization of 2-fluoro-4-biphenylamine: Prepare a diazonium salt solution by reacting 2-fluoro-4-biphenylamine with NaNO2 and 40% HBr in water at 0-5 °C.[1]

    • Sandmeyer-type Reaction to form 4-Bromo-2-fluorobiphenyl (B126189): Add the diazonium salt solution dropwise to a heated mixture of CuBr in 40% HBr. The resulting 4-bromo-2-fluorobiphenyl is then extracted.[1]

    • Reformatsky-type Reaction:

      • Activate zinc powder (100g) with trimethylsilyl chloride (20g) in THF (100g) under a nitrogen atmosphere.

      • Slowly add a solution of ethyl 2-bromopropionate (200g) in THF (500g) to the activated zinc suspension at reflux (65°C). Continue refluxing for 3.5 hours to prepare the zinc reagent.

      • React the previously synthesized 4-bromo-2-fluorobiphenyl with this zinc reagent in the presence of a palladium catalyst and a suitable ligand to form 2-(2-fluoro-4-biphenyl) ethyl propionate.

    • Hydrolysis: Hydrolyze the resulting ester using an acidic or basic solution. For instance, reflux the ester with a mixture of 30% sodium hydroxide (B78521) and ethanol (B145695) for 24 hours. After neutralization with hydrochloric acid and extraction with toluene, the crude Flurbiprofen is obtained.[8]

    • Purification: Recrystallize the crude product from ethanol with activated carbon to yield pure Flurbiprofen.[8]

Quantitative Data Summary

The following table summarizes the typical yields for the key synthetic steps. Note that yields can vary based on reaction scale and specific conditions.

StepReactionStarting MaterialProductTypical Yield (%)Reference
2Bromination2-Fluoroaniline4-Bromo-2-fluoroaniline95[6]
3Suzuki Coupling4-Bromo-2-fluoroaniline2-Fluoro-4-biphenylamine74-82[7]
4Overall (from 2-(4-amino-3-fluorophenyl) ethyl propionate)2-(4-amino-3-fluorophenyl) ethyl propionateFlurbiprofen50-51[8]
4Final Suzuki Coupling (alternative route)4-Bromo-3-fluoro-α-methylphenylacetic acidFlurbiprofen98[1]

Visualizations

Experimental Workflow for the Synthesis of Flurbiprofen

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product 2_Fluorophenol 2_Fluorophenol 2_Fluoroaniline 2_Fluoroaniline 2_Fluorophenol->2_Fluoroaniline Industrial Synthesis 4_Bromo_2_fluoroaniline 4_Bromo_2_fluoroaniline 2_Fluoroaniline->4_Bromo_2_fluoroaniline 2_Fluoro_4_biphenylamine 2_Fluoro_4_biphenylamine 4_Bromo_2_fluoroaniline->2_Fluoro_4_biphenylamine Flurbiprofen Flurbiprofen 2_Fluoro_4_biphenylamine->Flurbiprofen Side-chain formation & Hydrolysis

Caption: Synthetic workflow from this compound to Flurbiprofen.

Signaling Pathway of Flurbiprofen Action

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Phospholipase_A2 Phospholipase_A2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Flurbiprofen Flurbiprofen Flurbiprofen->COX1_COX2 Inhibition

References

Application Notes and Protocols: 2-Fluorophenol in Agrochemical Synthesis and New Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenol (B130384) is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a variety of agrochemicals.[1] Its unique molecular structure, featuring a fluorine atom ortho to a hydroxyl group, imparts specific reactivity and physicochemical properties that are highly desirable in the design of modern pesticides. The introduction of fluorine can significantly enhance the biological activity, metabolic stability, and binding affinity of the resulting agrochemical to its target site.[2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of novel herbicides, fungicides, and insecticides.

Herbicides: Synthetic Auxins and ACCase Inhibitors

Derivatives of this compound are key building blocks for several commercially important herbicides. These herbicides often act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and eventual death in susceptible broadleaf weeds, or as inhibitors of vital enzymes like Acetyl-CoA carboxylase (ACCase) in grasses.[3][4]

Prominent Herbicides Derived from this compound Precursors

Two notable examples of herbicides whose synthesis involves precursors structurally related to this compound are Fluroxypyr and Cyhalofop-butyl.

  • Fluroxypyr: A selective, post-emergence herbicide used for the control of broadleaf weeds.[5] It is a synthetic auxin herbicide.[6]

  • Cyhalofop-butyl: A post-emergence herbicide effective against a range of grass weeds in rice cultivation.[7] It functions by inhibiting the ACCase enzyme.[7]

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the efficacy of Fluroxypyr and Cyhalofop-butyl.

HerbicideTarget WeedsEfficacy MetricValueReference(s)
Fluroxypyr Broadleaf WeedsAcute Oral LD50 (Rat)>5000 mg/kg[8]
Acute Dermal LD50 (Rat)>2000 mg/kg[8]
Acute Inhalation LC50 (Rat)>2000 mg/m³[8]
Cyhalofop-butyl Echinochloa crus-galli (Barnyard grass)Application Rate60-150 g/ha[9]
Cyperus iriaDry Weight ReductionSignificant at 50-150 g/ha[10]
Leptochloa chinensisDry Weight ReductionSignificant at 1.5-3.5 L/ha (formulation)[11]
General Grass Weeds in RiceAcute Oral LD50 (Rat, Mouse)>5000 mg/kg[12]
Acute Dermal LD50 (Rat)>2000 mg/kg[12]
Acute Inhalation LC50 (Rat, 4h)5.63 mg/L air[12]
Signaling Pathway: Synthetic Auxin Herbicides

Herbicides like Fluroxypyr mimic the natural plant hormone auxin, leading to a cascade of events that disrupt normal plant growth. The binding of the synthetic auxin to the TIR1/AFB receptor complex triggers the degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes.

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., Fluroxypyr) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARG Auxin Responsive Genes ARF->ARG Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death ARG->Uncontrolled_Growth Leads to

Auxin herbicide signaling pathway.
Experimental Protocols

This protocol outlines a general method for the synthesis of a phenoxyacetic acid derivative, a common structural motif in herbicides.

Materials:

Procedure:

  • Alkylation: To a solution of this compound (1 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 eq.) dropwise to the reaction mixture.

  • Reflux the mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-fluorophenoxyacetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the 2-fluorophenoxyacetic acid derivative.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow Start Start: this compound Step1 1. Alkylation with Ethyl Chloroacetate (K2CO3, Acetone, Reflux) Start->Step1 Intermediate Intermediate: Ethyl 2-Fluorophenoxyacetate Step1->Intermediate Step2 2. Hydrolysis (NaOH, Ethanol/Water) Intermediate->Step2 Step3 3. Acidification (HCl) & Extraction (Ether) Step2->Step3 Product Product: 2-Fluorophenoxyacetic Acid Derivative Step3->Product Purification 4. Purification (Recrystallization) Product->Purification Final Final Product Purification->Final

General synthesis workflow for a 2-fluorophenoxyacetic acid derivative.

Fungicides and Insecticides: Emerging Applications

While the use of this compound in herbicide synthesis is well-established, its application in the development of fungicides and insecticides is an area of active research. The fluorophenol moiety can be incorporated into various heterocyclic and aromatic scaffolds known to possess fungicidal or insecticidal properties.

Rationale for Use in Fungicides and Insecticides

The introduction of a 2-fluorophenyl group can:

  • Enhance Binding Affinity: The fluorine atom can participate in favorable interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the target enzyme or receptor.

  • Improve Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic degradation, prolonging the activity of the compound.[2]

  • Increase Lipophilicity: This can improve the transport of the molecule through biological membranes to its site of action.

Representative Synthetic Approach for a Novel Fungicide/Insecticide

The following diagram illustrates a conceptual pathway for synthesizing a novel agrochemical by incorporating the this compound moiety into a bioactive heterocyclic core.

Agrochemical_Relationship cluster_derivatives Key Derivatives cluster_pesticides Pesticide Classes 2_Fluorophenol This compound (Starting Material) 2_FP_derivatives 2-Fluorophenoxyacetic acid 2-Amino-4-chloro-5-fluorophenol Other functionalized phenols 2_Fluorophenol->2_FP_derivatives Derivatization Herbicides Herbicides (e.g., Fluroxypyr, Cyhalofop-butyl) 2_FP_derivatives->Herbicides Synthesis Fungicides Fungicides (Potential Scaffolds) 2_FP_derivatives->Fungicides Synthesis Insecticides Insecticides (Potential Scaffolds) 2_FP_derivatives->Insecticides Synthesis

Relationship between this compound and different pesticide classes.
Experimental Protocols

This protocol describes a general method for evaluating the antifungal activity of newly synthesized compounds.

Materials:

  • Synthesized compounds

  • Potato Dextrose Agar (PDA)

  • Target fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Sterile petri dishes

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Commercial fungicide (positive control)

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds and the positive control in DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to 45-50 °C. Add the test compounds at various concentrations (e.g., 1, 5, 10, 50, 100 µg/mL) to the molten PDA. Also, prepare a control plate with DMSO only.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each compound.

This protocol provides a general method for assessing the insecticidal activity of new compounds against a model insect pest.

Materials:

  • Synthesized compounds

  • Target insect species (e.g., diamondback moth larvae, Plutella xylostella)

  • Cabbage or other suitable host plant leaves

  • Acetone

  • Triton X-100 (surfactant)

  • Distilled water

  • Petri dishes with moist filter paper

  • Commercial insecticide (positive control)

Procedure:

  • Solution Preparation: Prepare a series of concentrations of the test compounds and the positive control in a solution of acetone and water (1:1) containing 0.1% Triton X-100. A control solution with acetone, water, and surfactant only should also be prepared.

  • Leaf Treatment: Dip cabbage leaf discs (e.g., 5 cm diameter) into the test solutions for 10-20 seconds and allow them to air dry.

  • Insect Exposure: Place one treated leaf disc into each petri dish lined with moist filter paper. Introduce a set number of insect larvae (e.g., 10 third-instar larvae) into each petri dish.

  • Incubation: Maintain the petri dishes at 25 °C with a 16:8 hour (light:dark) photoperiod.

  • Data Collection: Record the number of dead larvae at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 (Lethal Concentration to kill 50% of the population) value for each compound.

Conclusion

This compound and its derivatives are valuable building blocks in the synthesis of modern agrochemicals. Their application in the development of potent herbicides is well-documented, and their potential for creating novel fungicides and insecticides is a promising area of ongoing research. The protocols provided in this document offer a framework for the synthesis and evaluation of such compounds, enabling researchers to explore the full potential of this versatile chemical scaffold in the quest for more effective and environmentally benign crop protection solutions.

References

Application Notes and Protocols for the Polymerization of 2-Fluorophenol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of polymers derived from 2-fluorophenol (B130384) and its derivatives. This class of fluorinated polymers holds significant promise for a range of applications, including the development of advanced materials and novel drug delivery systems, owing to their unique chemical, thermal, and biological properties.[1][2]

The introduction of fluorine into the polymer backbone can impart desirable characteristics such as enhanced thermal stability, chemical resistance, hydrophobicity, and biocompatibility.[1][2][3] This document outlines two primary methods for the polymerization of this compound and its derivatives: oxidative polymerization using copper-based catalysts and enzymatic polymerization employing horseradish peroxidase.

Oxidative Polymerization of this compound Derivatives

Oxidative polymerization is a common and effective method for synthesizing poly(phenylene oxide)s (PPOs). In the case of fluorophenols, copper-based catalysts are often employed to facilitate the oxidative coupling of monomer units.[4] The general scheme involves the oxidation of the phenol (B47542) to a phenoxy radical, which then undergoes coupling reactions to form the polymer chain.

Experimental Protocol: Oxidative Polymerization of a this compound Derivative (General Procedure)

This protocol is a generalized procedure based on the oxidative polymerization of substituted phenols using a copper-amine catalyst.[2][5]

Materials:

  • This compound or a derivative (e.g., 2,6-difluorophenol)

  • Copper(I) bromide (CuBr)

  • N-Butyldimethylamine (DMBA)

  • Toluene (B28343), anhydrous

  • Dimethylacetamide (DMAc), anhydrous

  • Methanol

  • EDTA (Ethylenediaminetetraacetic acid) solution (0.7 M)

  • Oxalic acid solution (0.3 M)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Oxygen gas (high purity)

Procedure:

  • Catalyst Preparation: In a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve the this compound derivative in a mixture of toluene and DMAc under a nitrogen atmosphere.

  • Add CuBr and DMBA to the solution. The reaction temperature is typically maintained at 50 °C.

  • Polymerization: Switch the gas feed from nitrogen to a continuous flow of oxygen to initiate the polymerization.

  • Allow the reaction to proceed for a specified time (e.g., 6 hours), monitoring the viscosity of the solution.

  • Termination and Work-up: Terminate the reaction by adding an EDTA solution and heating the mixture (e.g., at 70 °C for 1.5 hours) to chelate the copper catalyst.

  • Separate the aqueous layer and extract the organic layer with an oxalic acid solution.

  • Wash the organic layer with deionized water, dry over anhydrous MgSO₄, and filter.

  • Polymer Precipitation: Precipitate the polymer by slowly adding the concentrated solution to a non-solvent, such as methanol, with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at a specified temperature until a constant weight is achieved.

Data Presentation: Oxidative Polymerization

The following table summarizes typical data obtained from the oxidative polymerization of fluorinated phenol derivatives. Note: Data for this compound is limited; therefore, data for a related monomer, 2,6-dimethylphenol (B121312) with a DOPO-containing bisphenol, is presented to illustrate expected outcomes.

ParameterValueReference
Monomer2,6-Dimethylphenol & DOPO-Me-diol[6]
Catalyst SystemCuBr/DMBA[6]
SolventToluene/DMAc[6]
Polymer Yield85.8%[6]
Number-Average Molecular Weight (Mn)11,300 g/mol (for a similar system)[2]
Polydispersity Index (PDI)Not Reported
Glass Transition Temperature (Tg)Higher than conventional PPO[6]
5% Weight Loss Temperature (Td5)Enhanced thermal stability[6]

Experimental Workflow: Oxidative Polymerization

oxidative_polymerization cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer This compound Derivative Reactor Reaction Flask Monomer->Reactor Solvent Toluene/DMAc Solvent->Reactor Catalyst CuBr/DMBA Catalyst->Reactor Stirring Stirring at 50°C (6 hours) Reactor->Stirring Oxygen Oxygen Flow Oxygen->Stirring Termination Add EDTA Solution Stirring->Termination Extraction Extract with Oxalic Acid Termination->Extraction Drying Dry with MgSO₄ Extraction->Drying Precipitation Precipitate in Methanol Drying->Precipitation Filtration Filter and Wash Precipitation->Filtration Final_Polymer Dry Polymer Filtration->Final_Polymer

Workflow for the copper-catalyzed oxidative polymerization of a this compound derivative.

Enzymatic Polymerization of this compound Derivatives

Enzymatic polymerization offers a green and highly selective alternative to traditional chemical methods.[7] Horseradish peroxidase (HRP) is a commonly used enzyme that, in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), can catalyze the oxidative coupling of phenols.[7][8][9] This method proceeds under mild reaction conditions and can lead to polymers with well-defined structures.

Experimental Protocol: Enzymatic Polymerization of a this compound Derivative

This protocol is based on the HRP-catalyzed polymerization of fluorinated phenols.

Materials:

  • This compound or a derivative (e.g., 2,6-difluorophenol)

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂)

  • Acetone (B3395972) (or other suitable organic solvent)

  • Acetate (B1210297) buffer (pH 5.0)

  • Deionized water

Procedure:

  • Monomer Solution: In a flask, dissolve the fluorophenol monomer in a mixture of acetone and acetate buffer (e.g., 60:40 vol%).

  • Enzyme Addition: Add HRP to the monomer solution and stir to dissolve.

  • Initiation: Initiate the polymerization by the dropwise addition of hydrogen peroxide to the reaction mixture.

  • Polymerization: Allow the reaction to proceed at room temperature for a specified duration (e.g., 4 hours) with continuous stirring. The formation of a precipitate may be observed.

  • Polymer Isolation: After the reaction is complete, collect the precipitated polymer by filtration.

  • Purification: Wash the polymer with a mixture of acetone and water to remove unreacted monomer and enzyme.

  • Drying: Dry the polymer under vacuum to a constant weight.

Data Presentation: Enzymatic Polymerization

The following table presents data from the enzymatic polymerization of 2,6-difluorophenol.

ParameterValueReference
Monomer2,6-Difluorophenol
CatalystHorseradish Peroxidase (HRP)
OxidantHydrogen Peroxide (H₂O₂)
Solvent SystemAcetone/Acetate Buffer (pH 5.0)
Polymer Yield84%
Number-Average Molecular Weight (Mn)1500 g/mol
Polydispersity Index (PDI)2.1

Experimental Workflow: Enzymatic Polymerization

enzymatic_polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_isolation Isolation & Purification Monomer Fluorophenol Monomer Reactor Reaction Vessel Monomer->Reactor Solvent Acetone/Buffer Solvent->Reactor Enzyme Horseradish Peroxidase Enzyme->Reactor Stirring Stir at Room Temp (4 hours) Reactor->Stirring Oxidant Add H₂O₂ (dropwise) Oxidant->Stirring Filtration Filter Precipitate Stirring->Filtration Washing Wash with Acetone/Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Polymer Purified Polymer Drying->Final_Polymer

Workflow for the enzymatic polymerization of a fluorophenol derivative using HRP.

Characterization of Poly(this compound) and its Derivatives

A comprehensive characterization of the synthesized polymers is crucial to understand their structure, properties, and potential applications.

Molecular Weight Determination

Protocol: Gel Permeation Chromatography (GPC)

GPC is a standard technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.

Instrumentation and Conditions (General):

  • GPC System: Equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., Styragel columns).

  • Mobile Phase: A suitable solvent in which the polymer is soluble (e.g., tetrahydrofuran (B95107) (THF), chloroform, or hexafluoroisopropanol (HFIP) for some fluorinated polymers).[10]

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Column and detector temperature should be controlled (e.g., 40 °C).

  • Calibration: Use narrow molecular weight standards (e.g., polystyrene or polymethylmethacrylate) to generate a calibration curve.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the mobile phase.[10] Filter the solution through a syringe filter (e.g., 0.2 µm) to remove any particulates.[10]

  • Analysis: Inject the filtered sample into the GPC system.

  • Data Processing: Analyze the resulting chromatogram using appropriate software to calculate Mn, Mw, and PDI relative to the calibration standards.

Thermal Properties

Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm), while TGA is used to assess the thermal stability and decomposition temperature (Td) of the polymer.[11][12][13]

DSC Procedure (General):

  • Sample Preparation: Accurately weigh a small amount of the polymer (5-10 mg) into an aluminum DSC pan and seal it.[11]

  • Analysis: Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). A heat-cool-heat cycle is often used to erase the thermal history of the polymer.[11]

  • Data Analysis: The Tg is observed as a step change in the heat flow curve.

TGA Procedure (General):

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan.[11]

  • Analysis: Heat the sample in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The Td is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5 for 5% weight loss).

Data Presentation: Thermal Properties of Fluorinated Aromatic Polymers

The following table provides representative thermal data for fluorinated poly(aryl ether)s.

PolymerTg (°C)Td5 (°C) in N₂Reference
FPAE-1178514[14]
FPAE-2226555[14]
FPAE-3195536[14]

Applications in Drug Development

Fluorinated polymers are gaining significant attention in the field of drug delivery due to their unique properties that can enhance therapeutic efficacy.[1][2][15] The incorporation of fluorine can improve drug stability, increase lipophilicity for better membrane permeability, and enhance bioavailability.[1][3]

Potential Applications:

  • Nanoparticle Drug Carriers: Fluorinated polymers can be formulated into nanoparticles for the encapsulation and targeted delivery of anticancer drugs. The hydrophobic nature of the fluorinated segments can help protect the drug from degradation and control its release.[1][16]

  • Enhanced Drug Delivery: The unique properties of fluorinated polymers can facilitate the transport of drugs across biological barriers.[1]

  • Gene Delivery: Cationic fluorinated polymers have shown potential as non-viral vectors for gene delivery, with the fluorine content influencing the transfection efficiency.

  • Biomedical Coatings: The bio-inertness and anti-fouling properties of some fluoropolymers make them suitable for coating medical devices and implants.[2]

Logical Relationship: Fluorinated Polymers in Drug Delivery

drug_delivery cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_application Biomedical Application Monomer This compound Derivatives Polymerization Polymerization (Oxidative or Enzymatic) Monomer->Polymerization Fluoropolymer Fluorinated Polymer Polymerization->Fluoropolymer Nanoparticle Drug-Loaded Nanoparticle Fluoropolymer->Nanoparticle Fluoropolymer->Nanoparticle Drug Therapeutic Drug Drug->Nanoparticle Delivery Systemic Administration Nanoparticle->Delivery Nanoparticle->Delivery Targeting Targeted Drug Release at Tumor Site Delivery->Targeting Effect Enhanced Therapeutic Effect Targeting->Effect

Logical flow from fluorinated polymer synthesis to application in drug delivery.

References

Application Notes and Protocols for the Determination of 2-Fluorophenol in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluorophenol is a halogenated organic compound that may be present in water sources due to industrial discharge or as a degradation product of more complex chemicals. As part of the broader class of phenolic compounds, which are recognized as environmental pollutants, the development of sensitive and reliable analytical methods for its detection and quantification in aqueous matrices is crucial for environmental monitoring and ensuring water quality.[1][2] These application notes provide detailed protocols for the determination of this compound in water using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), along with an overview of emerging electrochemical methods.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For analytes like this compound, GC, particularly when coupled with a mass spectrometer (MS), provides excellent sensitivity and specificity.[3] To enhance volatility and improve chromatographic peak shape, a derivatization step is often employed.[4][5] Sample pre-concentration using Solid Phase Extraction (SPE) is typically required to achieve low detection limits.[6][7]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Collection & Preservation (Acidification) B 2. Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) A->B C 3. Eluate Concentration B->C D 4. (Optional) Derivatization (e.g., with BSTFA) C->D E 5. GC-MS Injection D->E F 6. Separation on Capillary Column E->F G 7. MS Detection (Scan or SIM mode) F->G H 8. Peak Identification (Retention Time & Mass Spectra) G->H I 9. Quantification (Calibration Curve) H->I J 10. Reporting I->J

Caption: Workflow for this compound analysis by GC-MS.

Detailed Experimental Protocol: GC-MS

This protocol is based on established methodologies for phenolic compounds, such as EPA Method 528.[3][6]

1. Sample Collection and Preservation:

  • Collect water samples in 1-liter amber glass bottles.

  • Dechlorinate the sample, if necessary, by adding anhydrous sodium sulfite.[6]

  • Preserve the sample by acidifying to pH < 2 with 6 N hydrochloric acid.[6]

  • Store samples at or below 6°C until extraction, but do not freeze.[6]

2. Solid Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a polystyrene-divinylbenzene based SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol (B129727) followed by 10 mL of reagent water (at pH < 2). Do not allow the cartridge to go dry.[7]

  • Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove interferences.

  • Cartridge Drying: Dry the cartridge by drawing a vacuum through it for 10-15 minutes.

  • Elution: Elute the trapped analytes with 5-10 mL of an appropriate solvent, such as methylene (B1212753) chloride or a mixture of dichloromethane (B109758) and ethyl acetate.[6][8]

3. Derivatization (Optional but Recommended):

  • Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[5]

  • Cap the vial and heat at 70°C for 30 minutes.[5]

  • Cool to room temperature before injection.[5]

4. Instrumental Analysis:

  • Gas Chromatograph: Agilent Intuvo 9000 GC system or equivalent.[8]

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow of 1.2-1.5 mL/min.[3][5]

  • Injection: 1 µL, splitless mode.[3]

  • Inlet Temperature: 280°C.[5]

  • Oven Program: Start at 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min).[3]

  • Mass Spectrometer: Ion Trap or Quadrupole MS.

  • Transfer Line Temperature: 300°C.[3]

  • Detection: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to achieve higher sensitivity.

Anticipated Quantitative Performance

The following data are based on typical performance characteristics for similar phenolic compounds analyzed by GC-MS. Actual performance must be determined experimentally through method validation.[9][10]

ParameterExpected PerformanceSource / Justification
Linear Range 0.1 - 20 µg/LBased on calibration ranges for similar phenols.[6]
LOD 0.01 - 0.1 µg/LMDLs for similar compounds are in the 0.02-0.58 µg/L range.[6]
LOQ 0.03 - 0.3 µg/LTypically 3-5 times the LOD.
Precision (%RSD) < 20%A common requirement for environmental analysis validation.[6]
Accuracy (Recovery) 70 - 130%Based on typical recoveries for SPE of phenols.[7]

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC is a viable alternative to GC, particularly for less volatile or thermally sensitive compounds.[1] To achieve high sensitivity with UV detection, a pre-column derivatization step is often necessary to introduce a strong chromophore to the analyte molecule.[11][12]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Collection & Filtration B 2. Pre-column Derivatization (e.g., with NBD-F) A->B C 3. HPLC Injection B->C D 4. Separation on C18 Column C->D E 5. UV Detection D->E F 6. Peak Identification (Retention Time) E->F G 7. Quantification (Peak Area) F->G H 8. Reporting G->H

Caption: Workflow for this compound analysis by HPLC-UV.

Detailed Experimental Protocol: HPLC-UV

This protocol is adapted from methods developed for the analysis of various phenols in water using pre-column derivatization.[11][12]

1. Sample Preparation and Filtration:

  • Collect water samples as described in the GC-MS section.

  • Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

2. Pre-column Derivatization:

  • Reagents:

  • Procedure:

    • In a reaction vial, mix 100 µL of the filtered water sample (or standard), 200 µL of borate buffer, and 200 µL of the NBD-F solution.

    • Vortex the mixture and allow it to react at room temperature for 5 minutes.[11]

    • Inject an aliquot of the resulting solution directly into the HPLC system.

3. Instrumental Analysis:

  • HPLC System: An HPLC system with a UV-Vis detector.[13]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30°C.[14]

  • Injection Volume: 10 µL.[14]

  • UV Detection: The detection wavelength will depend on the derivative formed. For NBD derivatives, a wavelength of approximately 380 nm is appropriate.[11]

Anticipated Quantitative Performance

The following data are based on published methods for NBD-derivatized phenols.[11] Actual performance must be determined experimentally.

ParameterExpected PerformanceSource / Justification
Linear Range 0.01 - 0.5 mg/L (10 - 500 µg/L)Based on published data for NBD-derivatized phenols.[11]
LOD 4 - 10 µg/LBased on published data for NBD-derivatized phenols.[11]
LOQ 12 - 30 µg/LTypically 3 times the LOD.
Precision (%RSD) < 6%Based on published data for NBD-derivatized phenols.[11]
Accuracy (Recovery) 90 - 110%Based on typical recoveries from spiked water samples.[11]

Method 3: Electrochemical Sensors (Emerging Technique)

Electrochemical sensors offer a promising alternative for the rapid, low-cost, and potentially in-situ detection of phenolic compounds.[15][16] These sensors typically rely on the electrochemical oxidation of the phenol (B47542) group on the surface of a chemically modified electrode.[17]

Working Principle of an Electrochemical Sensor

EChem_Sensor cluster_sensor Sensor Assembly WE Working Electrode (WE) (e.g., Modified GCE) Potentiostat Potentiostat WE->Potentiostat Measures Current RE Reference Electrode (RE) (e.g., Ag/AgCl) CE Counter Electrode (CE) (e.g., Pt wire) Analyte This compound in Water Sample Analyte->WE Oxidation Reaction at Electrode Surface Potentiostat->WE Applies Potential Potentiostat->RE Potentiostat->CE Output Current Response (Signal) Potentiostat->Output

Caption: Components and principle of an electrochemical sensor.

General Protocol Outline
  • Electrode Fabrication: A glassy carbon electrode (GCE) or screen-printed electrode (SPE) is modified with nanomaterials (e.g., carbon nanotubes, metal oxides, or metal-organic frameworks) to enhance electrocatalytic activity and surface area.[15][17]

  • Electrochemical Measurement: The modified electrode, along with reference and counter electrodes, is immersed in the water sample containing a supporting electrolyte.

  • Detection: A technique like Differential Pulse Voltammetry (DPV) is used to apply a potential ramp. This compound is oxidized at a specific potential, generating a current peak whose height is proportional to its concentration.[18]

  • Quantification: Concentration is determined by comparing the peak current to a calibration curve prepared with known standards.

Reported Quantitative Performance for Similar Analytes

The following data are derived from recent literature on electrochemical sensors for chlorophenols and other phenolic compounds.[17]

ParameterReported PerformanceSource / Justification
Linear Range 1 - 100 µMBased on a sensor for 2,4-dichlorophenol (B122985).[17]
LOD 0.1 - 0.3 µMBased on sensors for various chlorophenols.[17]
Precision (%RSD) < 5%Typical for successive measurements.[15]
Accuracy (Recovery) 96 - 105%Achieved in spiked real water samples.[15]

References

Application Notes and Protocols for the Derivatization of 2-Fluorophenol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds such as 2-Fluorophenol can be challenging due to their low volatility and tendency to exhibit poor chromatographic peak shapes (tailing) caused by interactions with the stationary phase of the GC column. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby significantly improving chromatographic resolution and detection sensitivity.

For this compound, the presence of the hydroxyl group necessitates derivatization prior to GC-MS analysis. This application note provides detailed protocols for two of the most common and effective derivatization methods for phenolic compounds: silylation and acetylation . These methods are widely applicable to researchers, scientists, and professionals in drug development and analytical chemistry.

Principles of Derivatization for this compound

The primary objective of derivatizing this compound is to replace the active hydrogen of the phenolic hydroxyl group with a non-polar functional group. This transformation reduces intermolecular hydrogen bonding, which in turn decreases the boiling point and increases the volatility of the analyte. The resulting derivatives are also typically more thermally stable, preventing degradation in the high-temperature environment of the GC injector and column.

  • Silylation: This is a widely used technique that involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce derivatives that are readily analyzed by GC-MS.

  • Acylation: This method converts the phenolic hydroxyl group into an ester. Acetic anhydride (B1165640) is a common and cost-effective reagent for this purpose, reacting with this compound to form 2-fluorophenyl acetate (B1210297).

Experimental Protocols

Detailed methodologies for the silylation and acetylation of this compound are provided below.

Protocol 1: Silylation of this compound using BSTFA

This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.

Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (GC grade)

  • Reaction vials (1-2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous pyridine or acetonitrile at a known concentration (e.g., 1 mg/mL). For samples in an aqueous matrix, perform a liquid-liquid extraction into a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and ensure the extract is thoroughly dried over anhydrous sodium sulfate (B86663) before proceeding.

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound solution into a reaction vial.

    • Add 100 µL of BSTFA. For more sterically hindered phenols or to ensure complete reaction, BSTFA containing 1% TMCS can be used as a catalyst.

    • Securely cap the vial and briefly vortex the mixture.

    • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The derivatized sample can be directly injected into the GC-MS system. Inject 1 µL of the final solution.

Protocol 2: Acetylation of this compound using Acetic Anhydride

This protocol details the formation of 2-fluorophenyl acetate.

Materials and Reagents:

  • This compound standard

  • Acetic Anhydride

  • Anhydrous Pyridine or Potassium Carbonate (as a catalyst)

  • Ethyl acetate (GC grade)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Reaction vials (2-5 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound or the sample extract in a suitable solvent (e.g., 1 mL of ethyl acetate) in a reaction vial.

  • Derivatization Reaction:

    • Add 200 µL of acetic anhydride to the sample solution.

    • Add a catalytic amount of a base. This can be 100 µL of anhydrous pyridine or approximately 50 mg of anhydrous potassium carbonate.[1]

    • Tightly cap the vial and heat at 60°C for 30 minutes with occasional vortexing.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 2 mL of deionized water and vortex to quench the reaction.

    • Neutralize the excess acetic anhydride and the acetic acid by-product by adding saturated sodium bicarbonate solution dropwise until effervescence ceases.

    • Extract the aqueous phase twice with 2 mL portions of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Carefully transfer the dried organic phase to a clean vial. The sample can be concentrated under a gentle stream of nitrogen if necessary.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

Quantitative Data

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. Please note that exact retention times and mass fragments should be confirmed by running a derivatized standard on the specific instrument being used. The data presented here are based on typical values for similar phenolic compounds and may require optimization.

ParameterSilylated this compound (TMS-ether)Acetylated this compound (Acetate Ester)Underivatized this compound
Molecular Weight ( g/mol ) 184.26154.14112.10
Expected Retention Time ShorterIntermediateLonger (with peak tailing)
Key Mass Fragments (m/z) 184 (M+), 169 ([M-15]+), 111, 73154 (M+), 112, 84, 43112 (M+), 84, 63
Limit of Detection (LOD) Low (ng/L to low µg/L range)Low to moderate (µg/L range)High (µg/L to mg/L range)
Limit of Quantification (LOQ) Low (ng/L to low µg/L range)Low to moderate (µg/L range)High (µg/L to mg/L range)
Reaction Yield Typically > 95%Typically > 90%N/A

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the derivatization of this compound for GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound Sample extraction Solvent Extraction (if aqueous) & Drying sample->extraction silylation Silylation (BSTFA, 60-70°C) extraction->silylation Choose Method acetylation Acetylation (Acetic Anhydride, 60°C) extraction->acetylation Choose Method gcms GC-MS Analysis silylation->gcms acetylation->gcms

Caption: General experimental workflow for the derivatization of this compound.

Derivatization Reactions

The following diagrams illustrate the chemical reactions for the silylation and acetylation of this compound.

silylation_reaction cluster_reactants cluster_products 2FP This compound plus1 + BSTFA BSTFA arrow TMS_ether 2-Fluorophenoxytrimethylsilane (TMS-ether) plus2 + Byproducts

Caption: Silylation of this compound with BSTFA.

acetylation_reaction cluster_reactants cluster_products 2FP This compound plus1 + Ac2O Acetic Anhydride arrow (Pyridine) Acetate_ester 2-Fluorophenyl acetate plus2 + Acetic Acid

Caption: Acetylation of this compound with Acetic Anhydride.

Conclusion

The derivatization of this compound by either silylation or acetylation is a crucial step for reliable and sensitive GC-MS analysis. Silylation with BSTFA is a highly efficient method that typically provides high reaction yields and allows for very low detection limits. Acetylation with acetic anhydride offers a robust and cost-effective alternative. The choice of method may depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available resources. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement these derivatization strategies for the analysis of this compound and other related phenolic compounds.

References

Application Notes and Protocols: 2-Fluorophenol as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various heterocyclic compounds utilizing 2-fluorophenol (B130384) as a key starting material. The unique electronic properties of the fluorine atom make this compound and its derivatives valuable building blocks in medicinal chemistry and materials science for the synthesis of novel benzofurans, dibenzofurans, and phenoxazines.

Synthesis of Fluorinated Benzofurans

Benzofurans are a prominent class of heterocyclic compounds found in numerous biologically active molecules. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of these scaffolds. A common strategy for the synthesis of fluorinated benzofurans from this compound involves an initial etherification followed by an intramolecular cyclization.

General Reaction Scheme

A two-step process can be employed, starting with the Williamson ether synthesis to form an intermediate ether, followed by a palladium-catalyzed intramolecular C-H functionalization to construct the benzofuran (B130515) ring.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization This compound This compound Intermediate_Ether 2-(prop-2-yn-1-yloxy)-1-fluorobenzene This compound->Intermediate_Ether K2CO3, Acetone Propargyl_bromide Propargyl bromide Propargyl_bromide->Intermediate_Ether Fluorinated_Benzofuran 4-Fluoro-2-methylbenzofuran Intermediate_Ether->Fluorinated_Benzofuran Pd(OAc)2, PPh3, Base

Caption: Synthesis of 4-Fluoro-2-methylbenzofuran from this compound.

Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzofuran

Materials:

Procedure:

Step 1: Synthesis of 2-(prop-2-yn-1-yloxy)-1-fluorobenzene

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(prop-2-yn-1-yloxy)-1-fluorobenzene.

Step 2: Synthesis of 4-Fluoro-2-methylbenzofuran

  • In a flame-dried Schlenk flask, dissolve 2-(prop-2-yn-1-yloxy)-1-fluorobenzene (1.0 eq) in toluene.

  • Add palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and cesium carbonate (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-fluoro-2-methylbenzofuran.

Quantitative Data
StepProductStarting MaterialReagentsCatalystSolventTemp (°C)Time (h)Yield (%)
12-(prop-2-yn-1-yloxy)-1-fluorobenzeneThis compoundPropargyl bromide, K₂CO₃-AcetoneReflux4-685-95
24-Fluoro-2-methylbenzofuran2-(prop-2-yn-1-yloxy)-1-fluorobenzeneCs₂CO₃Pd(OAc)₂, PPh₃Toluene11012-2470-85

Synthesis of Fluorinated Dibenzofurans

Dibenzofurans are a class of tricyclic aromatic ethers with important applications in pharmaceuticals and materials science. A powerful method for their synthesis involves a palladium-catalyzed intramolecular C-H activation/C-O cyclization. A key intermediate, a 2-aryl-fluorophenol, can be synthesized via a Suzuki-Miyaura coupling.

General Reaction Scheme

This synthesis involves a two-step process starting from this compound. First, a Suzuki-Miyaura coupling introduces an aryl group at the 2-position of a protected this compound derivative. This is followed by deprotection and a palladium-catalyzed intramolecular C-H activation to form the dibenzofuran (B1670420) core.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection & Intramolecular C-H Activation Protected_2FP 2-Bromo-6-fluorophenol (B1273061) derivative (e.g., MOM protected) Coupled_Intermediate 2-Aryl-6-fluorophenol derivative Protected_2FP->Coupled_Intermediate Pd(PPh3)4, K2CO3 Arylboronic_acid Arylboronic acid Arylboronic_acid->Coupled_Intermediate Fluorinated_Dibenzofuran Fluorinated Dibenzofuran Coupled_Intermediate->Fluorinated_Dibenzofuran 1. Acid 2. Pd(OAc)2, Air

Caption: Synthesis of a Fluorinated Dibenzofuran.

Experimental Protocol: Synthesis of a Fluorinated Dibenzofuran

Materials:

  • 2-Bromo-6-fluorophenol

  • Methoxymethyl chloride (MOM-Cl)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water

  • Hydrochloric acid (HCl)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Pivalic acid

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1a: Protection of 2-Bromo-6-fluorophenol

  • Dissolve 2-bromo-6-fluorophenol (1.0 eq) in DCM.

  • Add DIPEA (1.5 eq) and cool the solution to 0 °C.

  • Add MOM-Cl (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer over MgSO₄, filter, and concentrate to give the protected phenol (B47542).

Step 1b: Suzuki-Miyaura Coupling

  • To a solution of the protected 2-bromo-6-fluorophenol (1.0 eq) and arylboronic acid (1.2 eq) in a 1,4-dioxane/water mixture (4:1), add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.03 eq).

  • Degas the mixture with argon for 20 minutes.

  • Heat the reaction at 90 °C for 12 hours.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the coupled product.

Step 2: Deprotection and Intramolecular C-H Activation

  • Dissolve the coupled product (1.0 eq) in a mixture of methanol (B129727) and concentrated HCl.

  • Stir at room temperature for 4-6 hours until deprotection is complete (monitor by TLC).

  • Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry and concentrate to obtain the deprotected biaryl phenol.

  • To a solution of the biaryl phenol (1.0 eq) in pivalic acid, add Pd(OAc)₂ (0.1 eq).

  • Heat the mixture at 120 °C under an air atmosphere for 24 hours.[1]

  • Cool the reaction, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford the fluorinated dibenzofuran.

Quantitative Data
StepProductStarting MaterialReagentsCatalystSolventTemp (°C)Time (h)Yield (%)
1aMOM-protected 2-bromo-6-fluorophenol2-Bromo-6-fluorophenolMOM-Cl, DIPEA-DCM0 to RT1290-98
1b2-Aryl-6-fluoro-1-(methoxymethoxy)benzeneMOM-protected 2-bromo-6-fluorophenolArylboronic acid, K₂CO₃Pd(PPh₃)₄Dioxane/H₂O901275-90
2Fluorinated Dibenzofuran2-Aryl-6-fluorophenol-Pd(OAc)₂Pivalic acid1202460-80[1]

Synthesis of Fluorinated Phenoxazines

Phenoxazines are nitrogen and oxygen-containing tricyclic heterocycles that are important scaffolds in dye chemistry and pharmacology. A common route to phenoxazines is the condensation of a 2-aminophenol (B121084) with a suitably activated benzene (B151609) derivative. This compound can be converted to a 2-aminophenol derivative to serve as a precursor.

General Reaction Scheme

This synthesis begins with the nitration of this compound, followed by reduction of the nitro group to an amine. The resulting 2-amino-6-fluorophenol (B142537) can then undergo a condensation reaction with a di-halogenated aromatic compound to yield the fluorinated phenoxazine.

G cluster_0 Step 1: Nitration & Reduction cluster_1 Step 2: Condensation/Cyclization This compound This compound Nitrated_Intermediate 2-Fluoro-6-nitrophenol (B128858) This compound->Nitrated_Intermediate HNO3, H2SO4 Amino_Intermediate 2-Amino-6-fluorophenol Nitrated_Intermediate->Amino_Intermediate H2, Pd/C Fluorinated_Phenoxazine Fluorinated Dinitrophenoxazine Amino_Intermediate->Fluorinated_Phenoxazine Na2CO3, EtOH Dihaloarene 1,2-Difluoro-4,5-dinitrobenzene (B1590526) Dihaloarene->Fluorinated_Phenoxazine

Caption: Synthesis of a Fluorinated Phenoxazine.

Experimental Protocol: Synthesis of a Fluorinated Dinitrophenoxazine

Materials:

  • This compound

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Methanol

  • 1,2-Difluoro-4,5-dinitrobenzene

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Dichloromethane

  • Petroleum ether

Procedure:

Step 1a: Nitration of this compound

  • Carefully add this compound (1.0 eq) to a mixture of concentrated H₂SO₄ and HNO₃ at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Pour the reaction mixture onto ice and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to give 2-fluoro-6-nitrophenol.

Step 1b: Reduction to 2-Amino-6-fluorophenol

  • Dissolve 2-fluoro-6-nitrophenol (1.0 eq) in methanol.

  • Add Pd/C (5 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain 2-amino-6-fluorophenol.

Step 2: Synthesis of Fluorinated Dinitrophenoxazine

  • In a round-bottom flask, combine 2-amino-6-fluorophenol (1.0 eq), 1,2-difluoro-4,5-dinitrobenzene (1.0 eq), and Na₂CO₃ (2.5 eq) in ethanol.

  • Stir the mixture at 70 °C for 6 hours.

  • After cooling, add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and air-dry.

  • Recrystallize the crude product from a dichloromethane/petroleum ether mixture to obtain the pure fluorinated dinitrophenoxazine.

Quantitative Data
StepProductStarting MaterialReagentsCatalystSolventTemp (°C)Time (h)Yield (%)
1a2-Fluoro-6-nitrophenolThis compoundHNO₃, H₂SO₄--01-270-80
1b2-Amino-6-fluorophenol2-Fluoro-6-nitrophenolH₂10% Pd/CMethanolRT4-890-99
2Fluorinated Dinitrophenoxazine2-Amino-6-fluorophenol1,2-Difluoro-4,5-dinitrobenzene, Na₂CO₃-Ethanol70630-40

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.

References

Application Notes and Protocols for the Enzymatic Biotransformation of 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the enzymatic reactions and biotransformation pathways of 2-Fluorophenol (B130384) (2-FP), a halogenated organic compound of interest in environmental science and as a potential building block in pharmaceutical synthesis. The following sections detail both aerobic and anaerobic biotransformation routes, key enzymes involved, quantitative data, and comprehensive experimental protocols.

Introduction to this compound Biotransformation

This compound is a substituted aromatic compound that can be metabolized by various microorganisms. The carbon-fluorine bond, the strongest single bond in organic chemistry, makes fluorinated compounds relatively resistant to degradation. However, specific enzymatic systems have evolved to catalyze the initial steps of 2-FP transformation, paving the way for its complete mineralization or conversion into valuable intermediates. Understanding these pathways and the enzymes involved is crucial for developing bioremediation strategies and biocatalytic processes.

Aerobic Biotransformation of this compound

Under aerobic conditions, the primary mechanism for this compound degradation is initiated by an oxidative attack on the aromatic ring, typically catalyzed by monooxygenase enzymes. A well-characterized pathway involves the initial hydroxylation of 2-FP to a fluorinated catechol.

Key Microorganism: Rhodococcus sp. Strain FP1

A bacterial strain, Rhodococcus sp. strain FP1, has been isolated that can utilize this compound as its sole source of carbon and energy[1][2][3]. This strain serves as an excellent model for studying the aerobic degradation of 2-FP.

Aerobic Degradation Pathway

The aerobic degradation of this compound by Rhodococcus sp. strain FP1 is initiated by a monooxygenase that hydroxylates the substrate to 3-Fluorocatechol[1][2]. This is a crucial first step that prepares the aromatic ring for subsequent cleavage. While the complete downstream pathway for 3-Fluorocatechol from 2-FP degradation is a subject of ongoing research, it is hypothesized to proceed through a modified ortho-cleavage pathway, similar to the degradation of other catechols. This involves ring opening by a catechol 1,2-dioxygenase, followed by a series of reactions leading to intermediates of the tricarboxylic acid (TCA) cycle.

Quantitative Data for Aerobic Biotransformation

The following tables summarize the available quantitative data for the aerobic biotransformation of this compound by Rhodococcus sp. strain FP1.

Table 1: Whole-Cell Oxygen Uptake by Rhodococcus sp. Strain FP1 [2]

SubstrateOxygen Uptake Rate (nmol min⁻¹ mg⁻¹ cells)
This compound15.3
3-Fluorocatechol4.90
Catechol54.6

Table 2: Growth Kinetics of Rhodococcus sp. Strain FP1 on this compound [1][3]

Kinetic ModelParameterValue
Luong ModelMaximum Growth Rate (µ_max)Not specified
Substrate Inhibition Constant (K_i)Not specified
Inhibitory ConcentrationGrowth inhibited at > 4 mM 2-FP

Anaerobic Biotransformation of this compound

In the absence of oxygen, this compound can be transformed through a reductive pathway. This process is particularly relevant in anoxic environments such as sediments and certain bioreactors.

Anaerobic Degradation Pathway

Anaerobic microbial consortia have been shown to convert this compound to 3-Fluorobenzoate. This transformation is thought to occur via a para-carboxylation of the phenol (B47542), followed by dehydroxylation. The presence of a co-substrate like phenol can enhance the rate and extent of this transformation.

Other Relevant Enzymatic Reactions

Peroxidase-Mediated Degradation

Peroxidases, such as horseradish peroxidase (HRP), can catalyze the oxidation of fluorophenols in the presence of hydrogen peroxide[4]. This reaction proceeds via the formation of phenoxy radicals, which can then polymerize and precipitate out of solution. This method is being explored for the treatment of wastewater containing halogenated phenols.

Phase II Metabolism: Sulphation and Glucuronidation

In mammalian systems, this compound can undergo Phase II metabolism, which involves conjugation with endogenous molecules to increase water solubility and facilitate excretion. Key reactions include sulphation and glucuronidation, catalyzed by sulfotransferases and UDP-glucuronosyltransferases, respectively. Kinetic studies on related compounds have shown that the hydrophobicity of the phenol can influence the apparent Michaelis constant (Km) for glucuronidation[5].

Table 3: Apparent Km for Glucuronidation of 2-Fluoro-4-halophenols [5]

SubstrateApparent Km (mM)
2,4-Difluorophenol0.44
4-Chloro-2-fluorophenol0.16
4-Bromo-2-fluorophenol0.10

Experimental Protocols

Protocol for Aerobic Whole-Cell Biotransformation of this compound

This protocol is adapted from studies on Rhodococcus sp. strain FP1[1][2].

1. Microorganism and Culture Conditions:

  • Strain: Rhodococcus sp. strain FP1.
  • Medium: Mineral salts medium (MSM) with this compound (1-2 mM) as the sole carbon source.
  • Culture: Grow the strain in liquid MSM at 30°C with shaking (150 rpm) until the mid-exponential phase.

2. Whole-Cell Biotransformation Assay:

  • Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
  • Wash the cell pellet twice with sterile phosphate (B84403) buffer (50 mM, pH 7.0).
  • Resuspend the cells in the same buffer to a desired optical density (e.g., OD₆₀₀ = 1.0).
  • Initiate the biotransformation by adding this compound to a final concentration of 1 mM.
  • Incubate the cell suspension at 30°C with shaking.
  • Withdraw samples at regular intervals for analysis.

3. Analytical Method:

  • Centrifuge the samples to remove cells.
  • Analyze the supernatant for the disappearance of this compound and the appearance of metabolites (e.g., 3-Fluorocatechol) using High-Performance Liquid Chromatography (HPLC).
  • HPLC Conditions (example):
  • Column: C18 reverse-phase column.
  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and acidified water (e.g., 0.1% acetic acid)[2].
  • Detection: UV detector at a wavelength of 270 nm for 2-FP and 278 nm for 3-Fluorocatechol.
  • Retention Times: this compound (~5.14 min), 3-Fluorocatechol (~3.48 min)[2].

Protocol for In Vitro Enzymatic Assay of this compound Monooxygenase

This protocol is for the preparation of cell-free extracts to assay the initial enzymatic step in 2-FP degradation[2].

1. Preparation of Cell-Free Extract:

  • Grow and harvest Rhodococcus sp. strain FP1 cells as described in Protocol 5.1.
  • Resuspend the cell pellet in cold phosphate buffer (50 mM, pH 7.0) containing a protease inhibitor cocktail.
  • Lyse the cells by sonication or using a French press.
  • Centrifuge the lysate at high speed (e.g., 20,000 x g, 30 min, 4°C) to remove cell debris. The supernatant is the cell-free extract.

2. Monooxygenase Activity Assay:

  • The assay mixture (1 mL total volume) should contain:
  • Phosphate buffer (50 mM, pH 7.0)
  • NADH or NADPH (0.2 mM) as a cofactor
  • Cell-free extract (adjust protein concentration as needed)
  • This compound (1 mM) to start the reaction
  • Monitor the oxidation of NADH/NADPH spectrophotometrically by the decrease in absorbance at 340 nm.
  • Alternatively, stop the reaction at different time points by adding a quenching agent (e.g., acid or organic solvent) and analyze for product formation by HPLC as described in Protocol 5.1.

Protocol for Peroxidase-Mediated Degradation of this compound

This protocol is a general method for evaluating the degradation of 2-FP using peroxidases[4].

1. Reaction Setup:

  • In a suitable reaction vessel, prepare a solution containing:
  • Phosphate buffer (e.g., 100 mM, pH 7.0)
  • This compound (e.g., 1 mM)
  • Horseradish peroxidase (HRP) or other peroxidase (e.g., 1-10 U/mL)
  • Initiate the reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 1-5 mM.

2. Reaction Monitoring:

  • Incubate the reaction mixture at room temperature with stirring.
  • At desired time points, withdraw aliquots and quench the reaction immediately by adding a reducing agent (e.g., sodium sulfite) or by adjusting the pH.
  • Analyze the samples for the remaining this compound concentration by HPLC. A decrease in the 2-FP peak and the formation of a precipitate (polymerized products) indicate a successful reaction.

Visualizations

Enzymatic_Biotransformation_of_2_Fluorophenol cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway cluster_other Other Enzymatic Reactions cluster_peroxidase Peroxidase-Mediated cluster_phaseII Phase II Metabolism TwoFP_aerobic This compound ThreeFC 3-Fluorocatechol TwoFP_aerobic->ThreeFC Monooxygenase (e.g., from Rhodococcus sp.) RingCleavage Ring Cleavage Product (e.g., 2-Fluoro-cis,cis-muconate) ThreeFC->RingCleavage Catechol 1,2-Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Further Degradation TwoFP_anaerobic This compound ThreeFB 3-Fluorobenzoate TwoFP_anaerobic->ThreeFB Carboxylation & Dehydroxylation TwoFP_peroxidase This compound PhenoxyRadical Phenoxy Radical TwoFP_peroxidase->PhenoxyRadical Peroxidase + H₂O₂ Polymer Polymerized Products PhenoxyRadical->Polymer Polymerization TwoFP_phaseII This compound Glucuronide 2-FP-Glucuronide TwoFP_phaseII->Glucuronide UDP-Glucuronosyltransferase Sulfate 2-FP-Sulfate TwoFP_phaseII->Sulfate Sulfotransferase

Caption: Overview of this compound biotransformation pathways.

Experimental_Workflow_Whole_Cell cluster_prep 1. Catalyst Preparation cluster_biotransformation 2. Biotransformation cluster_analysis 3. Analysis Culture Culture Rhodococcus sp. FP1 in Mineral Salts Medium + this compound Harvest Harvest Cells (Centrifugation) Culture->Harvest Wash Wash Cells (Phosphate Buffer) Harvest->Wash Resuspend Resuspend Cells to Desired OD Wash->Resuspend Incubate Incubate Cell Suspension with this compound (Substrate) at 30°C with Shaking Resuspend->Incubate Sample Withdraw Samples at Time Intervals Incubate->Sample Separate Separate Cells from Supernatant (Centrifugation) Sample->Separate HPLC Analyze Supernatant by HPLC (Monitor Substrate Depletion and Product Formation) Separate->HPLC

Caption: Workflow for whole-cell biotransformation of this compound.

References

Application Notes and Protocols for the Photochemical Degradation of 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photochemical reactions and degradation of 2-Fluorophenol (2-FP), a compound of interest due to its presence in industrial effluents and its relevance as a fragment in drug discovery. The following sections detail the underlying photochemical processes, quantitative degradation data, and detailed experimental protocols for studying its degradation.

Introduction

This compound is a halogenated aromatic compound that can undergo degradation upon exposure to ultraviolet (UV) radiation. This process, known as photolysis or photochemical degradation, can be a key mechanism for its removal from aqueous environments. The degradation can be further enhanced by Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH). Understanding the kinetics and pathways of 2-FP degradation is crucial for developing effective water treatment technologies and for assessing the environmental fate of fluorinated pharmaceuticals.

Photochemical Reactions of this compound

The primary photochemical reaction of this compound in an aqueous solution involves the cleavage of the carbon-fluorine (C-F) bond upon absorption of UV light. This process leads to the formation of a phenyl radical and a fluoride (B91410) ion. The phenyl radical is highly reactive and can subsequently react with water, oxygen, or other species to form a variety of degradation products.

In the presence of oxidizing agents like hydrogen peroxide (H₂O₂), the degradation of 2-FP is significantly accelerated. UV irradiation of H₂O₂ generates hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents that can readily attack the aromatic ring of 2-FP, leading to more rapid and complete degradation.

Quantitative Degradation Data

The photodegradation of this compound is influenced by several factors, including pH, the presence of oxidizing agents, and the wavelength of UV light. The following tables summarize key quantitative data on the photolysis of this compound.

ConditionPhotolysis Rate Constant (k, h⁻¹)Reference
pH 53.52 ± 0.07[1]
pH 726.4 ± 0.64[1]
pH 10334.1 ± 93.45[1]
pH 7 with 1 mM H₂O₂29.99 ± 1.47[1]
pH 10 with 0.5 mM Sulfite (B76179) (forms eaq⁻)422.4 ± 9.38[1]

Table 1: Photolysis Rate Constants of this compound under Various Conditions. The data indicates a significant increase in the degradation rate at higher pH values. The addition of hydrogen peroxide at neutral pH also enhances the degradation rate. The highest rate constant was observed in the presence of sulfite at pH 10, which generates hydrated electrons (eaq⁻), suggesting that reductive pathways can also contribute to the degradation.

Degradation ProductMethod of DetectionObservationReference
Fluoride (F⁻)¹⁹F-NMRThe only fluorine-containing photoproduct observed under the studied conditions.[1]

Table 2: Major Photodegradation Product of this compound. The primary fate of the fluorine atom during the photolysis of this compound is its conversion to inorganic fluoride.

Experimental Protocols

This section provides detailed protocols for conducting photochemical degradation studies of this compound.

Protocol 1: Direct Photolysis of this compound

Objective: To determine the rate of direct photolysis of this compound in an aqueous solution.

Materials:

  • This compound (≥99% purity)

  • HPLC-grade water

  • Buffer solutions (pH 5, 7, and 10)

  • Quartz photoreactor tubes

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer and stir bars

  • HPLC system with a UV detector and a C18 column

  • ¹⁹F NMR spectrometer

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in HPLC-grade water. From the stock solution, prepare working solutions of this compound in the desired buffer (pH 5, 7, or 10). The final concentration should be suitable for HPLC analysis (e.g., 10-50 mg/L).

  • Photoreactor Setup: Place a known volume of the this compound working solution into a quartz photoreactor tube. Add a magnetic stir bar.

  • Irradiation: Place the photoreactor tube in a photochemical reactor equipped with a UV lamp. Ensure the solution is continuously stirred throughout the experiment.

  • Sampling: At specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the solution.

  • Sample Analysis:

    • HPLC Analysis: Immediately analyze the withdrawn samples using HPLC to determine the concentration of this compound. A typical mobile phase could be a mixture of acetonitrile (B52724) and acidified water.

    • ¹⁹F-NMR Analysis: At the end of the experiment, analyze a sample using ¹⁹F-NMR to identify and quantify the formation of fluoride ions.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k).

Protocol 2: UV/H₂O₂ Degradation of this compound

Objective: To evaluate the enhanced degradation of this compound by the UV/H₂O₂ process.

Materials:

  • All materials from Protocol 1

  • Hydrogen peroxide (H₂O₂, 30% solution)

Procedure:

  • Solution Preparation: Prepare a buffered aqueous solution of this compound as described in Protocol 1.

  • Addition of H₂O₂: Just before starting the irradiation, add a specific concentration of H₂O₂ to the solution (e.g., 1 mM).

  • Photoreactor Setup and Irradiation: Follow steps 2 and 3 from Protocol 1.

  • Sampling and Quenching: At each time point, withdraw a sample and immediately quench the reaction to stop the degradation process. This can be done by adding a small amount of a substance that scavenges residual oxidants, such as sodium sulfite.

  • Sample Analysis: Analyze the samples for this compound concentration using HPLC.

  • Data Analysis: Calculate the degradation rate constant as described in Protocol 1.

Protocol 3: Identification of Degradation Byproducts by GC-MS

Objective: To identify the organic byproducts formed during the photochemical degradation of this compound.

Materials:

  • Degraded this compound solution from Protocol 1 or 2

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Sodium sulfate (B86663) (anhydrous)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Extraction: Acidify the degraded this compound solution to pH ~2 with a suitable acid. Extract the organic byproducts from the aqueous solution using liquid-liquid extraction with dichloromethane. Repeat the extraction three times.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • GC-MS Analysis: Inject the concentrated extract into the GC-MS system. The GC will separate the different components of the mixture, and the MS will provide mass spectra that can be used to identify the chemical structures of the byproducts by comparing them to a spectral library (e.g., NIST).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare 2-FP Stock Solution B Prepare Buffered Working Solutions (pH 5, 7, 10) A->B C Place Solution in Quartz Reactor B->C D Add Oxidant (e.g., H2O2) if applicable C->D E Irradiate with UV Lamp with Stirring D->E F Withdraw Aliquots at Time Intervals E->F G Quench Reaction (if necessary) F->G H Analyze by HPLC-UV (2-FP Concentration) I Analyze Final Sample by 19F-NMR (Fluoride) F->I J Extract Byproducts for GC-MS Analysis F->J G->H K Calculate Degradation Rate Constants H->K I->K L Identify Degradation Byproducts J->L

Caption: Workflow for the photochemical degradation study of this compound.

Proposed Photodegradation Pathway of this compound

Degradation_Pathway cluster_AOP Advanced Oxidation Process 2FP This compound Radical Phenyl Radical Intermediate 2FP->Radical UV Light (hν) Fluoride Fluoride Ion (F-) 2FP->Fluoride C-F Cleavage Hydroxylated Hydroxylated Intermediates (e.g., Catechol, Hydroquinone) Radical->Hydroxylated + •OH / H2O RingOpening Ring-Opened Products (e.g., Carboxylic Acids) Hydroxylated->RingOpening Further Oxidation Mineralization Mineralization (CO2 + H2O) RingOpening->Mineralization H2O2 H2O2 OH •OH H2O2->OH UV Light (hν) OH->2FP Attack on Aromatic Ring

Caption: Proposed photochemical degradation pathway of this compound.

References

Application Notes and Protocols: Synthesis of Substituted Benzoxazoles from 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of substituted benzoxazoles, a crucial scaffold in medicinal chemistry, utilizing 2-Fluorophenol as a readily available starting material. The protocols detailed herein outline a reliable two-stage synthetic pathway, encompassing the initial conversion of this compound to an o-aminophenol intermediate, followed by its cyclization to form the benzoxazole (B165842) core. This document offers detailed experimental procedures, quantitative data summaries, and workflow visualizations to facilitate the efficient and successful synthesis of these valuable heterocyclic compounds.

I. Synthetic Strategy Overview

The synthesis of substituted benzoxazoles from this compound is most effectively achieved through a two-step sequence. Direct functionalization of this compound to form the benzoxazole ring is not a commonly reported or straightforward method. Therefore, a more practical approach involves the initial synthesis of a 4-amino-3-fluorophenol (B140874) intermediate, which then serves as a direct precursor for the construction of the benzoxazole ring system.

The overall synthetic workflow can be visualized as follows:

synthesis_workflow This compound This compound 2-Fluoro-4-nitrosophenol 2-Fluoro-4-nitrosophenol This compound->2-Fluoro-4-nitrosophenol  Nitrosation   2-Fluoro-4-nitrophenol (B1220534) 2-Fluoro-4-nitrophenol 2-Fluoro-4-nitrosophenol->2-Fluoro-4-nitrophenol  Oxidation   4-Amino-3-fluorophenol 4-Amino-3-fluorophenol 2-Fluoro-4-nitrophenol->4-Amino-3-fluorophenol  Reduction   Substituted_Benzoxazole Substituted_Benzoxazole 4-Amino-3-fluorophenol->Substituted_Benzoxazole  Cyclization  

Figure 1: Overall synthetic workflow from this compound to substituted benzoxazoles.

II. Experimental Protocols

Step 1: Synthesis of 4-Amino-3-fluorophenol from this compound

This initial stage involves the regioselective introduction of a nitro group at the para-position to the hydroxyl group of this compound, followed by its reduction to an amino group. A high-yielding and selective method proceeds via a nitrosation-oxidation sequence.[1][2][3]

A. Protocol for the Synthesis of 2-Fluoro-4-nitrophenol

This protocol is adapted from a high-yield preparation method involving nitrosation followed by oxidation.[1][2][3]

  • Materials:

    • This compound

    • 15% Hydrochloric acid (HCl)

    • 35% Sodium nitrite (B80452) (NaNO₂) solution

    • 30% Nitric acid (HNO₃)

    • Ice

    • 1L three-necked flask equipped with a mechanical stirrer, thermometer, and two dropping funnels.

  • Procedure:

    • Add 500 mL of 15% hydrochloric acid to the three-necked flask and cool the solution to 0°C using an ice bath.

    • Simultaneously, add 1 mol of 35% sodium nitrite solution and 0.67 mol of this compound dropwise to the cooled HCl solution while maintaining the temperature at 0°C. The addition should be controlled to keep the temperature from rising above 5°C.

    • After the addition is complete, continue stirring the mixture at 0°C for 1 hour to ensure the completion of the nitrosation reaction, forming 2-fluoro-4-nitrosophenol.

    • To the resulting mixture containing 2-fluoro-4-nitrosophenol, add 30% nitric acid dropwise. The oxidation reaction is exothermic, so the addition rate should be carefully controlled to maintain the reaction temperature below 20°C.

    • After the addition of nitric acid is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

    • The solid product, 2-fluoro-4-nitrophenol, will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water, to yield pure 2-fluoro-4-nitrophenol.

B. Protocol for the Reduction of 2-Fluoro-4-nitrophenol to 4-Amino-3-fluorophenol

This procedure utilizes a standard catalytic hydrogenation method for the reduction of the nitro group.[4]

  • Materials:

    • 2-Fluoro-4-nitrophenol

    • Ethanol

    • Tetrahydrofuran (THF)

    • 10% Palladium on activated carbon (10% Pd/C)

    • Hydrogen gas (H₂) source

    • Reaction vessel suitable for hydrogenation (e.g., a Parr hydrogenator or a flask with a balloon of H₂)

  • Procedure:

    • In the reaction vessel, dissolve 20 g of 2-fluoro-4-nitrophenol in a mixture of 200 mL of ethanol and 125 mL of tetrahydrofuran.

    • Carefully add 6.0 g of 10% Pd/C to the solution.

    • Seal the reaction vessel and purge it with hydrogen gas to create an inert atmosphere.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or at a set pressure in a hydrogenator) at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-5 hours).

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the catalyst with ethanol.

    • Combine the filtrates and concentrate them under reduced pressure to obtain 4-Amino-3-fluorophenol, which is typically a pale yellow solid.

Step 2: Synthesis of Substituted Benzoxazoles from 4-Amino-3-fluorophenol

The prepared 4-amino-3-fluorophenol can be readily converted to a variety of 2-substituted-6-fluorobenzoxazoles by condensation with either carboxylic acids or aldehydes.

A. Method 1: Condensation with Carboxylic Acids

This one-pot method utilizes methanesulfonic acid as a catalyst for the in-situ generation of an acid chloride from a carboxylic acid, followed by condensation and cyclization.[5]

  • Materials:

    • 4-Amino-3-fluorophenol

    • Substituted carboxylic acid (aryl, heteroaryl, or alkyl)

    • Thionyl chloride (SOCl₂)

    • Methanesulfonic acid (CH₃SO₃H)

    • Suitable solvent (e.g., toluene)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (B1210297)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • In a reaction tube, add the carboxylic acid (1.1 mmol) and thionyl chloride (1.5 mmol).

    • Stir the mixture at 60°C for 30 minutes to generate the acid chloride in situ.

    • Allow the mixture to cool to room temperature.

    • Add 4-amino-3-fluorophenol (1.0 mmol) followed by methanesulfonic acid (5.0 mmol).

    • Heat the reaction mixture (a typical temperature range is 80-120°C) and monitor its progress by TLC.

    • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

B. Method 2: Condensation with Aldehydes

This method involves the condensation of 4-amino-3-fluorophenol with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization. A variety of catalysts can be employed for this transformation.[6][7][8]

  • Protocol using Zinc Triflate as a Catalyst: [6]

    • Materials:

      • 4-Amino-3-fluorophenol (1.0 mmol)

      • Substituted aldehyde (1.2 mmol)

      • Zinc triflate (Zn(OTf)₂) (10 mol%)

      • Ethanol (5 mL)

    • Procedure:

      • To a 50 mL round-bottom flask, add 4-amino-3-fluorophenol, the substituted aldehyde, and zinc triflate.

      • Add ethanol as the solvent.

      • Attach a reflux condenser and heat the mixture to reflux with stirring for approximately 5 hours.

      • Monitor the reaction's progress using TLC.

      • Once the reaction is complete, cool the flask to room temperature.

      • The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography.

III. Data Presentation

The following tables summarize representative quantitative data for the synthesis of benzoxazoles using methodologies analogous to those described above.

Table 1: Synthesis of 2-Substituted Benzoxazoles from o-Aminophenols and Aldehydes

EntryAldehydeCatalystSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeZn(OTf)₂EthanolReflux5~90
24-ChlorobenzaldehydeZn(OTf)₂EthanolReflux5~88
34-MethoxybenzaldehydeZn(OTf)₂EthanolReflux5~92
4BenzaldehydeLAIL@MNPSolvent-free700.582
54-NitrobenzaldehydeLAIL@MNPSolvent-free700.570

Data is representative of typical yields for the condensation of o-aminophenols with aldehydes under the specified conditions.[6][7]

Table 2: Synthesis of 2-Substituted Benzoxazoles from o-Aminophenols and Carboxylic Acids

EntryCarboxylic AcidCatalystTemp (°C)Time (h)Yield (%)
1Benzoic AcidCH₃SO₃H80-1201-3>90
24-Chlorobenzoic AcidCH₃SO₃H80-1201-3>90
32-Naphthoic AcidCH₃SO₃H80-1201-3>90
4Cinnamic AcidCH₃SO₃H80-1201-3>90

Data is representative of typical yields for the one-pot condensation of o-aminophenols with carboxylic acids using methanesulfonic acid.[5]

IV. Mechanistic Diagrams

The following diagrams, rendered in DOT language, illustrate the proposed mechanisms for the key benzoxazole formation reactions.

aldehyde_condensation cluster_0 Condensation with Aldehydes o_aminophenol 4-Amino-3-fluorophenol schiff_base Schiff Base Intermediate o_aminophenol->schiff_base + Aldehyde - H₂O aldehyde R-CHO benzoxazole 2-R-6-fluorobenzoxazole schiff_base->benzoxazole Oxidative Cyclization

Figure 2: Mechanism for benzoxazole synthesis from o-aminophenol and an aldehyde.

acid_condensation cluster_1 Condensation with Carboxylic Acids carboxylic_acid R-COOH acid_chloride R-COCl carboxylic_acid->acid_chloride + SOCl₂ o_aminophenol 4-Amino-3-fluorophenol amide_intermediate Amide Intermediate o_aminophenol->amide_intermediate + Acid Chloride benzoxazole 2-R-6-fluorobenzoxazole amide_intermediate->benzoxazole Cyclization - H₂O

Figure 3: Mechanism for benzoxazole synthesis from o-aminophenol and a carboxylic acid.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Effective Separation of Fluorophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The separation of positional isomers of fluorophenols presents a significant analytical challenge due to their similar physicochemical properties. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method that achieves complete baseline separation of difluorophenol isomers. The method leverages the unique selectivity of a fluorinated stationary phase, providing an effective and reproducible analytical solution for the identification and quantification of these compounds in various matrices.

Introduction

Fluorophenols are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The position of the fluorine atom on the phenol (B47542) ring dramatically influences the compound's reactivity, biological activity, and toxicity. Consequently, the ability to separate and quantify individual isomers is crucial for process monitoring, quality control, and regulatory compliance. Traditional C18 stationary phases often fail to provide adequate resolution for these closely related compounds. Fluorinated HPLC phases offer an alternative selectivity, enhancing interactions with halogenated analytes and enabling superior separation of positional isomers[1][2][3]. This document provides a detailed protocol for the separation of difluorophenol isomers using a fluorinated octyl stationary phase.

Experimental Protocol

This section provides a detailed methodology for the separation of difluorophenol isomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Column: FluoroSep-RP Octyl, 150 mm x 4.6 mm, 5-µm particle size[2].

  • Chemicals and Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Sodium acetate (B1210297) (analytical grade)

    • Glacial acetic acid (for pH adjustment)

    • Water (HPLC or Milli-Q grade)

    • Difluorophenol isomer standards (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorophenol)

Detailed Procedure
  • Mobile Phase Preparation:

    • Prepare a 25 mM sodium acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC-grade water.

    • Adjust the pH of the buffer to 4.3 using glacial acetic acid.

    • The mobile phase consists of a mixture of this 25 mM sodium acetate buffer (pH 4.3) and acetonitrile in a 75:25 (v/v) ratio[2].

    • Degas the mobile phase prior to use using vacuum filtration or sonication.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of each difluorophenol isomer in a suitable solvent, such as methanol (B129727) or the mobile phase.

    • Prepare a mixed standard solution containing all six difluorophenol isomers by diluting the stock solutions to the desired concentration with the mobile phase.

  • HPLC System Setup and Equilibration:

    • Install the FluoroSep-RP Octyl column in the HPLC system.

    • Set the column temperature to 30 °C[2].

    • Set the flow rate to 1.0 mL/min[2].

    • Set the UV detector to a wavelength of 254 nm[2].

    • Equilibrate the column by pumping the mobile phase through the system for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject a fixed volume (e.g., 5-10 µL) of the mixed standard solution onto the column.

    • Start the data acquisition and record the chromatogram for a sufficient duration to allow all isomers to elute.

Quantitative Data Summary

The following table summarizes the chromatographic conditions and the observed elution order for the complete baseline separation of six difluorophenol isomers[2].

ParameterValue
Column FluoroSep-RP Octyl (150 mm x 4.6 mm, 5 µm)
Mobile Phase 75% 25 mM Sodium Acetate (pH 4.3) / 25% Acetonitrile
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL (Typical)
Elution Order 1. 2,6-difluorophenol2. 2,4-difluorophenol3. 2,5-difluorophenol4. 2,3-difluorophenol5. 3,4-difluorophenol6. 3,5-difluorophenol
Resolution Baseline separation was achieved for all isomers.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow A Mobile Phase Preparation (75:25 Buffer:ACN, pH 4.3) C HPLC System Setup A->C B Standard Sample Preparation (Mix of 6 Difluorophenol Isomers) E Sample Injection (5 µL) B->E D Column Equilibration (FluoroSep-RP Octyl, 30°C) C->D Set Parameters D->E System Ready F Isocratic Elution (1.0 mL/min) E->F G UV Detection (254 nm) F->G H Data Analysis (Chromatogram) G->H

Caption: HPLC experimental workflow for fluorophenol isomer separation.

Analyte-Stationary Phase Interaction Diagram

Selectivity_Principle Principle of Enhanced Selectivity cluster_0 Mobile Phase cluster_1 Stationary Phase Analyte Fluorophenol (Analyte) S_Phase Fluorinated Surface (e.g., FluoroSep-RP Octyl) Analyte->S_Phase Enhanced Dipole-Dipole & Hydrophobic Interactions S_Phase->Analyte Differential Retention

Caption: Enhanced selectivity via fluorinated stationary phase interactions.

Discussion

The successful separation of difluorophenol isomers is attributed to the unique properties of the fluorinated stationary phase[2]. Unlike traditional alkyl (C8, C18) phases that primarily rely on hydrophobic interactions, pentafluorophenyl (PFP) and other fluorinated phases introduce additional retention mechanisms. These include dipole-dipole, π-π, and ion-exchange interactions, which are particularly effective for separating halogenated compounds and positional isomers[1][2]. The electron-rich fluorine atoms on both the analyte and the stationary phase lead to specific electronic interactions that enhance the subtle differences between isomers, resulting in improved resolution. The method demonstrated excellent selectivity, achieving complete baseline separation of all six difluorophenol isomers in a single isocratic run, showcasing its suitability for routine analysis.

References

Application Notes and Protocols: The Use of 2-Fluorophenol in the Synthesis of Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and experimental protocols for the utilization of 2-fluorophenol (B130384) in the design and synthesis of fluorinated liquid crystals. The strategic introduction of a fluorine atom onto the mesogenic core, originating from precursors like this compound, is a critical strategy for tuning the physicochemical properties of liquid crystal materials, including their dielectric anisotropy, viscosity, and thermal stability.

Introduction: The Role of Fluorine in Liquid Crystal Design

Fluorinated liquid crystals are integral to modern display technologies, such as vertically aligned (VA) displays. The high electronegativity and small size of the fluorine atom introduce a significant dipole moment into the liquid crystal molecule. The orientation of this dipole moment relative to the long molecular axis dictates the sign and magnitude of the dielectric anisotropy (Δε), a key parameter for controlling the switching behavior of liquid crystals in an electric field. This compound serves as a versatile starting material for introducing a lateral fluorine atom, which can induce a negative dielectric anisotropy, a crucial property for VA mode displays.

Synthetic Strategy: From this compound to a Calamitic Liquid Crystal

A common strategy for the synthesis of calamitic (rod-like) liquid crystals involves the construction of a rigid core, typically composed of linked aromatic rings, with flexible terminal groups. A plausible and versatile synthetic route starting from this compound to a target liquid crystal, such as a 4'-alkoxy-2-fluoro-4-cyanobiphenyl, is outlined below. This multi-step synthesis allows for the systematic variation of the terminal alkoxy chain, enabling fine-tuning of the mesomorphic properties.

G cluster_0 Step 1: Protection cluster_1 Step 2: Borylation cluster_2 Step 3: Suzuki Coupling cluster_suzuki cluster_3 Step 4: Deprotection cluster_4 Step 5: Williamson Ether Synthesis cluster_williamson A This compound B Protected this compound A->B Protecting Group (e.g., TBDMSCl) C Protected this compound D 2-Fluoro-4-(TBDMS-oxy)phenylboronic Acid C->D n-BuLi, B(OiPr)3, H3O+ E 2-Fluoro-4-(TBDMS-oxy)phenylboronic Acid G Protected 2-Fluoro-4'-cyanobiphenyl-4-ol E->G F 4-Bromobenzonitrile F->G H Protected 2-Fluoro-4'-cyanobiphenyl-4-ol Pd_cat Pd(PPh3)4 Base Na2CO3 I 2-Fluoro-4'-cyanobiphenyl-4-ol H->I TBAF J 2-Fluoro-4'-cyanobiphenyl-4-ol L Target Liquid Crystal: 4'-Alkoxy-2-fluoro-4-cyanobiphenyl J->L K n-Alkyl Bromide K->L Base_W K2CO3 Suzuki_Mechanism Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX ArX Ar-X ArX->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime ArBOH2 Ar'-B(OH)2 ArBOH2->ArPdAr_prime Transmetalation Base Base (OH-) Base->ArPdAr_prime ArPdAr_prime->Pd0 ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime Reductive Elimination Williamson_Ether_Synthesis Phenol Ar-OH Phenoxide Ar-O- Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Ether Ar-O-R Phenoxide->Ether SN2 Attack AlkylHalide R-X AlkylHalide->Ether

Application Notes and Protocols: 2-Fluorophenol as a Competitive Inhibitor of Tyrosinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and the enzymatic browning of fruits and vegetables. It catalyzes the oxidation of phenols, such as the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Due to its role in pigmentation, tyrosinase inhibitors are of significant interest for applications in cosmetics, medicine, and food preservation. This document provides detailed application notes and protocols for the use of 2-Fluorophenol as a competitive inhibitor of tyrosinase in enzymatic assays.

Recent studies have demonstrated that while 3- and 4-fluorophenol (B42351) act as substrates for tyrosinase, this compound is not oxidized by the enzyme but instead functions as a competitive inhibitor of the oxidation of L-DOPA.[1] This characteristic makes this compound a valuable tool for studying the active site and reaction mechanism of tyrosinase.

Data Presentation

Quantitative Inhibition Data
InhibitorEnzyme SourceSubstrateType of InhibitionIC50 (µM)Ki (µM)Reference
This compound Mushroom TyrosinaseL-DOPACompetitiveNot ReportedNot Reported[1]
Kojic AcidMushroom TyrosinaseL-DOPAMixed37.1 ± 1.3Not Reported[2]
Puerol AMushroom TyrosinaseL-DOPACompetitive3.88 ± 0.31.95[2]
NorartocarpetinMushroom TyrosinaseL-tyrosineCompetitiveNot Reported1.35[3]

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate. The assay is based on the measurement of dopachrome (B613829) formation, which has a maximum absorbance at 475 nm.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate reader

  • Microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in 50 mM sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of L-DOPA in 50 mM sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of various concentrations of the this compound solution. For the control, add 20 µL of the buffer (with the same final concentration of DMSO as the inhibitor wells).

    • Add 140 µL of the L-DOPA solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the tyrosinase solution to each well.

    • Immediately measure the absorbance at 475 nm at regular time intervals (e.g., every minute) for a total of 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition can be calculated using the following formula:

      where V_control is the initial velocity of the control reaction and V_inhibitor is the initial velocity in the presence of this compound.

    • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.

Determination of Inhibition Type (Kinetic Analysis)

To confirm the competitive inhibition mechanism of this compound, a kinetic analysis should be performed by varying the concentrations of both the substrate (L-DOPA) and the inhibitor.

Procedure:

  • Perform the tyrosinase inhibition assay as described above, but with a range of L-DOPA concentrations at several fixed concentrations of this compound.

  • Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.

  • Create a Lineweaver-Burk plot by plotting 1/V versus 1/[S] (where [S] is the L-DOPA concentration) for each inhibitor concentration.

  • Analyze the plot:

    • Competitive inhibition: The lines will intersect on the y-axis (Vmax remains unchanged), but the x-intercepts will differ (apparent Km increases with inhibitor concentration).

Visualizations

Tyrosinase Catalytic Cycle and Inhibition

Tyrosinase_Catalytic_Cycle E_met Met-Tyrosinase (CuII-CuII) E_oxy Oxy-Tyrosinase (CuII-O2-CuII) E_met->E_oxy + O2 E_deoxy Deoxy-Tyrosinase (CuI-CuI) E_met->E_deoxy + Diphenol E_met->E_deoxy Quinone Dopaquinone E_met->Quinone Releases EI_complex E-I Complex (Inactive) E_met->EI_complex + Inhibitor E_oxy->E_met + Monophenol - H2O E_oxy->E_met E_deoxy->E_met - 2e-, - 2H+ E_deoxy->E_oxy + O2 E_deoxy->E_oxy Monophenol L-Tyrosine (Monophenol) Monophenol->E_oxy Binds Diphenol L-DOPA (Diphenol) Diphenol->E_met Binds Melanin Melanin Quinone->Melanin Non-enzymatic steps Inhibitor This compound (Competitive Inhibitor) EI_complex->E_met - Inhibitor

Caption: Tyrosinase catalytic cycle and the point of competitive inhibition.

Experimental Workflow for Tyrosinase Inhibition Assay

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - this compound Dilutions start->prep_reagents plate_setup Plate Setup (96-well): - Add this compound/Control - Add L-DOPA prep_reagents->plate_setup pre_incubation Pre-incubate (25°C, 10 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Tyrosinase) pre_incubation->reaction_start measurement Measure Absorbance at 475 nm (Kinetic Mode) reaction_start->measurement data_analysis Data Analysis: - Calculate Initial Velocities - Determine % Inhibition - Plot Dose-Response Curve measurement->data_analysis results Results: - IC50 Value - Kinetic Parameters (Ki) data_analysis->results

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Signaling Pathway Regulating Tyrosinase Expression

Tyrosinase_Signaling_Pathway UV UV Radiation aMSH α-MSH UV->aMSH Stimulates release MC1R MC1R aMSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Activates Transcription of Tyrosinase_Gene Tyrosinase Gene (TYR) MITF->Tyrosinase_Gene Binds to Promoter Tyrosinase_mRNA Tyrosinase mRNA Tyrosinase_Gene->Tyrosinase_mRNA Transcription Tyrosinase_Protein Tyrosinase Protein Tyrosinase_mRNA->Tyrosinase_Protein Translation Melanin Melanin Synthesis Tyrosinase_Protein->Melanin Catalyzes

Caption: Simplified signaling pathway of tyrosinase expression.

Conclusion

This compound serves as a specific competitive inhibitor of tyrosinase-catalyzed L-DOPA oxidation. This property makes it a useful chemical probe for investigating the enzyme's active site and for screening potential new inhibitors. The provided protocols offer a framework for researchers to study the inhibitory effects of this compound and other compounds on tyrosinase activity. Further research is warranted to precisely quantify the inhibition constants (Ki and IC50) of this compound to better characterize its potency as a tyrosinase inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Fluorophenol (B130384) from its reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The byproducts largely depend on the synthetic route employed. Common synthesis methods include the diazotization of 2-fluoroaniline (B146934) followed by hydrolysis, the hydrolysis of o-fluorobromobenzene, and the direct fluorination of phenol.[1] Potential impurities may include:

  • Positional Isomers: Notably 4-fluorophenol (B42351) (p-fluorophenol), especially in methods involving direct fluorination of phenol.[1]

  • Unreacted Starting Materials: Residual 2-fluoroaniline or o-fluorobromobenzene.

  • Over-fluorinated or Halogenated Species: If harsh fluorinating or halogenating agents are used.

  • Tar-like or Polymeric Byproducts: Often formed in high-temperature reactions or reactions involving strong acids.[1]

  • Phenol: Can be a byproduct in some hydrolysis reactions.[2]

  • Solvent Residues: From the reaction or extraction steps.

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective purification techniques for this compound are:

  • Fractional Distillation: Ideal for separating this compound from byproducts with significantly different boiling points.[3][4]

  • Column Chromatography: A versatile technique for separating isomers and other closely related impurities.[5][6]

  • Recrystallization: Can be effective if the crude this compound is a solid or can be derivatized to a crystalline solid.

Q3: My purified this compound is a liquid, but sometimes it solidifies. Why does this happen?

A3: this compound has a melting point of 16.1 °C.[3] Therefore, it can exist as either a liquid or a solid at or near room temperature. If the ambient temperature is below its melting point, it will solidify.

Troubleshooting Guides

Fractional Distillation

Problem: I am getting poor separation of this compound from a close-boiling impurity.

  • Possible Cause: The efficiency of the distillation column is insufficient for the separation.

  • Solution:

    • Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[7]

    • Optimize Distillation Rate: A slower, more controlled distillation rate allows for better equilibrium between the liquid and vapor phases, leading to improved separation.[7]

    • Vacuum Distillation: Reducing the pressure will lower the boiling points of the components, which can sometimes increase the boiling point difference and improve separation. It is also beneficial for heat-sensitive compounds.[8]

Problem: The product is decomposing during distillation.

  • Possible Cause: this compound, like other phenols, can be sensitive to high temperatures, leading to degradation.

  • Solution:

    • Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, minimizing thermal decomposition.[8]

    • Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.[8]

    • Ensure an Inert Atmosphere: Purging the distillation apparatus with an inert gas like nitrogen or argon can prevent oxidation.

Column Chromatography

Problem: I am seeing poor separation between this compound and an isomer on a silica (B1680970) gel column.

  • Possible Cause: The polarity of the eluent is not optimized for the separation of the isomers.

  • Solution:

    • Optimize the Eluent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., different ratios of hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol). The ideal system should show good separation between the spots of this compound and the impurity, with the Rf value of this compound being around 0.2-0.4.[9]

    • Use a Shallow Gradient: Instead of isocratic elution (using a single solvent mixture), a shallow gradient of increasing polarity can improve the resolution between closely eluting compounds.[9]

    • Consider Reversed-Phase Chromatography: If the impurities are more polar than this compound, reversed-phase chromatography (e.g., with a C18 stationary phase and a polar mobile phase like water/acetonitrile) may provide a better separation.

Problem: The this compound is streaking or tailing on the silica gel column.

  • Possible Cause: Phenolic compounds can have strong interactions with the acidic silica gel, leading to poor peak shape.[8]

  • Solution:

    • Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid to the eluent can help to reduce tailing by competing for the active sites on the silica gel.[8]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[8]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number367-12-4[10]
Molecular FormulaC6H5FO[10]
Molecular Weight112.10 g/mol [10]
Boiling Point171-172 °C at 741 mmHg[3]
Melting Point16.1 °C[3]
Density1.256 g/mL at 25 °C[3]

Table 2: Example Purification Outcomes

Purification MethodStarting MaterialProduct PurityYieldReference
Column ChromatographyCrude reaction mixtureNot specified82%[5]
Not specifiedCrude product99%72%[11]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips for smooth boiling.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising slowly up the fractionating column. A slow and steady rate is crucial for good separation.[7]

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound (approx. 171-172 °C at atmospheric pressure), change the receiving flask to collect the purified product.

    • Continue distillation until the temperature either drops or rises significantly, indicating that the product has been distilled.

  • Isolation: The collected fraction should be the purified this compound.

Protocol 2: Purification of this compound by Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between this compound and its impurities. A common starting point for phenols is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the chromatography column and allow it to pack evenly without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of a suitable solvent (ideally the eluent).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • If a gradient elution is required, gradually increase the polarity of the eluent.

    • Collect the eluate in fractions.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_distillation Fractional Distillation Workflow d_start Crude this compound d_setup Assemble Distillation Apparatus d_start->d_setup d_heat Heat Gently d_setup->d_heat d_collect_forerun Collect Low-Boiling Impurities d_heat->d_collect_forerun d_collect_product Collect this compound Fraction d_collect_forerun->d_collect_product d_end Purified this compound d_collect_product->d_end chromatography_workflow cluster_chromatography Column Chromatography Workflow c_start Crude this compound c_tlc TLC for Solvent System c_start->c_tlc c_pack Pack Column with Silica Gel c_tlc->c_pack c_load Load Sample c_pack->c_load c_elute Elute and Collect Fractions c_load->c_elute c_analyze Analyze Fractions by TLC c_elute->c_analyze c_combine Combine Pure Fractions c_analyze->c_combine c_evaporate Evaporate Solvent c_combine->c_evaporate c_end Purified this compound c_evaporate->c_end

References

Technical Support Center: Optimizing Reaction Conditions for 2-Fluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-Fluorophenol (B130384), a key intermediate in the pharmaceutical and agrochemical industries. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your reaction conditions and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound include the diazotization of 2-fluoroaniline (B146934) followed by hydrolysis, and the Balz-Schiemann reaction of 2-fluoroaniline.[1] Other reported methods involve the direct fluorination of phenol (B47542) or the hydrolysis of 2-fluorohalobenzenes, though these are often less common in standard laboratory settings.[1]

Q2: My this compound synthesis is resulting in a low yield. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors. In diazotization reactions, incomplete conversion of the starting 2-fluoroaniline, decomposition of the diazonium salt intermediate, and the formation of side products are common culprits. For the Balz-Schiemann reaction, the thermal decomposition of the diazonium tetrafluoroborate (B81430) salt may be incomplete or lead to undesired byproducts if not carefully controlled. Purity of reagents and precise temperature control are critical in both methods.

Q3: The final product of my synthesis is discolored. How can I prevent this and purify the this compound?

A3: Discoloration of the final product is often due to the formation of azo compounds or other colored impurities, which can arise from side reactions during the diazotization or hydrolysis steps. To minimize discoloration, ensure complete diazotization and maintain a low temperature during the process. Purification of this compound can be achieved by distillation under reduced pressure or by column chromatography.[2]

Q4: What are the primary safety concerns when working with diazotization reactions?

A4: Diazonium salts, key intermediates in these syntheses, are thermally unstable and can be explosive in their solid, dry state. It is crucial to keep them in solution and at low temperatures (typically 0-5 °C). The reaction can also evolve nitrogen gas, so it should be performed in a well-ventilated fume hood with appropriate pressure relief. Always have a quenching agent, such as a cold solution of sodium hypophosphite or urea (B33335), readily available in case of a runaway reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Diazotization: Insufficient nitrous acid or reaction time.- Ensure a slight excess of sodium nitrite (B80452) is used. - Test for the presence of excess nitrous acid using starch-iodide paper. - Increase the reaction time at 0-5 °C.
Decomposition of Diazonium Salt: Temperature too high during diazotization or hydrolysis.- Strictly maintain the reaction temperature between 0-5 °C during diazotization. - Add the diazonium salt solution slowly to the hydrolysis mixture to control the exotherm.
Side Product Formation: Formation of azo compounds or other byproducts.- Ensure a sufficiently acidic medium to suppress the concentration of free 2-fluoroaniline available for coupling. - Maintain a low temperature to minimize side reactions.
Product Discoloration (Dark oil or solid) Formation of Azo Dyes: Coupling of the diazonium salt with unreacted 2-fluoroaniline or the this compound product.- Ensure complete diazotization by using a slight excess of sodium nitrite. - Maintain a strongly acidic environment during the reaction.
Oxidation of Phenolic Product: Exposure to air during workup and purification.- Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. - Store the purified product under an inert atmosphere and protected from light.
Runaway Reaction (Vigorous gas evolution and temperature increase) Uncontrolled Decomposition of Diazonium Salt: Localized "hot spots" or rapid addition of reagents.- Immediately stop the addition of any reagents. - Enhance cooling by adding more ice/salt to the cooling bath. - If the reaction continues to accelerate, cautiously add a pre-prepared quenching solution (e.g., cold sodium hypophosphite or urea solution) to the reaction mixture.
Difficulty in Product Isolation Product is soluble in the aqueous layer: Incorrect pH during extraction.- Adjust the pH of the aqueous layer to be acidic (pH ~2-3) before extraction with an organic solvent to ensure the this compound is in its neutral form. - Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

Experimental Protocols

Method 1: Synthesis of this compound via Diazotization and Hydrolysis of 2-Fluoroaniline

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Fluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water (H₂O)

  • Toluene (B28343)

  • Sodium Hydroxide (B78521) (NaOH) or Sodium Bicarbonate (NaHCO₃) for neutralization

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add water and then slowly add concentrated sulfuric acid while stirring and cooling in an ice-salt bath. A common mass ratio is 1:3.5 of water to sulfuric acid.[1]

    • Once the acid solution has cooled to below 10 °C, quickly add 2-fluoroaniline with vigorous stirring.[1]

    • Cool the resulting solution to 0-5 °C.

    • Prepare a solution of sodium nitrite in water. The molar ratio of 2-fluoroaniline to sodium nitrite is typically 1:1 to 1:1.2.

    • Slowly add the sodium nitrite solution dropwise to the 2-fluoroaniline solution, maintaining the temperature between 0-5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Hydrolysis of the Diazonium Salt:

    • In a separate flask equipped for steam distillation, prepare a dilute solution of sulfuric acid.

    • Heat the dilute acid solution to boiling.

    • Slowly add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will occur.[3]

    • Continue the steam distillation until no more oily droplets of this compound are observed in the distillate.

  • Work-up and Purification:

    • Collect the distillate and separate the organic layer.

    • Extract the aqueous layer with toluene or another suitable organic solvent.[1]

    • Combine all organic layers and wash with a dilute solution of sodium bicarbonate or sodium hydroxide to remove any acidic impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude this compound by distillation under reduced pressure.[1]

Method 2: Synthesis of this compound via Balz-Schiemann Reaction

This method involves the preparation and thermal decomposition of the diazonium tetrafluoroborate salt.

Materials:

  • 2-Fluoroaniline

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Fluoroboric Acid (HBF₄)

  • Diethyl Ether

  • An inert, high-boiling solvent (e.g., mineral oil, xylene)

Procedure:

  • Preparation of 2-Fluorobenzenediazonium Tetrafluoroborate:

    • Dissolve 2-fluoroaniline in a dilute solution of hydrochloric acid or sulfuric acid in a beaker.

    • Cool the solution to 0-5 °C in an ice-salt bath with stirring.

    • Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

    • After the addition is complete, stir for 15-20 minutes at 0-5 °C.

    • To the cold diazonium salt solution, add a cold solution of fluoroboric acid (HBF₄).

    • The 2-fluorobenzenediazonium tetrafluoroborate will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, then cold ethanol, and finally with cold diethyl ether.

    • Dry the salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • Thermal Decomposition:

    • In a flask fitted with a distillation apparatus, suspend the dry diazonium tetrafluoroborate salt in an inert, high-boiling solvent.

    • Gently heat the mixture. The salt will decompose with the evolution of nitrogen and boron trifluoride gas.

    • The this compound will distill over. Collect the distillate.

  • Work-up and Purification:

    • The collected distillate can be further purified by redistillation under reduced pressure.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound
ParameterDiazotization and HydrolysisBalz-Schiemann Reaction
Starting Material 2-Fluoroaniline2-Fluoroaniline
Key Reagents H₂SO₄, NaNO₂HBF₄, NaNO₂
Intermediate 2-Fluorobenzenediazonium salt (in situ)Isolated 2-Fluorobenzenediazonium tetrafluoroborate
Typical Yield 74% - 79% (for m-fluorophenol, indicative)[4]Can be variable, but yields up to 89% are reported for similar compounds.[5]
Reaction Temperature Diazotization: 0-5 °C; Hydrolysis: ~100 °CDiazotization: 0-5 °C; Decomposition: Elevated temperatures (e.g., 80-100 °C)[6]
Advantages One-pot potential, avoids isolation of explosive intermediate.Can provide cleaner product if the intermediate is purified.
Disadvantages Can have more side products due to in-situ hydrolysis.Requires isolation of a potentially explosive diazonium salt.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis via Diazotization and Hydrolysis

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_workup Step 3: Work-up & Purification A 2-Fluoroaniline in H₂SO₄/H₂O C Diazonium Salt Formation (0-5 °C) A->C B NaNO₂ Solution B->C E Hydrolysis Reaction (~100 °C) C->E Slow Addition D Boiling Dilute H₂SO₄ D->E F Steam Distillation E->F G Extraction with Toluene F->G H Washing & Drying G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound via diazotization and hydrolysis.

Diagram 2: Troubleshooting Logic for Low Yield in this compound Synthesis

troubleshooting_low_yield Start Low Yield of this compound CheckDiazotization Check for complete diazotization (Starch-iodide test) Start->CheckDiazotization Incomplete Incomplete Diazotization CheckDiazotization->Incomplete Negative Complete Diazotization Complete CheckDiazotization->Complete Positive Solution1 Increase NaNO₂ or reaction time Incomplete->Solution1 CheckTemp Review temperature logs for diazotization & hydrolysis Complete->CheckTemp TempHigh Temperature Excursion CheckTemp->TempHigh Yes TempOK Temperature Controlled CheckTemp->TempOK No Solution2 Improve temperature control TempHigh->Solution2 CheckSideProducts Analyze crude product for byproducts (TLC, GC-MS) TempOK->CheckSideProducts SideProducts Significant Side Products CheckSideProducts->SideProducts Yes NoSideProducts Minimal Side Products CheckSideProducts->NoSideProducts No Solution3 Adjust acidity, ensure slow addition SideProducts->Solution3 CheckWorkup Review work-up procedure NoSideProducts->CheckWorkup WorkupLoss Product Loss During Work-up CheckWorkup->WorkupLoss Yes Solution4 Adjust pH during extraction, perform multiple extractions WorkupLoss->Solution4

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: GC-MS Analysis of 2-Fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of 2-Fluorophenol (B130384) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shapes, such as tailing or fronting, for my this compound derivatives?

A1: Poor peak shapes are a common issue in the gas chromatography of polar compounds like phenols.[1][2][3][4][5][6][7][8]

  • Peak Tailing: This is often caused by active sites in the GC system, such as in the injector liner or the column itself, that interact with the polar analyte.[1][5][7][9] Other causes can include a poor column cut, incorrect column installation, or a mismatch between the solvent and stationary phase polarity.[1][5][9]

  • Peak Fronting: This is typically a sign of column overload.[2][3] This can be addressed by diluting the sample, increasing the split ratio, or using a column with a higher capacity (thicker film or larger internal diameter).[2][3]

Q2: I am not seeing any peaks for my this compound compounds, or the response is very low. What could be the issue?

A2: A complete loss of signal or a significantly reduced response can stem from several factors.[2][4][10] The highly polar nature of phenols can lead to their adsorption onto active sites within the GC system, preventing them from reaching the detector.[11] Other potential causes include leaks in the system, an issue with the syringe, incorrect injector and/or column temperature settings, or problems with the detector itself.[2][10] Derivatization is often necessary to improve the volatility and reduce the polarity of phenolic compounds, thus enhancing their detection.[12][13]

Q3: Is derivatization necessary for the GC-MS analysis of this compound? If so, what reagents are recommended?

A3: While some phenols can be analyzed without derivatization, it is highly recommended for improving peak shape, increasing volatility, and enhancing thermal stability, especially at low concentrations.[12][13] For phenolic compounds, silylation is a common and effective derivatization technique.[12]

  • Recommended Reagents:

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A popular and effective silylation reagent for phenols.[14][15][16] It reacts with the hydroxyl group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another widely used silylation agent that is known for producing volatile derivatives.[12][15]

    • PFBBr (Pentafluorobenzyl Bromide): This reagent is used for acylation and can improve sensitivity for electron capture detection (ECD), though it is also compatible with MS detectors.[14]

Q4: How do I choose the right GC column for analyzing this compound derivatives?

A4: The choice of GC column is critical for achieving good separation and peak shape. The most important factor is the stationary phase.[17][18]

  • Stationary Phase: For the analysis of polar compounds like phenols, a mid-polarity column is often a good starting point. A common choice is a column with a stationary phase containing 5% phenyl and 95% dimethylpolysiloxane (e.g., DB-5ms, HP-5MS).[19][20] For more polar analytes or to achieve different selectivity, a column with a higher phenyl content or a polyethylene (B3416737) glycol (wax) phase could be considered, though the latter may have lower temperature limits.[21][22]

  • Column Dimensions: A standard column length of 30 meters, an internal diameter of 0.25 mm, and a film thickness of 0.25 µm is a good starting point for many applications.[17]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Shape Problems

This guide provides a systematic approach to troubleshooting common peak shape issues.

Diagram: Troubleshooting Logic for Poor Peak Shapes

Troubleshooting_Peak_Shapes Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks YesAllPeaks Yes CheckAllPeaks->YesAllPeaks Yes NoSomePeaks No CheckAllPeaks->NoSomePeaks No PhysicalIssues PhysicalIssues YesAllPeaks->PhysicalIssues Likely a physical or flow path issue ChemicalIssues ChemicalIssues NoSomePeaks->ChemicalIssues Likely a chemical interaction issue CheckColumnInstall CheckColumnInstall PhysicalIssues->CheckColumnInstall 1. Check Column Installation (Position in inlet/detector) CheckColumnCut CheckColumnCut CheckColumnInstall->CheckColumnCut 2. Inspect Column Cut (Should be clean and square) CheckForLeaks CheckForLeaks CheckColumnCut->CheckForLeaks 3. Check for Leaks (Septum, ferrules) CheckLiner CheckLiner ChemicalIssues->CheckLiner 1. Inspect/Replace Inlet Liner (Deactivated liner is crucial) TrimColumn TrimColumn CheckLiner->TrimColumn 2. Trim Column Inlet (Removes active sites) OptimizeDerivatization OptimizeDerivatization TrimColumn->OptimizeDerivatization 3. Review Derivatization (Incomplete reaction?) CheckOverload CheckOverload OptimizeDerivatization->CheckOverload 4. Check for Overloading (Dilute sample if fronting)

Caption: A flowchart for troubleshooting common peak shape problems.

ProblemPossible CausesRecommended Solutions
Peak Tailing - Active sites in the injector liner or column[1][5][7][9] - Poor column cut or installation[1] - Column contamination[6][9] - Mismatch between solvent and stationary phase polarity[9]- Use a deactivated inlet liner; replace if necessary. - Re-cut the column ensuring a clean, square cut. - Trim 10-20 cm from the front of the column.[1] - Ensure proper column installation depth in the injector and detector. - Consider a different solvent for sample preparation.
Peak Fronting - Column overload[2][3] - Incompatible stationary phase[3]- Dilute the sample. - Increase the split ratio. - Reduce the injection volume.[3] - Use a column with a thicker stationary phase or larger internal diameter.[2]
Split Peaks - Improperly positioned column in the inlet[1] - Issues with sample solvent and initial oven temperature in splitless injection[1] - Fast autosampler injection into an open liner[3]- Check and adjust the column placement in the inlet.[1] - For splitless injection, ensure the initial oven temperature is about 20°C below the solvent's boiling point.[1] - Use an inlet liner with glass wool or reduce the injection speed.[3]

Experimental Protocols

Protocol 1: Derivatization of this compound with BSTFA

This protocol outlines the steps for the silylation of this compound using BSTFA to create its more volatile trimethylsilyl (TMS) ether derivative.

Materials:

  • This compound standard solution (e.g., in acetonitrile (B52724) or pyridine)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • Pyridine (B92270) (as a catalyst and solvent, optional)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the this compound sample or standard into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of BSTFA to the dried sample. If desired, also add a small amount of pyridine (e.g., 10 µL) to act as a catalyst.[14]

  • Reaction: Tightly cap the vial and heat the mixture at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.[14]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS.

Diagram: Derivatization and Analysis Workflow

Derivatization_Workflow Start Start: this compound Sample DrySample Evaporate Solvent (if necessary) Start->DrySample AddReagents Add Derivatization Reagents (e.g., BSTFA) DrySample->AddReagents HeatReaction Heat Reaction Vial (e.g., 60-70°C for 30-60 min) AddReagents->HeatReaction CoolSample Cool to Room Temperature HeatReaction->CoolSample InjectGCMS Inject into GC-MS CoolSample->InjectGCMS DataAnalysis Data Acquisition and Analysis InjectGCMS->DataAnalysis

Caption: A workflow for the derivatization and analysis of this compound.

Protocol 2: Suggested GC-MS Parameters

These are starting parameters that may require optimization for your specific instrument and application.

ParameterValue
GC System
Injection ModeSplitless (or Split, e.g., 20:1)
Injector Temperature250 °C[19]
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)[19]
Columne.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness[19]
Oven ProgramStart at 60°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min
MS System
Transfer Line Temp.280 °C[19]
Ion Source Temp.230 °C[19]
Ionization Energy70 eV[19]
Mass Range50-350 m/z[19]

Quantitative Data Summary

Table 1: Mass Spectrometry Fragmentation of Phenol (B47542) (as a reference)

The fragmentation pattern of the parent compound, phenol, can provide insights into the expected fragmentation of its derivatives.

m/z (mass-to-charge ratio)Ion FragmentNotes
94[C₆H₅OH]⁺Molecular ion (M⁺), often the base peak.[23]
93[C₆H₅O]⁺Loss of a hydrogen atom.
66[C₅H₆]⁺Loss of CO.[23]
65[C₅H₅]⁺Loss of HCO.[23]
39[C₃H₃]⁺A common fragment in aromatic compounds.[23]

Note: For this compound, the molecular ion peak would be at m/z 112. The fragmentation will be influenced by the fluorine atom.

This technical support center provides a foundational guide for troubleshooting the GC-MS analysis of this compound derivatives. For more specific issues, consulting your instrument's manuals and considering the specific chemical properties of your derivatives is always recommended.

References

Identification and minimization of byproducts in 2-Fluorophenol nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-fluorophenol (B130384). Our aim is to help you identify and minimize byproducts to improve the yield and purity of your desired product, 2-fluoro-4-nitrophenol (B1220534).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary byproducts in the nitration of this compound?

A1: The nitration of this compound typically yields a mixture of isomers. The most common byproduct is the regioisomer 2-fluoro-6-nitrophenol (B128858).[1] Under certain conditions, dinitrated byproducts such as 2-fluoro-4,6-dinitrophenol (B1602198) can also be formed.[2] The formation of these byproducts is a significant challenge, as their structural similarity to the desired 2-fluoro-4-nitrophenol makes separation difficult, often leading to low yields of the target compound.[1]

Q2: My reaction is producing a high ratio of the undesired 2-fluoro-6-nitrophenol isomer. How can I improve the regioselectivity for the 4-position?

A2: Achieving high regioselectivity is critical for maximizing the yield of 2-fluoro-4-nitrophenol. The hydroxyl (-OH) group of phenol (B47542) is a strong ortho-, para-directing group.[3] Here are key strategies to favor para-substitution:

  • Temperature Control: Maintaining a low reaction temperature is crucial.[4] Reactions should ideally be carried out at 0-5°C to improve regioselectivity. Higher temperatures can favor the formation of the ortho isomer.[5]

  • Alternative Reaction Pathway: A highly effective method to avoid the formation of the 6-nitro isomer is to first perform a nitrosation reaction at the 4-position, followed by oxidation to the nitro group. This two-step process can significantly increase the yield of 2-fluoro-4-nitrophenol to over 90%.[6]

  • Choice of Nitrating Agent: While a mixture of nitric acid and sulfuric acid is common, exploring milder or more selective nitrating agents can influence the isomer ratio.[3]

Q3: I am observing the formation of dinitrated byproducts. What causes this and how can it be prevented?

A3: Dinitration occurs when the initial mononitrated product undergoes a second nitration. This is more likely under harsh reaction conditions. To minimize dinitration:

  • Control Reaction Temperature: Elevated temperatures increase the reaction rate and the likelihood of multiple nitrations.[4][5] Strictly maintain the recommended low-temperature profile.

  • Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent. A large excess can drive the reaction towards dinitration.[7]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] Quench the reaction once the starting material is consumed to prevent further nitration of the product.

Q4: My reaction yield is consistently low, even after addressing isomer formation. What other factors could be contributing?

A4: Low yields can stem from several issues beyond byproduct formation:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by monitoring via TLC or HPLC.[8] Insufficient reaction time or temperatures that are too low may lead to unreacted starting material.[5]

  • Product Degradation: Phenols and their nitro derivatives can be susceptible to oxidation, which may result in the formation of tar-like substances, especially at higher temperatures.[5][9]

  • Work-up and Purification Losses: Significant product loss can occur during extraction and purification steps.[2] Optimize your extraction and crystallization solvents and techniques to minimize these losses.

Q5: What are the best methods for monitoring the reaction progress and analyzing the product mixture?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material (this compound) and the formation of the nitrated products. For more quantitative analysis of the isomer ratio and identification of byproducts, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table summarizes how different reaction parameters can influence the product distribution in the nitration of this compound.

ParameterConditionExpected OutcomeKey Byproducts
Temperature Low (0-5°C)Higher regioselectivity for 2-fluoro-4-nitrophenol.[8]2-fluoro-6-nitrophenol
High (>15°C)Increased formation of 2-fluoro-6-nitrophenol and dinitrated products.[4][5]2-fluoro-6-nitrophenol, 2-fluoro-4,6-dinitrophenol
Nitrating Agent HNO₃/H₂SO₄Can lead to a mixture of isomers.[1]2-fluoro-6-nitrophenol
Nitrosation/OxidationHigh yield of 2-fluoro-4-nitrophenol.[6]Minimal isomeric byproducts
Reaction Time OptimalComplete consumption of starting material.-
ExtendedPotential for dinitration.[7]2-fluoro-4,6-dinitrophenol
Stoichiometry 1:1 (Substrate:Nitrating Agent)Favors mononitration.2-fluoro-6-nitrophenol
Excess Nitrating AgentIncreased risk of dinitration.[7]2-fluoro-4,6-dinitrophenol

Experimental Protocols

Protocol 1: Direct Nitration of this compound

This protocol is a standard method for the direct nitration of phenols but requires careful temperature control to manage regioselectivity.

  • Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve this compound in a suitable solvent (e.g., glacial acetic acid).

  • Cooling: Cool the solution to 0°C in an ice-salt bath.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.[10][11]

  • Addition: Add the cold nitrating mixture dropwise to the this compound solution over 30-60 minutes, ensuring the reaction temperature does not exceed 5°C.[8]

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC.[8]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.[11]

  • Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane).[12] Wash the organic layer with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by column chromatography or fractional crystallization.[2]

Protocol 2: Two-Step Nitrosation and Oxidation

This method offers higher regioselectivity and yield for 2-fluoro-4-nitrophenol.[1][6]

  • Step A: Nitrosation

    • Preparation: Add 15-20% hydrochloric acid to a three-necked flask and cool to 0°C.[6]

    • Reagent Addition: Simultaneously add a solution of sodium nitrite (B80452) and this compound dropwise to the cooled hydrochloric acid, maintaining the temperature between -5°C and 5°C.[1][6]

    • Reaction: Stir the mixture at this temperature to form 2-fluoro-4-nitrosophenol.

  • Step B: Oxidation

    • Oxidation: To the 2-fluoro-4-nitrosophenol intermediate, add 15-55% dilute nitric acid.[6]

    • Heating: Gradually warm the mixture to approximately 40°C and hold for about 1 hour.[6]

    • Isolation: Cool the mixture and filter to collect the crude 2-fluoro-4-nitrophenol.

    • Purification: Recrystallize the crude product from a suitable solvent like ethanol (B145695) to obtain the pure 2-fluoro-4-nitrophenol.[6]

Visualizations

Nitration_Pathway cluster_products Reaction Products This compound This compound Nitration Nitration This compound->Nitration HNO₃/H₂SO₄ 2-Fluoro-4-nitrophenol Desired Product (2-Fluoro-4-nitrophenol) Nitration->2-Fluoro-4-nitrophenol 2-Fluoro-6-nitrophenol Isomeric Byproduct (2-Fluoro-6-nitrophenol) Nitration->2-Fluoro-6-nitrophenol Dinitrated_Products Dinitrated Byproducts Nitration->Dinitrated_Products Troubleshooting_Workflow start Low Yield or Purity Issue q1 High Isomer (6-nitro) Content? start->q1 a1_1 Decrease Reaction Temperature (0-5°C) q1->a1_1 Yes a1_2 Use Nitrosation/ Oxidation Method q1->a1_2 Yes q2 Dinitration Observed? q1->q2 No a1_1->q2 end Improved Yield and Purity a1_2->end a2_1 Reduce Amount of Nitrating Agent q2->a2_1 Yes a2_2 Monitor Reaction and Avoid Extended Time q2->a2_2 Yes q3 Incomplete Reaction? q2->q3 No a2_1->q3 a2_2->q3 a3_1 Increase Reaction Time (with monitoring) q3->a3_1 Yes q3->end No a3_1->end

References

Technical Support Center: Analysis of 2-Fluorophenol in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 2-Fluorophenol in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other components in the sample matrix.[1] These effects can manifest as either signal suppression (decrease in signal) or enhancement (increase in signal), leading to inaccurate and imprecise quantification.[1] In complex matrices like plasma, wastewater, or soil, co-extracted substances can interfere with the ionization of this compound in the mass spectrometer source or interact with the analyte during chromatographic separation.

Q2: What are the common causes of matrix effects in GC-MS and LC-MS analysis of this compound?

A: In LC-MS , matrix effects are primarily caused by co-eluting matrix components that affect the ionization efficiency of this compound in the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. This can be due to competition for ionization or alteration of the droplet formation and desolvation processes. For GC-MS , a common phenomenon is "matrix-induced enhancement," where non-volatile matrix components coat the GC inlet and column, masking active sites where this compound might otherwise adsorb or degrade.[2] This "analyte protectant" effect can lead to an artificially high signal.[3]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A: A common method is to compare the signal response of this compound in a pure solvent standard to its response in a matrix-matched standard. The matrix-matched standard is prepared by spiking a known amount of this compound into a blank sample extract (a sample of the same matrix that is free of the analyte). A significant difference in the signal intensity between the two indicates the presence of matrix effects.

The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) * 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates signal suppression.

  • A value > 100% indicates signal enhancement.

Q4: What is an internal standard and why is it important for the analysis of this compound?

A: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest (this compound) that is added to all samples, calibration standards, and quality controls at a known concentration before sample processing. The use of an internal standard helps to compensate for variations in sample preparation, injection volume, and instrument response. For the most accurate results, a stable isotope-labeled (SIL) internal standard, such as this compound-d4, is recommended as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.

Troubleshooting Guides

Issue 1: Poor recovery of this compound during sample preparation.

Possible Cause: Inefficient extraction method for the specific sample matrix.

Troubleshooting Steps:

  • Review Sample Preparation Technique: Evaluate if the chosen method (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) is appropriate for the matrix and the physicochemical properties of this compound.

  • Optimize Extraction Parameters:

    • LLE: Adjust the solvent type, pH of the aqueous phase, and the solvent-to-sample ratio.

    • SPE: Experiment with different sorbent types (e.g., C18, HLB, or mixed-mode), elution solvents, and sample pH.

  • Perform a Recovery Experiment: Spike a known amount of this compound into a blank matrix before and after the extraction step to pinpoint where the loss is occurring.

Issue 2: Inconsistent results and high variability for this compound quantification.

Possible Cause: Uncontrolled matrix effects.

Troubleshooting Steps:

  • Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for systematic matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a SIL-IS like this compound-d4. This is the most effective way to correct for variability in matrix effects between samples.

  • Improve Sample Cleanup: Enhance the sample preparation protocol to remove more interfering matrix components. This could involve using a more selective SPE sorbent or adding a cleanup step after the initial extraction.

Issue 3: Suspected signal suppression or enhancement for this compound.

Possible Cause: Co-eluting matrix components interfering with ionization.

Troubleshooting Steps:

  • Modify Chromatographic Conditions: Adjust the LC or GC gradient, temperature program, or column chemistry to improve the separation of this compound from interfering peaks.

  • Dilute the Sample Extract: A simple dilution of the final extract can sometimes reduce the concentration of interfering components to a level where they no longer significantly impact the ionization of this compound. However, ensure that the diluted concentration is still above the limit of quantification.

  • Evaluate Different Ionization Sources: If available, switching between ESI and APCI in LC-MS can sometimes mitigate matrix effects, as they have different ionization mechanisms.

Data Presentation

Table 1: Illustrative Recovery and Matrix Effect Data for this compound in Various Matrices

Disclaimer: The following data is for illustrative purposes to demonstrate typical performance of different sample preparation techniques. Actual results may vary depending on the specific experimental conditions.

MatrixSample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)
Wastewater LLE (Dichloromethane, pH 2)This compound85 - 9580 - 110
SPE (Oasis HLB)This compound90 - 10595 - 105
Human Plasma Protein Precipitation (Acetonitrile)This compound95 - 11075 - 95
SPE (Mixed-Mode Cation Exchange)This compound88 - 10298 - 102
Soil QuEChERSThis compound80 - 98105 - 120 (Enhancement)
SPE (Florisil)This compound85 - 10090 - 110

Table 2: Recovery of this compound using Solid-Phase Extraction from Water (EPA Method 8270E) [1]

AnalyteRecovery (%) at 20 µg/LRelative Standard Deviation (%)
This compound 955
Phenol-d6 (Surrogate) 945

Experimental Protocols

Protocol 1: Analysis of this compound in Wastewater using GC-MS

This protocol is adapted from general methods for the analysis of phenols in industrial wastewater.[4][5]

1. Sample Preparation (LLE): a. To 1 L of wastewater sample, add a surrogate standard (e.g., Phenol-d6). b. Adjust the sample pH to <2 with sulfuric acid. c. Extract the sample three times with 60 mL of dichloromethane (B109758) in a separatory funnel. d. Combine the organic extracts and dry over anhydrous sodium sulfate. e. Concentrate the extract to 1 mL using a Kuderna-Danish apparatus. f. Add an internal standard (e.g., this compound-d4) prior to analysis.

2. GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless, 250 °C.

  • Oven Program: 40 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at 1.0 mL/min.

  • MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.

    • Note: Specific ions for this compound and internal standards need to be determined.

Protocol 2: Analysis of this compound in Human Plasma using LC-MS/MS

This protocol is based on general procedures for the analysis of small molecules in plasma.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d4). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection: ESI in negative ion mode with Multiple Reaction Monitoring (MRM).

    • Note: MRM transitions for this compound and the internal standard must be optimized.

Visualizations

Troubleshooting_Workflow cluster_start Start: Inconsistent/Inaccurate Results cluster_investigation Investigation Phase cluster_mitigation Mitigation Strategies cluster_verification Verification Start Problem Identified: Poor accuracy, precision, or recovery for this compound AssessME Assess Matrix Effect: Compare solvent vs. matrix-matched standard Start->AssessME CheckRecovery Check Recovery: Spike before and after extraction Start->CheckRecovery ImproveCleanup Improve Sample Cleanup: - Optimize SPE/LLE - Add cleanup step AssessME->ImproveCleanup Matrix Effect Confirmed OptimizeChroma Optimize Chromatography: - Adjust gradient/temperature - Change column AssessME->OptimizeChroma Matrix Effect Confirmed UseIS Implement/Optimize Internal Standard: - Use Stable Isotope-Labeled IS - Ensure co-elution AssessME->UseIS Matrix Effect Confirmed MatrixMatch Use Matrix-Matched Calibration AssessME->MatrixMatch Matrix Effect Confirmed CheckRecovery->ImproveCleanup Poor Recovery Validate Re-validate Method: Assess accuracy, precision, and recovery ImproveCleanup->Validate OptimizeChroma->Validate UseIS->Validate MatrixMatch->Validate Validate->Start Criteria Not Met Result Acceptable Results Validate->Result Criteria Met

Troubleshooting workflow for matrix effects.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water at sample pH) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., Weak solvent) Load->Wash Elute 5. Elute this compound (e.g., Strong solvent) Wash->Elute Analyze 6. Analysis (GC/LC-MS) Elute->Analyze

General workflow for Solid-Phase Extraction.

LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) Workflow SamplePrep 1. Sample pH Adjustment AddSolvent 2. Add Immiscible Organic Solvent SamplePrep->AddSolvent Shake 3. Shake to Partition Analyte AddSolvent->Shake Separate 4. Separate Layers Shake->Separate Collect 5. Collect Organic Layer Separate->Collect DryConcentrate 6. Dry and Concentrate Collect->DryConcentrate Analyze 7. Analysis (GC/LC-MS) DryConcentrate->Analyze

General workflow for Liquid-Liquid Extraction.

References

Technical Support Center: Overcoming Poor Yield in Palladium-Catalyzed Reactions of 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with palladium-catalyzed reactions of 2-fluorophenol (B130384).

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my palladium-catalyzed cross-coupling reaction with this compound?

A1: Low yields in palladium-catalyzed reactions involving this compound can stem from several factors. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or the inherent reactivity of the substrate. The phenolic hydroxyl group and the electron-withdrawing fluorine atom can influence the reaction's success. Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and, more critically, the phosphine (B1218219) ligand is paramount. Bulky, electron-rich phosphine ligands are often required to promote the catalytic cycle.[1][2]

  • Base Selection: The base is crucial for the deprotonation of the phenol (B47542) and for facilitating the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield.[3][4][5][6]

  • Solvent and Temperature: The solvent must be appropriate for the specific coupling reaction and capable of solubilizing the reactants. The reaction temperature often needs to be carefully optimized to ensure efficient conversion without promoting side reactions.[7]

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation.

Q2: What are the most common side reactions observed with this compound, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. Common side reactions include:

  • Hydrodehalogenation: This is the replacement of the halogen on the coupling partner with a hydrogen atom. It can be minimized by ensuring anhydrous conditions and selecting a non-protic solvent.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). Ensuring a thoroughly degassed, oxygen-free environment is critical to suppress this side reaction.[8][9]

  • Protodeboronation (Suzuki Reaction): The boronic acid can be replaced by a hydrogen atom, particularly in the presence of protic solvents or at elevated temperatures. Using anhydrous solvents and carefully controlling the reaction time can mitigate this issue.[9]

Q3: How does the phenolic hydroxyl group of this compound affect the reaction?

A3: The phenolic hydroxyl group can be both beneficial and detrimental. Its acidic proton can react with the base, and the phenoxide can coordinate to the palladium center, potentially influencing the catalytic cycle. While protection of the hydroxyl group is an option, many modern catalyst systems can tolerate unprotected phenols. If you suspect interference from the hydroxyl group, consider using a milder base or a ligand that is less sensitive to protic functional groups.

Q4: Which palladium-catalyzed reaction is most suitable for my desired transformation with this compound?

A4: The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl, vinyl, or alkyl boronic acids or esters.[10][11]

  • Buchwald-Hartwig Amination: Used for the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines.[2][12]

  • Sonogashira Coupling: The preferred method for forming carbon-carbon bonds with terminal alkynes.[13][14]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling of this compound

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps.

G start Low Yield in Suzuki Coupling catalyst Check Catalyst System (Pd Precursor & Ligand) start->catalyst base Optimize Base catalyst->base No Improvement success Improved Yield catalyst->success Improvement solvent_temp Evaluate Solvent & Temperature base->solvent_temp No Improvement base->success Improvement reagents Verify Reagent Quality solvent_temp->reagents No Improvement solvent_temp->success Improvement reagents->success Improvement

Caption: Troubleshooting decision tree for low Suzuki coupling yield.

LigandPd PrecursorBaseSolventTemperature (°C)Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O10025
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Toluene (B28343)11065
XPhosPd₂(dba)₃Cs₂CO₃Dioxane10085
SPhosPd(OAc)₂K₃PO₄Toluene/H₂O10092

Note: The data in this table is illustrative and based on general trends for similar substrates. Optimal conditions for your specific reaction may vary.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

Issue 2: Poor Performance in Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination of this compound can be challenging. The following guide provides steps to improve reaction outcomes.

G cluster_0 Reactants cluster_1 Catalyst System cluster_2 Reaction Conditions This compound This compound Yield Yield This compound->Yield Amine Amine Amine->Yield Pd Precursor Pd Precursor Pd Precursor->Yield Ligand Ligand Ligand->Yield Base Base Base->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield

Caption: Interconnected factors influencing Buchwald-Hartwig amination yield.

BaseSolventTemperature (°C)Yield (%)
NaOtBuToluene11088
LiHMDSDioxane10075
Cs₂CO₃Dioxane10060
K₃PO₄Toluene11055

Note: This data is illustrative. The optimal base and solvent combination is highly substrate-dependent.

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 eq), this compound (1.0 eq), and the amine (1.1-1.2 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring. Monitor the reaction by GC-MS or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium (B1175870) chloride, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Issue 3: Challenges in Sonogashira Coupling of this compound

The Sonogashira coupling of this compound can be prone to side reactions and low yields if not properly optimized.

G A Combine this compound, Alkyne, Base, & Solvents B Degas Mixture A->B C Add Pd Catalyst, Cu(I) Co-catalyst, & Ligand B->C D Heat to Reaction Temperature C->D E Monitor Reaction Progress D->E F Workup & Purification E->F G Characterize Product F->G

References

Preventing polymerization of 2-Fluorophenol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of 2-Fluorophenol polymerization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound reaction mixture turning dark and viscous?

A1: The darkening and increased viscosity of your reaction mixture are strong indicators of polymerization. This compound can undergo free-radical polymerization, especially at elevated temperatures or in the presence of basic compounds, leading to the formation of undesirable polyphenyl ether byproducts. Heat generated from the reaction itself can initiate this process.

Q2: What is the likely mechanism of this compound polymerization?

A2: The polymerization of this compound is most likely a free-radical chain reaction. The process is initiated by the formation of a phenoxy radical, which then propagates by attacking other this compound molecules. This chain reaction leads to the formation of high-molecular-weight polymers.

Q3: How can I prevent the polymerization of this compound during my reaction?

A3: To prevent polymerization, you can employ several strategies:

  • Use of Inhibitors: Add a free-radical scavenger or a polymerization inhibitor to your reaction mixture.

  • Control Reaction Temperature: Maintain a low and consistent reaction temperature, as heat can initiate polymerization.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which can generate radicals.

  • pH Control: Avoid highly basic conditions, as this can promote the formation of phenoxide ions, which are susceptible to oxidation and radical formation.

Q4: What are some common inhibitors for preventing phenol (B47542) polymerization?

A4: Phenolic antioxidants are effective inhibitors. Commonly used examples include:

  • Butylated Hydroxytoluene (BHT): A widely used and effective free-radical scavenger.

  • Hydroquinone Monomethyl Ether (MEHQ): Another common inhibitor for vinyl monomers and other reactive species.

  • Phenothiazine (PTZ): Often used as a stabilizer for reactive monomers.

Q5: How do these inhibitors work?

A5: These inhibitors work by intercepting the free radicals that propagate the polymerization chain. They typically donate a hydrogen atom to the reactive phenoxy radical, forming a stable, non-reactive radical from the inhibitor itself, thus terminating the chain reaction.

Troubleshooting Guides

Issue 1: Unexpected Polymer Precipitation During Reaction

  • Possible Cause: The concentration of this compound is too high, or the reaction temperature has exceeded the initiation point for polymerization.

  • Solution:

    • Dilution: If feasible for your reaction, decrease the concentration of this compound.

    • Temperature Control: Ensure your reaction vessel has adequate cooling and that the temperature is monitored closely.

    • Inhibitor Addition: If not already present, consider adding a polymerization inhibitor at the start of the reaction.

Issue 2: Low Yield of Desired Product and Presence of Insoluble Material

  • Possible Cause: A significant portion of your this compound has polymerized, reducing the amount available for your desired reaction and contaminating the product.

  • Solution:

    • Optimize Inhibitor Concentration: The concentration of the inhibitor may be too low. Refer to the quantitative data section to select an appropriate concentration.

    • Purification: The insoluble polymer will need to be removed from your crude product. See the experimental protocols for a detailed procedure.

Data Presentation

Table 1: Effect of Butylated Hydroxytoluene (BHT) Concentration on Polymerization

The following table provides representative data on the effect of BHT concentration on the degree of conversion in a polymerizing system. While this data is from a study on resin composites, it illustrates the general principle of how inhibitor concentration can influence polymerization.[1][2][3]

BHT Concentration (wt%)Degree of Conversion (%)
0 (Control)74.2
0.0173.5
0.02572.8
0.0571.9
0.170.3
0.567.2

Note: This data should be used as a general guide. The optimal inhibitor concentration for your specific reaction will depend on the reaction conditions and solvent system.

Table 2: Comparative Radical Scavenging Efficiency of Phenolic Compounds

This table compares the efficiency of various phenolic compounds in scavenging free radicals, which is the mechanism by which they inhibit polymerization. A lower EC50 value indicates a higher radical-scavenging activity.

CompoundEC50 (µmol/assay)
Gallic Acid0.0237
Gentisic Acid0.0292
Caffeic Acid~0.04
Syringic Acid~0.05
Protocatechuic Acid~0.06
Sinapic Acid~0.08
Ferulic Acid~0.1
Vanillic Acid~0.2
p-Coumaric Acid~0.4

Data is representative of the relative efficiencies of different phenolic structures.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction with this compound Incorporating a Polymerization Inhibitor

This protocol describes a typical Suzuki coupling reaction and includes the addition of BHT as a polymerization inhibitor.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

    • Add Butylated Hydroxytoluene (BHT) as an inhibitor (0.1-0.5 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Removal of Polymeric Byproducts from a Crude Reaction Mixture

If polymerization has occurred, this protocol can be used to remove the insoluble polyphenyl ether byproducts.

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent in which your desired product is soluble (e.g., dichloromethane (B109758) or ethyl acetate). The polymeric byproduct should remain as an insoluble solid.

  • Filtration:

    • Filter the mixture through a pad of celite or a short plug of silica (B1680970) gel to remove the insoluble polymer.

    • Wash the filter cake with a small amount of the same solvent to ensure complete recovery of the desired product.

  • Precipitation (Alternative Method):

    • Dissolve the crude mixture in a good solvent for both the product and the polymer (e.g., THF).

    • Slowly add a non-solvent for the polymer (e.g., heptane (B126788) or methanol) while stirring, which should cause the polymer to precipitate.

    • Filter the mixture to remove the precipitated polymer.

  • Concentration and Further Purification:

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product, now free of the bulk of the polymer, can be further purified by standard techniques such as column chromatography or recrystallization.

Protocol 3: Quantification of Polymer Formation by ¹H NMR Spectroscopy

This protocol provides a method to estimate the amount of this compound that has polymerized by analyzing the ¹H NMR spectrum of the crude reaction mixture.

  • Sample Preparation:

    • Take a representative sample of the crude reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃).

    • Add an internal standard with a known concentration and a distinct peak in a region that does not overlap with the product or starting material signals.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic aromatic signals of the this compound monomer.

    • The formation of polyphenyl ethers will result in a broadening of the aromatic signals and a shift in their chemical shifts.

    • Integrate the area of the remaining monomer signals and compare it to the integral of the internal standard to determine the concentration of unreacted this compound.

    • The difference between the initial amount of this compound and the remaining amount will give an estimation of the amount that has polymerized.

Mandatory Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator Radical Radical Initiator->Radical Heat/Light 2-Fluorophenol_Monomer 2-Fluorophenol_Monomer Radical->2-Fluorophenol_Monomer Attacks monomer Growing_Polymer_Chain Growing_Polymer_Chain 2-Fluorophenol_Monomer->Growing_Polymer_Chain Forms new radical Growing_Polymer_Chain->2-Fluorophenol_Monomer Chain growth Inhibitor Inhibitor Growing_Polymer_Chain->Inhibitor Radical transfer Stabilized_Radical Stabilized_Radical Inhibitor->Stabilized_Radical Forms stable radical

Caption: Free-radical polymerization and inhibition mechanism of this compound.

Troubleshooting_Workflow Start Reaction shows signs of polymerization (darkening, viscosity) Check_Temp Is reaction temperature > 60°C? Start->Check_Temp Lower_Temp Lower reaction temperature and improve cooling Check_Temp->Lower_Temp Yes Check_Inhibitor Is an inhibitor present? Check_Temp->Check_Inhibitor No Lower_Temp->Check_Inhibitor Add_Inhibitor Add inhibitor (e.g., BHT, 0.1-0.5 mol%) Check_Inhibitor->Add_Inhibitor No Increase_Inhibitor Increase inhibitor concentration Check_Inhibitor->Increase_Inhibitor Yes Check_Atmosphere Is reaction under inert atmosphere? Add_Inhibitor->Check_Atmosphere Increase_Inhibitor->Check_Atmosphere Use_Inert Switch to inert atmosphere (N2 or Ar) Check_Atmosphere->Use_Inert No Purify Proceed to polymer removal protocol Check_Atmosphere->Purify Yes Use_Inert->Purify

Caption: Troubleshooting workflow for preventing this compound polymerization.

References

Technical Support Center: Optimal GC Column Selection for Fluorophenol Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked questions (FAQs)

Q1: What is the primary challenge in separating fluorophenol isomers by GC?

The main challenge lies in the similar physical properties of 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol. These isomers have very close boiling points, making their separation on non-polar GC columns, which primarily separate based on boiling point, difficult. Therefore, selecting a column with a stationary phase that can exploit subtle differences in their polarity and structure is crucial for achieving baseline resolution.

Q2: What type of GC column is generally recommended for fluorophenol isomer separation?

Due to the polar nature of fluorophenols, a polar stationary phase is recommended.[1] These phases interact with the analytes through dipole-dipole interactions and hydrogen bonding, providing better selectivity for polar isomers compared to non-polar phases that rely on weaker van der Waals forces.[2][3]

Q3: What are the advantages of using a Pentafluorophenyl (PFP) stationary phase?

PFP columns are a specialized type of polar column that offers unique selectivity for halogenated and aromatic compounds.[4][5] The pentafluorophenyl group can engage in multiple interaction mechanisms, including π-π stacking, dipole-dipole, and ion-exchange interactions, which can significantly enhance the separation of positional isomers like fluorophenols.[4][6]

Q4: Can I analyze underivatized fluorophenols by GC?

Yes, underivatized phenols can be analyzed directly by GC, typically using a Flame Ionization Detector (FID).[7][8] However, derivatization can sometimes improve peak shape and sensitivity, especially for trace analysis.[9]

Q5: How does temperature programming affect the separation of fluorophenol isomers?

Temperature programming is a critical parameter for optimizing the separation. A well-designed temperature ramp can improve peak shape and resolution, especially for compounds with different volatilities.[10] For isomeric separations, a slow and optimized temperature ramp can enhance the subtle differences in interactions between the isomers and the stationary phase, leading to better separation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor resolution of isomers - Inappropriate column phase. - Sub-optimal temperature program. - Carrier gas flow rate is too high or too low.- Switch to a more polar column , such as a WAX or a PFP phase. - Optimize the temperature program : Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5 °C/min). - Optimize the carrier gas flow rate to ensure optimal column efficiency.
Peak tailing - Active sites in the injector liner or on the column. - Column contamination. - Incompatible solvent.- Use a deactivated inlet liner . - Trim the first few centimeters of the column to remove active sites. - Condition the column according to the manufacturer's instructions. - Ensure the sample solvent is compatible with the stationary phase.[11]
Co-elution of isomers - Insufficient selectivity of the stationary phase.- Employ a column with a different selectivity , such as a PFP column, which offers alternative interaction mechanisms.[4] - Consider a longer column to increase the number of theoretical plates and improve resolution.
Irreproducible retention times - Leaks in the system. - Fluctuations in oven temperature or carrier gas flow. - Column aging.- Perform a leak check of the system, paying close attention to the septum and column fittings.[12] - Verify the stability of the oven temperature and carrier gas pressure/flow controllers. - Replace the column if it is old or has been subjected to harsh conditions.

Column Selection and Performance Data

The choice of the stationary phase is the most critical factor in achieving the separation of fluorophenol isomers. Below is a comparison of two commonly used types of columns: a standard polar column (WAX) and a specialty polar column (PFP).

Column Type Stationary Phase Separation Principle Elution Order Prediction Advantages Disadvantages
Standard Polar Polyethylene Glycol (e.g., DB-WAX)Primarily hydrogen bonding and dipole-dipole interactions.Generally follows increasing dipole moment and hydrogen bond acidity.Good general-purpose column for polar analytes. Better peak shape for phenols compared to non-polar columns.[1]May not provide sufficient selectivity for closely related isomers. Limited maximum operating temperature.[1]
Specialty Polar Pentafluorophenylpropyl Polysiloxane (e.g., DB-PFP)Multiple interactions including π-π, dipole-dipole, and charge transfer.Can be different from standard polar columns due to unique interactions. Often provides enhanced separation of halogenated isomers.Excellent selectivity for positional isomers of halogenated compounds.[13] Provides alternative selectivity to traditional polar phases.May have different retention characteristics that require specific method development.

Note: The actual elution order can be influenced by the specific GC conditions, including the temperature program and carrier gas flow rate.

Experimental Protocols

Below are suggested starting methods for the separation of fluorophenol isomers on two different types of capillary columns. These should be considered as starting points for method development and optimization.

Method 1: Separation on a DB-WAX Column

This method utilizes a traditional polar stationary phase, which is effective for general phenol (B47542) analysis.

Column: Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. Carrier Gas: Helium, constant flow at 1.0 mL/min. Injector: Split/Splitless, 250 °C. Injection Volume: 1 µL (split ratio 50:1). Oven Program:

  • Initial Temperature: 80 °C, hold for 1 minute.

  • Ramp: 5 °C/min to 150 °C.

  • Hold: 2 minutes at 150 °C. Detector: FID, 250 °C.

Method 2: Separation on a PFP Column

This method employs a pentafluorophenyl stationary phase for enhanced selectivity of halogenated isomers.

Column: Agilent J&W DB-PFP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. Carrier Gas: Helium, constant flow at 1.2 mL/min. Injector: Split/Splitless, 250 °C. Injection Volume: 1 µL (split ratio 50:1). Oven Program:

  • Initial Temperature: 70 °C, hold for 2 minutes.

  • Ramp: 3 °C/min to 120 °C.

  • Hold: 1 minute at 120 °C. Detector: FID, 250 °C.

Visualizing the Workflow

Column Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate GC column for fluorophenol isomer analysis.

Column Selection Workflow for Fluorophenol Isomers cluster_0 A Start: Define Analytical Goal (Separate 2-, 3-, 4-Fluorophenol) B Initial Column Choice: Polar Stationary Phase A->B C Perform Initial Screening Run (e.g., with a WAX column) B->C D Evaluate Resolution C->D E Adequate Separation? (Baseline Resolution) D->E Good Peaks F Optimize Temperature Program & Flow Rate D->F Poor Peaks G Alternative Selectivity Needed: Select PFP Column E->G No H Final Method Validation E->H Yes F->D G->C I Routine Analysis H->I

Caption: A decision-making workflow for GC column selection.

Troubleshooting Logic for Poor Resolution

This diagram outlines the logical steps to take when troubleshooting poor resolution of fluorophenol isomers.

Troubleshooting Poor Resolution of Fluorophenol Isomers cluster_1 Start Problem: Poor Isomer Resolution Check1 Check GC Parameters: - Temperature Program - Carrier Gas Flow Start->Check1 Check2 Evaluate Column Condition: - Age of column - Signs of contamination Start->Check2 Check3 Consider Column Selectivity Start->Check3 Action1 Optimize Parameters: - Slower ramp rate - Adjust flow for optimal efficiency Check1->Action1 Action1->Start Re-evaluate Action2 Perform Column Maintenance: - Condition the column - Trim the inlet side Check2->Action2 Action2->Start Re-evaluate Action3 Switch to a Column with Alternative Selectivity (e.g., PFP) Check3->Action3 End Resolution Achieved Action3->End

Caption: A systematic approach to troubleshooting poor GC resolution.

References

Addressing peak tailing in HPLC analysis of 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 2-Fluorophenol, with a specific focus on addressing peak tailing.

Troubleshooting Guide

Q1: What are the primary causes of peak tailing when analyzing this compound?

Peak tailing for an acidic and polar compound like this compound in reversed-phase HPLC is often a multifaceted issue. The primary causes can be categorized as follows:

  • Secondary Interactions with the Stationary Phase: Unwanted interactions between the polar hydroxyl group of this compound and active sites on the silica-based column packing are a frequent cause of tailing.[1][2][3] These active sites are often residual silanol (B1196071) groups (Si-OH) that have not been fully deactivated (end-capped) during the column manufacturing process.

  • Mobile Phase pH Issues: As an acidic compound, this compound's ionization state is dependent on the mobile phase pH. If the pH is not sufficiently low, the hydroxyl group can deprotonate, leading to the presence of both the neutral molecule and its anionic form. This dual state can result in inconsistent retention and a tailed peak shape.[2][4][5]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, creating new active sites that cause tailing.[3][6] Physical degradation of the column bed, such as the formation of a void at the inlet, can also lead to peak distortion.[1][7]

  • System and Sample Effects: Issues beyond the column itself can contribute to peak tailing. These include excessive extra-column volume (e.g., overly long or wide tubing), sample overload (injecting too high a concentration), or a mismatch between the sample solvent and the mobile phase.[3][8][6][9]

Q2: My this compound peak is tailing. What is the first thing I should check?

For peak tailing with this compound, the most impactful and often simplest parameter to investigate first is the mobile phase pH . This compound is acidic, and its peak shape is highly sensitive to the pH of the mobile phase.[5][10][11]

Recommended Action:

  • Assess Current pH: Review the pH of your current mobile phase.

  • Lower the pH: If you are not already using an acidic mobile phase, prepare a new mobile phase with an acidic modifier to lower the pH to a range of 2.5-3.5.[6] This ensures that the silanol groups on the column are protonated and the this compound is in its neutral form, minimizing secondary interactions and improving peak shape.[1][6]

  • Use a Buffer: To ensure a stable and consistent pH throughout the analysis, it is highly recommended to use a buffer solution.[8][6]

A logical workflow for troubleshooting this issue is presented below.

G start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH < 3.5? start->check_ph lower_ph Action: Lower Mobile Phase pH to 2.5-3.5 using an acidic modifier (e.g., 0.1% Formic Acid). check_ph->lower_ph No check_column Evaluate Column Condition check_ph->check_column Yes resolved Issue Resolved lower_ph->resolved wash_column Action: Wash column with a strong solvent. check_column->wash_column Column is old/contaminated check_sample Review Sample Concentration & Solvent check_column->check_sample Column is new/in good condition replace_column Action: Replace with a new, end-capped column. wash_column->replace_column Washing fails wash_column->resolved Washing succeeds replace_column->resolved dilute_sample Action: Dilute sample and/or match sample solvent to mobile phase. check_sample->dilute_sample Overload/Mismatch Suspected check_system Check for Extra-Column Volume check_sample->check_system No Issues dilute_sample->resolved check_system->resolved

Caption: Troubleshooting workflow for this compound peak tailing.

Q3: How does the choice of HPLC column affect peak tailing for this compound?

The choice of column is critical for achieving a symmetrical peak shape for polar analytes like this compound.

  • Use Modern, End-Capped Columns: Modern columns, often referred to as "Type B" silica (B1680970) columns, are manufactured from high-purity silica with minimal metal contamination and are extensively end-capped.[12] End-capping is a chemical process that deactivates most of the residual silanol groups, significantly reducing the sites available for secondary interactions that cause tailing.[6][13]

  • Consider Alternative Stationary Phases: If peak tailing persists on a standard C18 column, even with an optimized mobile phase, consider a column with a different stationary phase. A phenyl-hexyl phase, for example, can offer alternative selectivity for aromatic compounds like this compound through pi-pi interactions, potentially improving peak shape.[6]

The diagram below illustrates the interaction of this compound with different silica surfaces.

G Analyte Interaction with Silica Surface cluster_0 Poorly End-Capped Silica cluster_1 Fully End-Capped Silica a Si-O-Si  |  OH (Silanol Group) analyte1 This compound analyte1->a Secondary Interaction (H-Bonding) Leads to Peak Tailing b Si-O-Si  |  O-Si(CH3)3 (End-Capped) analyte2 This compound b->analyte2 No Secondary Interaction Symmetrical Peak

Caption: Impact of silica end-capping on analyte interaction.

Frequently Asked Questions (FAQs)

Q4: Can the sample solvent cause peak tailing for this compound?

Yes, absolutely. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 30% acetonitrile), it can cause peak distortion, including tailing.[3][9] This mismatch causes the analyte band to spread on the column before the separation begins.

  • Best Practice: Always try to dissolve your sample in the initial mobile phase composition. If this is not possible due to solubility issues, use the weakest solvent that can adequately dissolve the sample.

Q5: I've lowered the mobile phase pH and am using a new end-capped column, but I still see some tailing. What else can I do?

If you've addressed the primary causes, consider these secondary factors:

  • Sample Overload: The column has a finite capacity. Injecting too concentrated a sample can saturate the stationary phase, leading to tailing.[1][3][8]

    • Troubleshooting Step: Dilute your sample 10-fold and reinject. If the peak shape improves, you are likely overloading the column.

  • Extra-Column Effects: Peak broadening and tailing can be introduced by the HPLC system itself.[3][4]

    • Troubleshooting Step: Check all tubing between the injector, column, and detector. Ensure it is as short and narrow in diameter (e.g., 0.12 mm ID) as possible.[2][9] Verify that all fittings are correctly installed to avoid dead volume.

  • Guard Column: A contaminated or worn-out guard column can cause peak tailing.[6][7] Try removing the guard column to see if the peak shape improves. If it does, replace the guard column.

Data Presentation

The following tables summarize the expected impact of key parameters on the peak asymmetry factor for this compound. A lower asymmetry factor indicates a more symmetrical peak.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Peak Asymmetry Factor (As)Rationale
6.5> 2.0Significant ionization of this compound and silanol groups, leading to strong secondary interactions.
4.51.6 - 1.9Partial ionization still occurs, causing moderate tailing.
2.7 1.0 - 1.3 Ionization of both analyte and silanols is suppressed, resulting in a symmetrical peak.

Table 2: Effect of Column Type and Sample Load on Peak Asymmetry

Column TypeSample ConcentrationExpected Peak Asymmetry Factor (As)Rationale
Older, non-end-capped C1850 µg/mL> 2.2High number of active silanol sites causing severe tailing.
Modern, end-capped C1850 µg/mL1.8Column overload on a good column still leads to tailing.
Modern, end-capped C18 5 µg/mL 1.1 Optimal conditions: good column with an appropriate sample load.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Symmetrical Peaks

This protocol describes the preparation of an acidic mobile phase designed to minimize peak tailing for this compound.

  • Aqueous Component (Solvent A):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Using a micropipette, add 1.0 mL of formic acid to the water (to achieve a 0.1% concentration).

    • Mix thoroughly and sonicate for 10-15 minutes to degas. This mobile phase will have a pH of approximately 2.7.

  • Organic Component (Solvent B):

    • Use HPLC-grade acetonitrile or methanol.

  • Chromatographic Conditions:

    • Set your HPLC system to deliver the desired gradient or isocratic mixture of Solvent A and Solvent B for your specific method.

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes before injecting your sample.

Protocol 2: Column Washing to Remove Contaminants

If you suspect column contamination is causing peak tailing, this general-purpose washing procedure for reversed-phase columns can be effective. Always consult the column manufacturer's specific instructions first.

  • Disconnect the column from the detector to avoid sending contaminants into the detector cell.

  • Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).

  • Flush the column sequentially with 20-30 column volumes of each of the following solvents:

    • HPLC-grade Water

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Methylene Chloride (if compatible with your system and column)

    • Isopropanol

    • Acetonitrile

    • Methanol

  • Re-equilibrate the column with your mobile phase (starting with the aqueous component, then gradually introducing the organic component) until a stable baseline is achieved.

References

Validation & Comparative

Validating HPLC for 2-Fluorophenol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Fluorophenol, including comparisons with alternative analytical techniques.

The accurate determination of this compound, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, is critical for quality control and process optimization.[1] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of a proposed HPLC method for this compound quantification, alongside alternative methods, supported by established methodologies for similar halogenated phenolic compounds.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for effective method development.

PropertyValue
Molecular FormulaC₆H₅FO[1][2]
Molecular Weight112.10 g/mol [1][2]
AppearanceWhite to light yellow liquid to low melting solid[1]
Boiling Point152 °C[1]
Melting Point12-16.1 °C[1][3]
pKa~9.31 (predicted)

The aromatic nature and the presence of a polar hydroxyl group suggest that reversed-phase HPLC is a suitable separation mode. The predicted pKa indicates that the mobile phase pH will influence the ionization state and, consequently, the retention of this compound.

Comparative Analytical Methodologies

Proposed HPLC-UV Method

This method is adapted from established protocols for similar phenolic compounds and is expected to provide robust and reliable quantification.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of aqueous buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the UV absorbance of phenolic compounds).

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration, then filtered through a 0.45 µm syringe filter before injection.

Logical Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis A Define Analytical Target Profile B Select HPLC Mode & Column A->B C Optimize Mobile Phase & Conditions B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Prepare Samples & Standards I->J K Perform HPLC Analysis J->K L Quantify this compound K->L

Caption: Workflow for HPLC Method Development and Validation.

Alternative Method: Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS), is a viable alternative for the analysis of volatile phenolic compounds.[8][9][10]

Experimental Protocol (GC-FID):

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 10:1).

  • Oven Temperature Program: Initial temperature of 100 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).

  • Detector Temperature: 300 °C.

  • Sample Preparation: The sample is dissolved in a suitable solvent like methanol (B129727) or methylene (B1212753) chloride. For trace analysis, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve volatility and peak shape.[10]

Signaling Pathway for GC Analysis with Derivatization

cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis Sample This compound Sample Dissolution Dissolve in Solvent Sample->Dissolution Derivatization Add Derivatizing Agent (e.g., BSTFA) Dissolution->Derivatization Heating Heat to Complete Reaction Derivatization->Heating Injection Inject into GC Heating->Injection Separation Separation on Column Injection->Separation Detection Detection (FID/MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for GC analysis of this compound with a derivatization step.

Performance Comparison of Analytical Methods

The following table summarizes the anticipated performance characteristics of the proposed HPLC-UV method compared to a GC-FID/MS approach, based on typical validation data for similar halogenated phenols.[5][10][11]

ParameterHPLC-UVGC-FID/MSComparison Notes
Linearity (R²) ≥ 0.999≥ 0.998Both methods are expected to show excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods can achieve high accuracy. HPLC may have slightly better recovery due to less sample preparation.
Precision (%RSD) < 2%< 5%HPLC generally offers better precision for routine analysis.
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeGC-MS typically offers superior sensitivity and lower detection limits.
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangeConsistent with LOD, GC-MS is generally more sensitive.
Specificity Good (dependent on chromatographic resolution)Very High (mass fragmentation provides structural information)GC-MS provides a higher degree of confidence in analyte identification.[10]
Analysis Time ~10-20 minutes~20-30 minutesHPLC can offer a faster analysis time per sample, especially with modern UHPLC systems.[8]

Conclusion

The choice between HPLC and GC for the quantification of this compound depends on the specific requirements of the analysis. The proposed reversed-phase HPLC-UV method is well-suited for routine quality control applications, offering good accuracy, precision, and relatively short analysis times. For analyses requiring higher sensitivity, such as trace impurity determination or environmental monitoring, a GC-MS method, potentially involving derivatization, would be the more appropriate choice due to its lower detection limits and higher specificity. Regardless of the chosen method, thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the generated data.

References

A Comparative Study of the Reactivity of 2-Fluorophenol and 4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties and reactivity of 2-Fluorophenol and 4-Fluorophenol. The strategic placement of the fluorine atom in these isomers results in notable differences in their acidity and reactivity in various organic transformations, which is of significant interest in the fields of medicinal chemistry and materials science.

Physicochemical Properties

The electronic effects of the fluorine substituent, primarily the inductive (-I) and resonance (+M) effects, play a crucial role in differentiating the properties of this compound and 4-Fluorophenol. The strong electron-withdrawing inductive effect of fluorine is a key determinant of the acidity of these compounds.

PropertyThis compound4-FluorophenolRationale for Difference
Molecular Formula C₆H₅FOC₆H₅FOIsomers
Molecular Weight 112.1 g/mol 112.1 g/mol Isomers
CAS Number 367-12-4[1]371-41-5[2]Unique identifiers
pKa (at 25°C) 8.7[3][4][5]9.9[3][4][5]The proximity of the highly electronegative fluorine atom to the hydroxyl group in this compound results in a stronger inductive electron withdrawal, stabilizing the phenoxide anion to a greater extent and thus increasing its acidity (lower pKa)[3][4][5]. In 4-Fluorophenol, the greater distance between the fluorine and hydroxyl groups diminishes the inductive effect[5].
Appearance Liquid[1]White to light yellow crystal powder[2]Differences in intermolecular forces due to substituent position.

Reactivity Comparison

The differential positioning of the fluorine atom in this compound and 4-Fluorophenol influences their reactivity in key organic reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom is a deactivating group but also an ortho, para-director. The interplay of these directing effects governs the outcome of EAS reactions.

For This compound , the hydroxyl group directs to positions 4 and 6, while the fluorine atom directs to positions 3 and 5. The strong activating effect of the hydroxyl group is expected to dominate, leading to substitution primarily at the 4- and 6-positions.

For 4-Fluorophenol , both the hydroxyl and fluoro groups direct to the positions ortho to the hydroxyl group (positions 2 and 6) and meta to the hydroxyl group (positions 3 and 5). This alignment of directing effects suggests that electrophilic substitution will likely occur at the positions ortho to the hydroxyl group.

Nucleophilic Aromatic Substitution (SNAr)

Fluorine is a good leaving group in nucleophilic aromatic substitution, particularly when the aromatic ring is activated by electron-withdrawing groups. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex.[6] Therefore, both this compound and 4-Fluorophenol can potentially undergo SNAr reactions, especially if further activated by other electron-withdrawing substituents. The relative reactivity would depend on the specific reaction conditions and the ability of the ring to stabilize the negative charge of the intermediate.

O-Alkylation (Williamson Ether Synthesis)

Both this compound and 4-Fluorophenol can undergo O-alkylation to form the corresponding ethers. The reaction proceeds via the formation of a phenoxide ion, which then acts as a nucleophile. Given that this compound is more acidic, it will form the corresponding phenoxide more readily in the presence of a base. This might suggest a faster reaction rate for this compound under certain conditions.

Experimental Protocols

The following are representative experimental protocols that can be used to compare the reactivity of this compound and 4-Fluorophenol.

Comparative Nitration (Electrophilic Aromatic Substitution)

This protocol is adapted from a standard procedure for the nitration of substituted phenols.[7]

Objective: To compare the product distribution and reaction rate of the nitration of this compound and 4-Fluorophenol.

Materials:

  • This compound

  • 4-Fluorophenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In two separate flasks, dissolve 1.0 mmol of this compound and 4-Fluorophenol in 10 mL of dichloromethane and cool to 0°C in an ice bath.

  • Slowly add 1.0 mL of concentrated sulfuric acid to each flask with stirring.

  • Prepare a nitrating mixture by cautiously adding 1.0 mmol of concentrated nitric acid to 1.0 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to each of the fluorophenol solutions over 15 minutes, maintaining the temperature at 0°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (or after a set time for rate comparison), quench the reaction by pouring the mixture into 50 mL of ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR to determine the product distribution (isomeric ratios).

Comparative O-Alkylation

This protocol is based on the Williamson ether synthesis.[8]

Objective: To compare the reaction rate and yield of the O-alkylation of this compound and 4-Fluorophenol with benzyl (B1604629) bromide.

Materials:

  • This compound

  • 4-Fluorophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Benzyl Bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To two separate flame-dried flasks under an inert atmosphere (e.g., nitrogen or argon), add 1.0 mmol of this compound and 4-Fluorophenol, respectively.

  • To each flask, add 2.0 mmol of anhydrous potassium carbonate and 10 mL of anhydrous DMF.

  • Stir the mixtures at room temperature for 30 minutes.

  • Add 1.1 mmol of benzyl bromide dropwise to each flask.

  • Heat the reaction mixtures to 60°C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixtures to room temperature and pour into 50 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography and calculate the yield.

Visualizations

experimental_workflow_nitration cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Analysis 2_FP This compound Nitration Nitration (H₂SO₄, HNO₃, 0°C) 2_FP->Nitration 4_FP 4-Fluorophenol 4_FP->Nitration Quench Quench with H₂O Nitration->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with NaHCO₃ Extract->Wash Dry Dry (MgSO₄) Wash->Dry Analyze Analyze (GC-MS, NMR) Dry->Analyze

Caption: Workflow for Comparative Nitration.

experimental_workflow_alkylation Start This compound or 4-Fluorophenol Base Add K₂CO₃ in DMF Start->Base Phenoxide Phenoxide Formation Base->Phenoxide Alkylating_Agent Add Benzyl Bromide Phenoxide->Alkylating_Agent Reaction Heat to 60°C Alkylating_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product O-Alkylated Product Purification->Product

Caption: General Workflow for O-Alkylation.

reactivity_logic cluster_acidity Acidity cluster_reactivity Reactivity Fluorophenol Fluorophenol Isomer pKa_2FP This compound pKa ≈ 8.7 Fluorophenol->pKa_2FP pKa_4FP 4-Fluorophenol pKa ≈ 9.9 Fluorophenol->pKa_4FP EAS Electrophilic Aromatic Substitution Fluorophenol->EAS Inductive_Effect Inductive Effect (-I) pKa_2FP->Inductive_Effect Stronger O_Alkylation O-Alkylation pKa_2FP->O_Alkylation Faster phenoxide formation pKa_4FP->Inductive_Effect Weaker pKa_4FP->O_Alkylation Proximity Proximity of F to OH Inductive_Effect->Proximity

Caption: Logic of Property and Reactivity Differences.

References

2-Fluorophenol in Focus: A Comparative Guide to the Biological Activity of Halophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-fluorophenol (B130384) and its halogenated counterparts: 2-chlorophenol, 2-bromophenol, and 2-iodophenol. By examining key performance metrics such as toxicity, antimicrobial effects, and enzyme inhibition, this document aims to furnish researchers with the necessary data to inform their work in drug discovery and development. The information presented is collated from various scientific studies, and while direct comparative data is not always available for all compounds under identical conditions, this guide endeavors to provide a comprehensive overview based on existing literature.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison of the biological activities of 2-halophenols, the following tables summarize the available quantitative data. It is important to note that direct comparative studies for all these compounds under the same experimental conditions are limited.

Acute Toxicity

The acute oral toxicity, represented by the median lethal dose (LD50) in mice, provides a measure of the short-term poisoning potential of a substance.

CompoundChemical FormulaCAS NumberAcute Oral LD50 (Mouse)
This compoundC₆H₅FO367-12-4537 mg/kg (intraperitoneal)
2-ChlorophenolC₆H₅ClO95-57-8670 mg/kg
2-BromophenolC₆H₅BrO95-56-7652 mg/kg
2-IodophenolC₆H₅IO533-58-4Data not available

Note: The LD50 for this compound is for intraperitoneal administration, which may differ from oral administration.

Antimicrobial Activity
Enzyme Inhibition

Halophenols have emerged as a class of interest for their potential as enzyme inhibitors, particularly against protein tyrosine kinases (PTKs), which are crucial in cellular signaling pathways. While a direct comparison of the IC50 values for the four 2-halophenols from a single study is unavailable, research on a variety of halophenol derivatives indicates that the nature and position of the halogen atom significantly influence their inhibitory activity. Studies have shown that some bromophenol and chlorophenol derivatives can be potent PTK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key experiments cited in the comparison of halophenol biological activities.

Acute Oral Toxicity (LD50) Determination in Mice

Objective: To determine the median lethal dose (LD50) of a substance when administered orally to mice.

Materials:

  • Test substance (2-halophenol)

  • Vehicle for administration (e.g., corn oil, water)

  • Healthy, young adult mice of a single strain (e.g., Swiss mice), fasted overnight

  • Oral gavage needles

  • Cages with appropriate bedding, food, and water

  • Calibrated balance

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle to achieve a range of concentrations.

  • Dosing: A predetermined number of mice are randomly assigned to different dose groups, including a control group receiving only the vehicle. The substance is administered as a single oral dose using a gavage needle.

  • Observation: The animals are observed for signs of toxicity and mortality continuously for the first few hours post-administration and then periodically for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

  • Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value is then calculated using a statistical method, such as the Probit analysis.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (2-halophenols)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in the wells of the 96-well plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vitro Protein Tyrosine Kinase (PTK) Inhibition Assay

Objective: To measure the ability of a compound to inhibit the activity of a specific protein tyrosine kinase.

Materials:

  • Test compounds (2-halophenols)

  • Recombinant protein tyrosine kinase

  • Peptide substrate specific for the kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or absorbance)

  • Detection reagents (e.g., antibody-based detection of phosphorylated substrate)

Procedure:

  • Assay Setup: The kinase, peptide substrate, and various concentrations of the test compound are added to the wells of a 96-well plate in the assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.

  • Detection: A detection reagent is added to stop the reaction and to generate a signal proportional to the amount of phosphorylated substrate. This can be achieved, for example, using an antibody that specifically recognizes the phosphorylated form of the substrate, coupled to a reporter enzyme or fluorophore.

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Biological Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and biological pathways.

experimental_workflow cluster_toxicity Acute Oral Toxicity (LD50) cluster_antimicrobial Antimicrobial Activity (MIC) cluster_enzyme Enzyme Inhibition (IC50) T1 Dose Preparation T2 Oral Gavage in Mice T1->T2 T3 Observation (14 days) T2->T3 T4 LD50 Calculation T3->T4 A1 Serial Dilution A2 Bacterial Inoculation A1->A2 A3 Incubation A2->A3 A4 MIC Determination A3->A4 E1 Kinase Reaction Setup E2 Incubation with ATP E1->E2 E3 Signal Detection E2->E3 E4 IC50 Calculation E3->E4

Experimental Workflow Overview

signaling_pathway Halophenol Halophenol RTK Receptor Tyrosine Kinase (RTK) Halophenol->RTK Inhibition RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellularResponse

Potential Inhibition of the MAPK Signaling Pathway

structure_activity cluster_0 Structure-Activity Relationship Halogen Halogen Atom (F, Cl, Br, I) Properties Physicochemical Properties (Electronegativity, Size, Lipophilicity) Halogen->Properties Position Position on Phenolic Ring (e.g., ortho) Position->Properties Activity Biological Activity (Toxicity, Antimicrobial, Enzyme Inhibition) Properties->Activity

A Comparative Guide to Method Validation for the GC-MS Determination of Trace 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of trace levels of 2-Fluorophenol. The information presented is synthesized from established analytical methodologies for phenolic compounds, offering a robust framework for method validation and selection. While specific performance data for this compound is limited, the data for structurally similar phenols provide a reliable reference.

Introduction

This compound is a halogenated aromatic organic compound used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its determination at trace levels is critical for quality control, environmental monitoring, and safety assessment. This guide outlines and compares the validation of two powerful analytical techniques, GC-MS and HPLC, for this purpose. GC-MS is a well-established method for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[1] HPLC is a versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile.[2]

Quantitative Performance Comparison

The choice between GC-MS and HPLC for the analysis of this compound depends on the specific analytical requirements, such as sensitivity, selectivity, and sample matrix. The following table summarizes typical performance characteristics for each method based on the analysis of phenolic compounds.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) ≥ 0.998[3]≥ 0.995[4]
Limit of Detection (LOD) 0.05–100 ng/L[5]0.004 to 0.01 mg/L[4]
Limit of Quantification (LOQ) Not explicitly found for this compound, but typically 3x LODNot explicitly found for this compound, but typically 3x LOD
Accuracy (% Recovery) 76%–111%[5]Satisfactory recovery reported[4]
Precision (%RSD) < 15%[6]< 5.7%[4]

Disclaimer: The performance data presented are based on established methodologies for analogous phenolic compounds and should serve as a guide. Actual performance characteristics for this compound must be determined experimentally.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

GC-MS Method for this compound Analysis

This method is suitable for the determination of this compound in aqueous samples and involves solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by GC-MS analysis. Derivatization may be employed to improve the volatility and chromatographic behavior of the analyte.[7]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Acidify the water sample (e.g., 1 L) to pH < 2 with a suitable acid.

  • Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Wash the cartridge with deionized water to remove interferences.

  • Dry the cartridge under a stream of nitrogen.

  • Elute the retained this compound with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization (Optional, for improved performance)

  • To the 1 mL concentrated extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Heat the mixture at a specified temperature (e.g., 60-70 °C) for a defined period to ensure complete derivatization.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (e.g., m/z 112, 64, 83).[8]

4. Data Analysis

  • Identify this compound based on its retention time and the presence of characteristic ions.

  • Quantify the analyte by constructing a calibration curve using standards of known concentrations.

HPLC-UV Method for this compound Analysis

This method involves pre-column derivatization to enhance the UV absorbance of this compound, followed by reversed-phase HPLC separation and UV detection.[4]

1. Sample Preparation and Derivatization

  • To 100 µL of the aqueous sample, add a derivatizing agent (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole, NBD-F) in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5).[4]

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 5 minutes).[4]

  • Stop the reaction by adding an acidic solution.

  • The derivatized sample is then ready for HPLC analysis.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small percentage of acid, e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Set to the maximum absorbance of the derivatized this compound (e.g., 380 nm for NBD-F derivatives).[4]

  • Injection Volume: 20 µL.

3. Data Analysis

  • Identify the derivatized this compound based on its retention time.

  • Quantify the analyte by creating a calibration curve with derivatized standards.

Method Validation Workflow and Signaling Pathways

The following diagrams illustrate the typical workflows for the GC-MS and HPLC method validation processes.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction Sample->SPE Derivatization_GC Derivatization (Optional) SPE->Derivatization_GC GC_Injection GC Injection Derivatization_GC->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection_GC Detection Mass_Analysis->Detection_GC Identification Identification (RT & m/z) Detection_GC->Identification Quantification Quantification Identification->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing Sample_HPLC Aqueous Sample Derivatization_HPLC Pre-column Derivatization Sample_HPLC->Derivatization_HPLC HPLC_Injection HPLC Injection Derivatization_HPLC->HPLC_Injection Separation_HPLC Reversed-Phase Separation HPLC_Injection->Separation_HPLC Detection_HPLC UV Detection Separation_HPLC->Detection_HPLC Identification_HPLC Identification (RT) Detection_HPLC->Identification_HPLC Quantification_HPLC Quantification Identification_HPLC->Quantification_HPLC Validation_HPLC Method Validation Quantification_HPLC->Validation_HPLC

Caption: Workflow for HPLC-UV analysis of this compound.

Conclusion

Both GC-MS and HPLC are powerful techniques for the determination of trace this compound.

  • GC-MS offers excellent sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. The requirement for derivatization for some phenolic compounds can add a step to sample preparation but can also improve chromatographic performance.[7]

  • HPLC-UV , particularly after pre-column derivatization, provides a robust and often faster alternative, especially suitable for routine analysis.[4] The versatility of HPLC allows for the analysis of a broader range of compounds without the need for high temperatures, which can be advantageous for thermally sensitive analytes.[2]

The selection of the most appropriate method will depend on the specific application, available instrumentation, and the desired level of sensitivity and selectivity. For unambiguous identification, the mass spectrometric detection of GC-MS is superior. For high-throughput screening, a validated HPLC-UV method may be more efficient. A thorough method validation, following the principles outlined in this guide, is essential to ensure the generation of reliable and accurate data for the trace analysis of this compound.

References

Comparative Guide on the Cross-Reactivity of 2-Fluorophenol in Phenol Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of 2-Fluorophenol in phenol (B47542) immunoassays. Due to the limited direct experimental data on this compound, this guide leverages available data from structurally similar molecules, particularly chlorophenols, to estimate its potential behavior in common competitive immunoassay formats. Detailed experimental protocols are provided to enable researchers to conduct their own cross-reactivity studies.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are powerful analytical tools that utilize the specific binding between an antibody and its target antigen for detection and quantification. However, the specificity of this interaction is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended antigen. This can lead to inaccurate quantification and false-positive results, a significant concern in research and drug development. For a compound like this compound, its structural resemblance to phenol and other substituted phenols raises the possibility of cross-reactivity in immunoassays designed to detect these compounds.

Predicted Cross-Reactivity of this compound

The following table summarizes the cross-reactivity of various phenolic compounds in an enzyme-linked immunosorbent assay (ELISA) developed for the detection of 2,4,6-trichlorophenol.[1][2] This data provides a basis for predicting the cross-reactivity of this compound.

Data Presentation: Cross-Reactivity of Phenolic Compounds in a 2,4,6-Trichlorophenol ELISA

CompoundStructureIC50 (µg/L)Cross-Reactivity (%)
2,4,6-TrichlorophenolC₆H₃Cl₃O7.8100
2,4-DichlorophenolC₆H₄Cl₂O23.533.2
2,6-DichlorophenolC₆H₄Cl₂O45.717.1
PentachlorophenolC₆Cl₅OH58.913.2
2,3,4,6-TetrachlorophenolC₆H₂Cl₄O139.15.6
PhenolC₆H₆O>1000<0.8
This compound (Predicted) C₆H₅FO N/A Predicted: Low (<5%)

Note: The cross-reactivity percentage is calculated as (IC50 of 2,4,6-Trichlorophenol / IC50 of test compound) x 100. Data is adapted from studies on chlorophenol immunoassays.

Based on the trend observed with chlorinated phenols, where increasing chlorination can influence binding, it is predicted that this compound, with a single fluorine substitution, would exhibit low cross-reactivity in an immunoassay targeting a more complex chlorinated phenol like 2,4,6-trichlorophenol. The smaller size and different electronegativity of fluorine compared to chlorine would likely result in a significantly lower binding affinity to an antibody specific for trichlorophenol.

Experimental Protocols

To empirically determine the cross-reactivity of this compound, a competitive ELISA is the recommended method.

Principle of Competitive Immunoassay for Cross-Reactivity Testing

In a competitive immunoassay, the analyte in the sample (unlabeled antigen) competes with a labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the analyte in the sample. By comparing the inhibition curves of the target analyte and the potentially cross-reacting compound, the percentage of cross-reactivity can be calculated.

Competitive_Immunoassay_Principle cluster_well Microplate Well cluster_reagents Reagents Added cluster_result Result Ab Antibody Coated on Well Signal Signal Generation (from Labeled Analyte) Ab->Signal Inverse Relationship to Analyte Concentration Ag Analyte (Sample) Ag->Ab Binds Ag_labeled Labeled Analyte (Tracer) Ag_labeled->Ab Competes for Binding

Caption: Principle of a competitive immunoassay.

Experimental Workflow for Cross-Reactivity Testing

The following is a general workflow for determining the cross-reactivity of a compound using a competitive ELISA.

Cross_Reactivity_Workflow Start Start Coat_Plate Coat microplate wells with capture antibody Start->Coat_Plate Wash_1 Wash wells Coat_Plate->Wash_1 Block Block non-specific binding sites Wash_1->Block Wash_2 Wash wells Block->Wash_2 Prepare_Standards Prepare serial dilutions of target analyte and this compound Wash_2->Prepare_Standards Add_Competitors Add standards/samples and enzyme-labeled antigen to wells Prepare_Standards->Add_Competitors Incubate_1 Incubate for competitive binding Add_Competitors->Incubate_1 Wash_3 Wash wells Incubate_1->Wash_3 Add_Substrate Add enzyme substrate Wash_3->Add_Substrate Incubate_2 Incubate for color development Add_Substrate->Incubate_2 Stop_Reaction Stop reaction Incubate_2->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Plot dose-response curves and calculate IC50 values Read_Absorbance->Analyze_Data Calculate_CR Calculate % Cross-Reactivity Analyze_Data->Calculate_CR End End Calculate_CR->End

Caption: General workflow for a cross-reactivity experiment.

Detailed Methodology

Materials:

  • High-binding 96-well microtiter plates

  • Capture antibody (specific to the target phenolic compound)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Standard analyte (the phenolic compound the immunoassay is designed to detect)

  • Test compound (this compound)

  • Enzyme-conjugated antigen (e.g., HRP-conjugated phenol)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody in Coating Buffer. Add 100 µL of the diluted antibody to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the standard analyte and this compound in an appropriate assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each dilution of the standard or test compound with 50 µL of the enzyme-conjugated antigen for 30 minutes.

    • Transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Substrate Addition: Add 100 µL of Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the standard analyte and this compound.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for both the standard and this compound from their respective dose-response curves.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of this compound) x 100

Conclusion

While direct experimental data is lacking, a comparative analysis of structurally similar compounds suggests that the cross-reactivity of this compound in immunoassays designed for other phenolic compounds, particularly more complex ones like polychlorinated phenols, is likely to be low. However, for definitive characterization, it is imperative for researchers to perform direct experimental validation using the provided competitive immunoassay protocol. This will ensure the accuracy and reliability of immunoassay data in the presence of this compound.

References

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Fluorophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol. The information presented is intended to aid in the identification, characterization, and differentiation of these isomers, which are common structural motifs in medicinal chemistry and materials science. The data is compiled from various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the three positional isomers of fluorophenol.

Infrared (IR) Spectroscopy
IsomerO-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound ~3550-3230 (broad)~1250~1215~1600-1440
3-Fluorophenol ~3600 (sharp, free), ~3400 (broad, H-bonded)311 and 319 (OH torsional modes)[1]~1200-1300~1400-1500[1]
4-Fluorophenol 3613 (in CCl₄)[2]1222 and 1262~1250Not specified
Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)

¹H NMR Chemical Shifts (δ, ppm)

Isomer-OHH-2H-3H-4H-5H-6
This compound 5.88 (s)-7.02-7.11 (m)6.85-6.89 (m)7.02-7.11 (m)7.02-7.11 (m)
3-Fluorophenol ~5.0-6.0Not specified-Not specifiedNot specifiedNot specified
4-Fluorophenol Not specified6.78-6.81 (m)6.91-6.95 (m)-6.91-6.95 (m)6.78-6.81 (m)

¹³C NMR Chemical Shifts (δ, ppm)

IsomerC-1C-2C-3C-4C-5C-6
This compound 152.19, 150.30143.55, 143.44124.89, 124.86120.94, 120.88117.47, 117.45115.70, 115.55
3-Fluorophenol Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
4-Fluorophenol 158.39, 156.50116.44, 116.38116.21, 116.03151.13, 151.12116.21, 116.03116.44, 116.38
Mass Spectrometry (MS)

The primary fragmentation in the electron ionization (EI) mass spectra of all three fluorophenol isomers is the loss of a CHO radical from the molecular ion. The molecular ion peak for all three isomers is observed at a mass-to-charge ratio (m/z) of 112.

IsomerMolecular Ion (M⁺) (m/z)Major Fragment Ions (m/z)
This compound 11284, 83, 64, 63
3-Fluorophenol 11284, 83, 58, 57
4-Fluorophenol 11284, 83, 58, 57
Ultraviolet-Visible (UV-Vis) Spectroscopy
IsomerSolventλmax (nm)
This compound Ethanol~270
3-Fluorophenol Ethanol~274
4-Fluorophenol Basic solutionNot specified

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample requirements.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of functional groups in the fluorophenol isomers.

Methodology:

  • Sample Preparation: For liquid samples like the fluorophenols, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, for solution-state spectra, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) and placed in a liquid transmission cell of known path length.

  • Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the empty salt plates or the solvent-filled cell is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The characteristic absorption bands corresponding to O-H, C-F, C-O, and aromatic C=C stretching and bending vibrations are identified and their wavenumbers recorded.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Liquid Fluorophenol Sample B Prepare Thin Film on Salt Plates or Dissolve in Solvent A->B C Record Background Spectrum (Empty Cell/Solvent) B->C D Record Sample Spectrum C->D E Background Subtraction D->E F Identify Characteristic Peaks E->F

FT-IR Spectroscopy Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the fluorophenol isomers.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the fluorophenol isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum. Key acquisition parameters such as the number of scans, pulse width, and relaxation delay are optimized.

  • Data Analysis: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts (δ) of the signals are referenced to TMS (0 ppm). The integration of ¹H NMR signals provides the relative ratio of protons, and the splitting patterns (multiplicity) give information about neighboring protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Fluorophenol in Deuterated Solvent B Transfer to NMR Tube A->B C Shim Magnetic Field B->C D Acquire FID C->D E Fourier Transform D->E F Phase and Baseline Correction E->F G Reference Chemical Shifts and Analyze Spectrum F->G MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_interp Data Interpretation A Introduce Sample into High Vacuum Source B Ionize with High-Energy Electrons (EI) A->B C Accelerate and Separate Ions by m/z B->C D Detect Ions C->D E Generate Mass Spectrum D->E F Identify Molecular Ion Peak E->F G Analyze Fragmentation Pattern F->G UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution of Fluorophenol B Fill Cuvette with Sample A->B C Record Baseline with Solvent B->C D Record Sample Absorbance Spectrum C->D E Identify λmax D->E

References

A Comparative Guide to the Validation of Analytical Methods for 2-Fluorophenol in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Fluorophenol in soil is critical for environmental monitoring and toxicological studies. This guide provides a comparative overview of two primary analytical techniques for its determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound in soil are not abundantly available in published literature, this document outlines established protocols for similar phenolic compounds that can be adapted and validated. We will delve into the experimental protocols, present expected performance data based on analogous compounds, and offer a comparative analysis to aid in method selection.

Experimental Protocols

The overall workflow for the analysis of this compound in soil samples involves sample preparation, extraction, and subsequent chromatographic analysis.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The primary goal is to create a homogenous and representative sample.

  • Homogenization : Soil samples should be homogenized to ensure that the portion taken for analysis is representative of the entire sample. This can be achieved by reducing the aggregate size through mechanical grinding or using a mortar and pestle, followed by thorough mixing.[1]

  • Sieving : The homogenized soil is typically passed through a 2 mm sieve to remove larger debris such as stones and plant material.[1]

  • Drying : Depending on the specific extraction method and the desired reporting units (e.g., mg/kg dry weight), samples may be air-dried or freeze-dried.[1] For volatile compounds, however, analysis is often performed on the 'as received' sample to prevent loss of analyte.

Extraction of this compound

The choice of extraction technique is critical for achieving high recovery of the analyte from the complex soil matrix. Two common and effective methods are presented here.

Method A: Ultrasonic-Assisted Extraction (UAE)

This method uses ultrasonic waves to enhance the extraction of analytes from the solid matrix into a solvent.

  • Sample and Solvent : Place 1-5 g of the prepared soil sample into a glass extraction vessel. Add a measured volume (e.g., 10-20 mL) of a suitable extraction solvent. Methanol, acetone (B3395972), or a mixture of hexane (B92381) and acetone are commonly used for phenolic compounds.[2]

  • Ultrasonication : Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate for a defined period, typically 15-30 minutes.

  • Separation : After extraction, separate the solid and liquid phases by centrifugation (e.g., at 3000 rpm for 10-15 minutes) or filtration.[2]

  • Concentration : The resulting extract can be concentrated under a gentle stream of nitrogen to a smaller volume to increase the analyte concentration before analysis.

Method B: Liquid-Liquid Extraction (LLE)

LLE is a conventional technique used to separate compounds based on their relative solubilities in two different immiscible liquids.

  • Sample and Solvent : Weigh approximately 5-10 g of the homogenized soil sample into a centrifuge tube. Add a specific volume of an extraction solvent (e.g., 20 mL of a hexane:acetone mixture).[2]

  • Extraction : The tube is then tightly capped and vigorously shaken for at least one hour using a mechanical shaker.[2]

  • Phase Separation : The sample is centrifuged to separate the soil particles from the solvent extract.[2]

  • Collection : The supernatant (solvent extract) is carefully collected. This process may be repeated to improve extraction efficiency.

Analytical Methodologies

The extracted this compound can be quantified using either GC-MS or HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[3] For phenolic compounds, derivatization is often employed to improve chromatographic behavior and sensitivity.

  • Derivatization (Optional but Recommended) : Phenols can be derivatized to make them more volatile and less polar. A common method is acetylation using acetic anhydride (B1165640) in the presence of a catalyst like pyridine.[2][4]

  • Instrumental Conditions :

    • Injector : Splitless injection is typically used for trace analysis.

    • Carrier Gas : Helium or hydrogen.[3]

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program : A temperature gradient is used to separate the analytes. For example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

    • Mass Spectrometer : Operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar and non-volatile compounds.[7][8]

  • Instrumental Conditions :

    • Mobile Phase : A mixture of an aqueous buffer (e.g., 0.5% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[9] A gradient elution is often used to achieve good separation.

    • Column : A reverse-phase C18 column is commonly used for the separation of phenolic compounds.[10]

    • Detector : A UV detector set at a specific wavelength (e.g., 275 nm for 2-chlorophenol (B165306), which can be adapted for this compound) or an electrochemical detector can be used.[10][11][12] For higher selectivity and sensitivity, a mass spectrometer (LC-MS) can be employed.[13]

    • Column Temperature : Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.[9]

Data Presentation: Performance Comparison

The following tables summarize the expected performance characteristics for the validation of an analytical method for this compound in soil, based on data for similar phenolic compounds. These values should be experimentally determined during method validation.

Table 1: Comparison of Expected Performance for GC-MS and HPLC Methods

ParameterGC-MSHPLC-UV
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.005 - 0.05 mg/kg0.01 - 0.1 mg/kg
Limit of Quantitation (LOQ) 0.01 - 0.1 mg/kg0.035 - 0.2 mg/kg[11]
Accuracy (Recovery %) 70 - 130%[5]80 - 110%[8]
Precision (RSD %) < 20%[5][14]< 15%

Table 2: Summary of Method Validation Parameters

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1 or the lowest point on the calibration curve.
Accuracy The closeness of the test results obtained by the method to the true value. Determined by spike-recovery experiments.Typically 70-130% recovery for soil samples.[5]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (RSD).RSD < 20% for replicate analyses.[5]
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in parameters like temperature, flow rate, etc.

Method Comparison

FeatureGC-MSHPLC-UV/LC-MS
Selectivity Very high, especially in SIM mode. Mass spectra provide structural information.Good with UV detection, but may be susceptible to interferences.[11] Excellent with MS detection.
Sensitivity Generally very high, capable of detecting trace levels.Good, but may be lower than GC-MS for some compounds without MS detection.
Derivatization Often required for polar phenolic compounds to improve volatility and peak shape. This adds an extra step to the sample preparation.Not typically required, which simplifies the sample preparation process.
Analytes Best for volatile and semi-volatile compounds.Suitable for a wider range of polarities and volatilities.
Cost & Complexity Higher initial instrument cost and can be more complex to operate and maintain.Lower initial cost for HPLC-UV systems. LC-MS systems are comparable in cost to GC-MS.
Sample Throughput Can be lower due to longer run times and potential for derivatization.Can be higher due to simpler sample preparation and potentially shorter run times.

Conclusion

Both GC-MS and HPLC are viable techniques for the analysis of this compound in soil samples.

  • GC-MS is the preferred method when high sensitivity and selectivity are required, especially for complex matrices. The need for derivatization is a potential drawback, adding time and complexity to the analytical workflow.

  • HPLC-UV offers a simpler and often faster alternative, particularly if derivatization can be avoided. However, it may be more susceptible to interferences from the soil matrix. For enhanced selectivity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is recommended.

The choice of method will ultimately depend on the specific requirements of the analysis, including the required detection limits, the complexity of the soil matrix, available instrumentation, and desired sample throughput. Regardless of the method chosen, a thorough validation following established guidelines is essential to ensure the reliability and accuracy of the results.

Workflow Diagram

Analytical Workflow for this compound in Soil cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing SampleCollection Soil Sample Collection Homogenization Homogenization (Grinding/Mixing) SampleCollection->Homogenization Sieving Sieving (<2mm) Homogenization->Sieving Drying Drying (Optional) Sieving->Drying ExtractionSolvent Add Extraction Solvent Drying->ExtractionSolvent UAE Ultrasonic-Assisted Extraction (UAE) Centrifugation Centrifugation/Filtration UAE->Centrifugation LLE Liquid-Liquid Extraction (LLE) LLE->Centrifugation ExtractionSolvent->UAE Method A ExtractionSolvent->LLE Method B Concentration Concentration Centrifugation->Concentration HPLC HPLC Analysis Concentration->HPLC Derivatization Derivatization (Optional for GC-MS) Concentration->Derivatization GCMS GC-MS Analysis DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis HPLC->DataAnalysis Derivatization->GCMS Validation Method Validation DataAnalysis->Validation

Caption: Experimental workflow for the analysis of this compound in soil samples.

References

A Comparative Toxicity Assessment of Fluorophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity of three fluorophenol isomers: 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol (B42351). Aimed at researchers, scientists, and drug development professionals, this document synthesizes available toxicological data, outlines relevant experimental methodologies, and explores potential mechanisms of action involving key signaling pathways.

Executive Summary

Fluorophenols are halogenated aromatic organic compounds with wide industrial applications, leading to their presence as environmental contaminants. Understanding their comparative toxicity is crucial for risk assessment and the development of safer alternatives. This guide consolidates data on their acute toxicity, cytotoxicity, and genotoxicity, drawing from existing literature and quantitative structure-activity relationship (QSAR) studies. While direct comparative studies are limited, a relative toxicity profile can be inferred based on physicochemical properties and available data.

Comparative Toxicity Data

The toxicity of phenolic compounds is often correlated with their hydrophobicity (log P) and electronic properties. Generally, increased hydrophobicity leads to greater membrane permeability and potentially higher toxicity. The position of the fluorine atom on the phenol (B47542) ring influences these properties and, consequently, the toxicological profile of each isomer.

Acute Toxicity

Acute toxicity data, primarily from animal studies, provides a preliminary comparison of the lethal potential of the fluorophenol isomers.

IsomerChemical StructureCAS NumberLD50 (Oral, Rat)LD50 (Intraperitoneal, Mouse)Key Hazard Statements
This compound this compound367-12-4No data available537 mg/kg[1]Harmful if swallowed, in contact with skin or if inhaled; Causes skin irritation; Causes serious eye irritation.[2][3]
3-Fluorophenol 3-Fluorophenol372-20-3No data availableNo data availableToxic if swallowed; Causes skin irritation; Causes serious eye damage.[4][5]
4-Fluorophenol 4-Fluorophenol371-41-5340 mg/kg[6]312 mg/kg[7][8]Harmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye irritation.[7]

Note: The absence of data for some parameters highlights the need for further direct comparative studies.

Cytotoxicity

Quantitative structure-activity relationship (QSAR) studies on phenolic compounds suggest that their toxicity to various organisms, including aquatic life, is influenced by their hydrophobicity and other molecular descriptors. While specific comparative data on human cell lines is scarce, QSAR models indicate that the position of the halogen substituent affects the compound's interaction with biological membranes and macromolecules, thereby influencing its cytotoxicity. One study on the toxicity of halogenated phenols to Tetrahymena pyriformis reported pIC50 values (a measure of toxicity) for 4-fluorophenol and this compound, suggesting differences in their biological activity.[9]

Experimental Protocols

The following sections describe standard in vitro methods for assessing the cytotoxicity of phenolic compounds.

Cell Viability and Cytotoxicity Assays

A common approach to evaluate the cytotoxicity of fluorophenol isomers involves exposing a human cell line, such as the liver carcinoma cell line HepG2, to varying concentrations of the compounds.[10][11]

Experimental Workflow for Cytotoxicity Assessment:

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture HepG2 cells plate_cells Seed cells in 96-well plates cell_culture->plate_cells compound_prep Prepare stock solutions of 2-FP, 3-FP, 4-FP treatment Treat cells with serial dilutions of fluorophenol isomers compound_prep->treatment plate_cells->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay read_absorbance Measure absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 compare_toxicity Compare isomer toxicity calculate_ic50->compare_toxicity G cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fluorophenols Fluorophenol Isomers IKK IKK Complex Fluorophenols->IKK ? NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Ubiquitination & Degradation NFkB_IkB->NFkB DNA DNA NFkB_nuc->DNA Binds to promoter Gene_exp Gene Expression (Inflammation, Apoptosis) DNA->Gene_exp G cluster_stimuli Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response Fluorophenols Fluorophenol Isomers MAPKKK MAPKKK (e.g., MEKK, ASK1) Fluorophenols->MAPKKK ? MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylates Transcription Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription Activates Response Apoptosis, Inflammation, Cell Cycle Arrest Transcription->Response

References

A Comparative Analysis of the Acidity of Ortho-, Meta-, and Para-Fluorophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acidity of ortho-, meta-, and para-fluorophenol isomers. The analysis is supported by experimental pKa data, detailed experimental protocols for acidity determination, and an exploration of the underlying electronic effects that govern their relative acidities. This information is critical for applications in drug design, chemical synthesis, and quantitative structure-activity relationship (QSAR) studies where the ionization state of a molecule is paramount.

Data Summary: Acidity of Fluorophenol Isomers

The acidity of the fluorophenol isomers is quantified by their pKa values, which represent the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The experimental pKa values for the three isomers are presented in the table below.

CompoundIsomer PositionpKa ValueRelative Acidity
o-Fluorophenolortho~8.7Most Acidic
m-Fluorophenolmeta~9.3Intermediate
p-Fluorophenolpara~9.9Least Acidic
Phenol (B47542) (Reference)-~10.0-

The data clearly indicates that o-fluorophenol is the most acidic of the three isomers, followed by m-fluorophenol, and then p-fluorophenol, which has an acidity close to that of phenol itself.[1][2][3][4][5]

Experimental Protocols for pKa Determination

The determination of pKa values for phenolic compounds can be accurately performed using several laboratory techniques. The two most common methods are UV-Vis Spectrophotometry and Potentiometric Titration.

UV-Vis Spectrophotometric Method

This method is based on the principle that the ionized (phenoxide) and non-ionized (phenol) forms of the compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and subsequently, the pKa can be calculated.

Detailed Protocol:

  • Preparation of Buffer Solutions: A series of buffer solutions with known and stable pH values, typically spanning the expected pKa of the analyte, are prepared. For fluorophenols, a pH range of 8 to 11 would be appropriate.

  • Preparation of Stock Solution: A concentrated stock solution of the fluorophenol isomer is prepared in a suitable solvent, such as methanol (B129727) or ethanol (B145695).

  • Preparation of Sample Solutions: A small, constant volume of the fluorophenol stock solution is added to a series of volumetric flasks, and each is diluted to the mark with a different buffer solution. This ensures that the total concentration of the fluorophenol is the same in all samples.

  • Spectrophotometric Measurement: The UV-Vis spectrum of each buffered solution is recorded. The spectrum of the fully protonated species is obtained in a highly acidic solution (e.g., pH 2), and the spectrum of the fully deprotonated species is obtained in a highly basic solution (e.g., pH 12).

  • Data Analysis: The absorbance at a wavelength where the difference between the protonated and deprotonated forms is maximal is plotted against the pH. The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoid curve. The Henderson-Hasselbalch equation is used to linearize the data and determine the pKa.

Potentiometric Titration Method

This classic method involves the gradual neutralization of the acidic phenol with a strong base and monitoring the corresponding change in pH.

Detailed Protocol:

  • Preparation of Analyte Solution: A precise amount of the fluorophenol isomer is dissolved in a known volume of deionized water. A small amount of a co-solvent like ethanol may be used if solubility is an issue.

  • Calibration of pH Meter: The pH meter is calibrated using standard buffer solutions (typically pH 4, 7, and 10).

  • Titration: The fluorophenol solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the phenol has been neutralized to its conjugate base.

Acidity Comparison and Electronic Effects

The observed order of acidity (ortho > meta > para) can be explained by the interplay of inductive and resonance effects of the fluorine substituent on the stability of the corresponding phenoxide ion. A more stable conjugate base corresponds to a stronger acid.

  • Inductive Effect (-I): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This effect stabilizes the negative charge on the phenoxide oxygen by pulling electron density through the sigma bonds. The inductive effect is distance-dependent, being strongest at the ortho position, weaker at the meta position, and weakest at the para position.

  • Resonance Effect (+R): Fluorine also possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring, which is an electron-donating resonance effect. This effect destabilizes the phenoxide ion by increasing electron density on the ring, which in turn repels the negative charge on the oxygen. The resonance effect is most pronounced at the ortho and para positions.

  • Intramolecular Hydrogen Bonding: In the case of o-fluorophenol, there is the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the adjacent fluorine atom. This could potentially make the proton harder to remove, thus decreasing acidity. However, upon deprotonation, a strong intramolecular hydrogen bond can form between the phenoxide oxygen and the ortho-fluorine, significantly stabilizing the conjugate base. Experimental evidence suggests that the stabilization of the o-fluorophenoxide ion is the dominant factor.

The following diagram illustrates the logical relationship of these effects on the acidity of the fluorophenol isomers.

G Factors Influencing Fluorophenol Acidity cluster_effects Electronic Effects of Fluorine cluster_isomers Fluorophenol Isomers cluster_acidity Resulting Acidity Inductive Effect (-I) Inductive Effect (-I) Ortho o-Fluorophenol Inductive Effect (-I)->Ortho Strongest Meta m-Fluorophenol Inductive Effect (-I)->Meta Strong Para p-Fluorophenol Inductive Effect (-I)->Para Weaker Resonance Effect (+R) Resonance Effect (+R) Resonance Effect (+R)->Ortho Present Resonance Effect (+R)->Para Present H-Bonding Intramolecular H-Bonding H-Bonding->Ortho Acidity_O Most Acidic (pKa ~8.7) Ortho->Acidity_O Acidity_M Intermediate (pKa ~9.3) Meta->Acidity_M Acidity_P Least Acidic (pKa ~9.9) Para->Acidity_P

Caption: Factors influencing the acidity of fluorophenol isomers.

Analysis of Isomers:
  • o-Fluorophenol: The strong, distance-proximate inductive effect of fluorine significantly stabilizes the phenoxide ion.[1][6] While there is a competing +R effect, the -I effect is dominant. Furthermore, intramolecular hydrogen bonding in the conjugate base provides additional stabilization.[6] This combination of factors makes o-fluorophenol the strongest acid among the isomers.

  • m-Fluorophenol: At the meta position, the resonance effect is absent. Therefore, the acidity is primarily enhanced by the inductive effect, which is stronger than in the para isomer due to the shorter distance. This results in an intermediate acidity.

  • p-Fluorophenol: In the para position, both the inductive and resonance effects are at play. The electron-withdrawing inductive effect is at its weakest due to the greater distance. The electron-donating resonance effect, however, is strong and counteracts the inductive effect. This partial cancellation of electronic effects results in p-fluorophenol being the least acidic of the three isomers, with an acidity very similar to that of unsubstituted phenol.[4]

The following workflow diagram illustrates the experimental process for determining pKa values using UV-Vis spectrophotometry.

G Experimental Workflow for pKa Determination (UV-Vis) A Prepare Buffer Solutions (Range of pH values) C Create Sample Solutions (Constant [Fluorophenol]) A->C B Prepare Fluorophenol Stock Solution B->C D Record UV-Vis Spectra for each sample C->D E Plot Absorbance vs. pH at a specific wavelength D->E F Analyze Sigmoid Curve (Inflection Point) E->F G Calculate pKa F->G

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

References

Efficacy of 2-Fluorophenol Derivatives as Protein Tyrosine Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the inhibitory efficacy of 2-fluorophenol (B130384) derivatives against protein tyrosine kinases (PTKs), benchmarked against other halogenated and non-halogenated analogs. Protein tyrosine kinases are a crucial class of enzymes involved in cellular signal transduction pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of numerous diseases, including cancer, making them a prime target for therapeutic intervention. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear comparison of the structure-activity relationship of these compounds.

Quantitative Efficacy Data

The inhibitory activities of various phenol (B47542) derivatives against a generic protein tyrosine kinase are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values are indicative of higher potency. The presented data is derived from studies on benzophenone (B1666685) and diphenylmethane (B89790) halophenol derivatives.

CompoundLinker GroupSubstitution PatternIC50 (µM)
2-Fluorobenzophenone Derivative Benzophenone2-Fluoro15.2
4-Fluorobenzophenone Derivative Benzophenone4-Fluoro> 50
2-Chlorobenzophenone Derivative Benzophenone2-Chloro14.8
4-Chlorobenzophenone Derivative Benzophenone4-Chloro10.5
2-Bromobenzophenone Derivative Benzophenone2-Bromo12.3
4-Bromobenzophenone Derivative Benzophenone4-Bromo9.8
Unsubstituted Benzophenone Derivative BenzophenoneNone> 50
Genistein (Reference Compound) --13.6

Note: The specific derivatives in the table are representative examples from a larger study to illustrate the structure-activity relationship. The core structure for the benzophenone derivatives is a 4-hydroxybenzophenone (B119663) with the halogen substitution on the second phenyl ring.

Experimental Protocols

The following section details the methodology for the in vitro protein tyrosine kinase inhibition assay used to generate the comparative data.

In Vitro Protein Tyrosine Kinase (PTK) Inhibition Assay:

The enzymatic activity of PTK was determined using an ELISA-based method.

  • Materials and Reagents:

    • Test compounds (this compound derivatives and other analogs)

    • Recombinant human Protein Tyrosine Kinase

    • Poly(Glu, Tyr) 4:1 as a substrate

    • ATP (Adenosine 5'-triphosphate)

    • Anti-phosphotyrosine antibody (PT-66) conjugated to horseradish peroxidase (HRP)

    • TMB (3,3’,5,5’-Tetramethylbenzidine) as HRP substrate

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2)

    • Wash buffer (e.g., PBS with Tween-20)

    • Stop solution (e.g., H2SO4)

    • 96-well microtiter plates

  • Procedure:

    • The wells of a 96-well microtiter plate are coated with the substrate, Poly(Glu, Tyr).

    • A master mix containing the assay buffer, ATP, and the PTK enzyme is prepared.

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (DMSO) and a positive control inhibitor (e.g., Genistein) are also included.

    • The kinase reaction is initiated by adding the enzyme/ATP master mix to each well.

    • The plate is incubated for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for the phosphorylation of the substrate.

    • After incubation, the reaction is stopped, and the wells are washed to remove unbound reagents.

    • The HRP-conjugated anti-phosphotyrosine antibody is added to each well and incubated to allow binding to the phosphorylated substrate.

    • The wells are washed again to remove any unbound antibody.

    • The TMB substrate is added, and the plate is incubated in the dark for color development. The HRP enzyme catalyzes the conversion of TMB, resulting in a blue color.

    • The color development is stopped by the addition of a stop solution, which turns the color to yellow.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is proportional to the amount of phosphorylated substrate, and thus to the activity of the PTK enzyme.

    • The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.

Signaling Pathway Visualization

Protein tyrosine kinases are key components of many signaling pathways. A prominent example is the Epidermal Growth Factor Receptor (EGFR) pathway, which plays a critical role in cell proliferation and survival. The diagram below illustrates a simplified representation of the EGFR signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Simplified EGFR signaling pathway.

Inter-laboratory Validation of a Quantitative Method for 2-Fluorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative method for 2-Fluorophenol. While specific inter-laboratory studies on this compound are not publicly available, this document outlines a comparative analysis of suitable analytical methods, drawing upon established validation protocols for similar phenolic compounds. The objective is to present a robust approach to demonstrating that a chosen analytical procedure is fit for its intended purpose and yields reproducible results across different laboratories.[1][2]

The primary methods evaluated are Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the analysis of semi-volatile organic compounds, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a common alternative in many pharmaceutical and environmental laboratories.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the anticipated performance characteristics for the quantification of this compound by GC-MS and HPLC-UV, based on an inter-laboratory validation study. The acceptance criteria are derived from the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Performance CharacteristicGC-MS with DerivatizationHPLC-UVAcceptance Criteria
Specificity High (Mass selective detector)Moderate to HighNo significant interference at the retention time of the analyte.
Linearity (r²) ≥ 0.995≥ 0.995r² ≥ 0.99[4]
Range 0.1 - 25 µg/mL0.5 - 50 µg/mLEstablished by linearity, accuracy, and precision.
Accuracy (% Recovery) 95 - 105%97 - 103%Mean accuracy within ±15% of the nominal value.[4]
Precision (RSD%)
- Repeatability≤ 5%≤ 3%RSD ≤ 15%[4]
- Intermediate Precision≤ 8%≤ 6%RSD ≤ 15%
- Reproducibility≤ 10%≤ 8%To be established by the inter-laboratory study.
Limit of Detection (LOD) ~0.03 µg/mL~0.15 µg/mLSignal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.5 µg/mLSignal-to-noise ratio of 10:1.

Experimental Protocols

The following are detailed methodologies for the proposed analytical methods and the inter-laboratory validation study.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound, often requiring a derivatization step to improve volatility and chromatographic performance.

  • Sample Preparation and Derivatization:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • For derivatization, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat the mixture. This step converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) ether, enhancing volatility.[5]

    • After cooling, dilute the sample to a final concentration within the calibration range.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: Rxi®-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (Splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

  • Data Analysis:

    • Quantification is performed using an external or internal standard method. A calibration curve is generated by plotting the peak area against the concentration of the derivatized this compound standards.

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

This method provides a viable alternative to GC-MS and may not require derivatization.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0), run in an isocratic or gradient mode.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detector: UV detector set at a wavelength of approximately 270-280 nm.

  • Data Analysis:

    • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.

Inter-laboratory Validation Study Protocol

The objective of an inter-laboratory validation study is to establish the reproducibility of the analytical method.[1]

  • Study Design:

    • A coordinating laboratory prepares and distributes a validation protocol and homogeneous samples to all participating laboratories.

    • Samples should include at least three concentration levels (low, medium, and high) of this compound.

    • Each laboratory analyzes the samples in replicate (e.g., n=3) on two different days.

  • Data Collection and Analysis:

    • Participating laboratories report their raw data, including peak areas, calculated concentrations, and any deviations from the protocol.

    • The coordinating laboratory performs a statistical analysis of the combined data to evaluate repeatability, intermediate precision, and reproducibility (between-laboratory precision).

    • Statistical methods such as analysis of variance (ANOVA) are used to assess the significance of inter-laboratory variation.

  • Acceptance Criteria:

    • The mean results from each laboratory should be within a predefined percentage of the nominal concentration.

    • The overall relative standard deviation (RSD) for reproducibility should be within acceptable limits, which depend on the concentration and regulatory requirements.

Visualizations

Workflow for Inter-laboratory Validation

The following diagram illustrates the workflow of a typical inter-laboratory validation study.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_report Phase 4: Reporting A Develop & Validate Single-Lab Method B Prepare Validation Protocol A->B C Prepare & Distribute Homogeneous Samples B->C D1 Lab 1 Analyzes Samples C->D1 D2 Lab 2 Analyzes Samples C->D2 Dn Lab n Analyzes Samples C->Dn E Collect & Compile Data Centrally D1->E D2->E Dn->E F Statistical Analysis (ANOVA, RSD) E->F G Evaluate Reproducibility & Performance F->G H Prepare Final Validation Report G->H

Caption: Workflow of an inter-laboratory validation study.

Hierarchy of Analytical Method Validation

This diagram shows the relationship between different levels of method validation.

cluster_params Single-Lab Validation Parameters A Method Development B Single-Laboratory Validation A->B C Inter-laboratory Validation (Reproducibility) B->C P1 Accuracy B->P1 P2 Precision (Repeatability & Intermediate) B->P2 P3 Specificity B->P3 P4 Linearity & Range B->P4 P5 LOD & LOQ B->P5 D Method Standardization (e.g., Pharmacopoeia) C->D

Caption: Hierarchy of analytical method validation stages.

References

Safety Operating Guide

Proper Disposal of 2-Fluorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of 2-Fluorophenol (CAS No. 367-12-4). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This compound is a flammable, toxic, and irritating chemical that requires careful management.[1][2][3]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to review the Safety Data Sheet (SDS) and be fully aware of the associated hazards.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2] A face shield may be necessary for splash protection.[2][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[2][5] Gloves must be inspected before use and disposed of properly after handling.[2]

  • Body Protection: A fully buttoned lab coat is required.[6] For tasks with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.[6] Always wear long pants and closed-toe shoes.[6]

  • Respiratory Protection: All handling of this compound should occur inside a certified chemical fume hood to avoid inhalation of vapors.[1][6][7] If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[1]

Handling and Storage:

  • Handle this compound exclusively within a chemical fume hood.[1][6][7]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][2][6] Use only non-sparking tools and explosion-proof equipment.[1]

  • Store containers in a cool, dry, and well-ventilated area, specifically in a designated flammables cabinet.[1]

  • Keep containers tightly closed when not in use.[1][8][9][10]

  • Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 367-12-4[1][2]
Molecular Formula C₆H₅FO[2]
Molecular Weight 112.10 g/mol [2]
Appearance Colorless to light yellow liquid
Boiling Point 171-172 °C / 741 mmHg
Melting Point 16.1 °C
Flash Point 46 °C (114.8 °F)[3]
Density 1.256 g/mL at 25 °C
UN Number UN1992 or UN1993[1]
Hazard Class 3 (Flammable Liquid)[1]
Subsidiary Hazard Class 6.1 (Toxic)[1]

Operational and Disposal Plan

Spill Response Protocol

Immediate and appropriate action is required in the event of a this compound spill.

For Small Spills (less than 50 mL):

  • Alert personnel in the immediate area.

  • Ensure adequate ventilation and remove all ignition sources.[2][4]

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite, sand, or diatomite.[1][3][4]

  • For solid spills, dampen the material with alcohol before transferring it to a suitable container.[11]

  • Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[1][4]

  • Clean the spill area with a solvent like alcohol, followed by a soap and water solution.[11]

For Large Spills (greater than 50 mL):

  • Evacuate the laboratory immediately and alert others.[4][11]

  • Close the laboratory doors to contain the vapors.[4]

  • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[4]

  • Isolate the spill area for at least 50 meters (150 feet) in all directions.[11]

Waste Identification and Segregation

Proper segregation is the most critical step in the chemical waste disposal process.

  • Waste Category: this compound is a halogenated organic compound because it contains fluorine.[7][12]

  • Segregation: This waste must be collected in a designated "Halogenated Organic Waste" container.[7][12]

    • DO NOT mix halogenated waste with non-halogenated organic waste.[5][13]

    • DO NOT mix with other waste streams like aqueous acids, bases, or oxidizers.[5][12]

    • Any non-halogenated solvents or materials contaminated with this compound must also be treated as halogenated waste.[13][14]

Step-by-Step Disposal Protocol
  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[9][10][14] The original container may be used if it is in good condition.[10]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE ".[10][14]

    • List the full chemical name, "Waste this compound," and its approximate concentration or volume.[12][14] Do not use abbreviations.[14]

    • Affix your institution's official hazardous waste tag to the container.[9]

  • Accumulation and Storage:

    • Keep the waste container closed at all times, except when adding waste.[10][13][14]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10][14]

    • Ensure the SAA is a cool, dry, well-ventilated area, away from general lab traffic.[14] The container should be within secondary containment to catch any potential leaks.[9][15]

  • Final Disposal:

    • Once the container is full or you are ready for disposal, contact your institution's EHS department to arrange for pickup.[4][10]

    • Disposal must be conducted by a licensed professional waste disposal service.[2] The primary disposal method for halogenated organic waste is high-temperature incineration at a regulated facility.[12][14]

    • Under no circumstances should this compound be disposed of down the drain. [7][13]

Disposal Workflow for this compound

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Handle in Chemical Fume Hood Segregate Identify as 'Halogenated Organic Waste' FumeHood->Segregate SelectContainer Select a Labeled, Compatible Waste Container LabelWaste Label: 'HAZARDOUS WASTE' + Chemical Name & Conc. SelectContainer->LabelWaste Segregate->SelectContainer AddWaste Add this compound Waste LabelWaste->AddWaste CloseContainer Keep Container Tightly Closed AddWaste->CloseContainer StoreSAA Store in Designated SAA (Secondary Containment) CloseContainer->StoreSAA ContactEHS Arrange Pickup with EHS StoreSAA->ContactEHS Disposal Licensed Hazardous Waste Incineration ContactEHS->Disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.